3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
Description
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Properties
IUPAC Name |
3-(2-hydrazinyl-2-oxoethoxy)-N-phenylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c20-22-18(23)12-25-17-11-14-7-5-4-6-13(14)10-16(17)19(24)21-15-8-2-1-3-9-15/h1-11H,12,20H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDDYKDAWCHNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide: Synthesis, Characterization, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, a molecule of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed, field-proven synthetic route, and an exploration of its potential biological activities, grounded in the established pharmacology of its core structural motifs. This document is designed to be a practical resource, offering not just procedural steps but the scientific rationale behind them.
Core Molecular Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₉H₁₇N₃O₃
-
Molecular Weight: 335.37 g/mol
-
CAS Number: 1020241-65-9
This molecule is a derivative of the well-known coupling agent 3-hydroxy-N-phenyl-2-naphthamide (Naphthol AS)[1][2], featuring a hydrazide moiety introduced via an ether linkage. The presence of the naphthalene core, an amide linkage, and a terminal hydrazide group suggests a rich potential for biological activity, drawing from the established pharmacological profiles of each component. Hydrazide-hydrazones, a class of compounds readily derived from hydrazides, are particularly noted for their wide spectrum of bioactivity, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[3][4].
Strategic Synthesis Pathway
The synthesis of this compound is most logically achieved through a two-step process. This strategy is predicated on fundamental, high-yielding organic transformations, ensuring reproducibility and scalability. The overall workflow is depicted below.
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of Ethyl 2-((3-(phenylcarbamoyl)naphthalen-2-yl)oxy)acetate (Ester Intermediate)
The initial step involves the O-alkylation of the phenolic hydroxyl group of 3-hydroxy-N-phenyl-2-naphthamide. This is a classic Williamson ether synthesis, a robust and well-understood reaction.
Causality of Experimental Choices:
-
Base (Potassium Carbonate): A moderately strong inorganic base is chosen to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. Potassium carbonate is advantageous due to its low cost, ease of handling, and sufficient basicity to drive the reaction without promoting unwanted side reactions.
-
Solvent (Acetone): Acetone is an excellent solvent for this reaction as it readily dissolves the organic starting material and the alkylating agent. Its boiling point allows for refluxing at a moderate temperature, accelerating the reaction rate without requiring specialized high-temperature equipment.
-
Alkylating Agent (Ethyl Chloroacetate): Ethyl chloroacetate is a reactive electrophile that readily undergoes nucleophilic substitution by the phenoxide. The ethyl ester is chosen for its stability and ease of subsequent conversion to the hydrazide.
Experimental Protocol:
-
To a stirred solution of 3-hydroxy-N-phenyl-2-naphthamide (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the pure ester intermediate.
Step 2: Synthesis of this compound (Final Product)
The final step is the hydrazinolysis of the synthesized ester. This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with a hydrazinyl group.
Causality of Experimental Choices:
-
Reagent (Hydrazine Hydrate): Hydrazine hydrate is a potent nucleophile and the standard reagent for converting esters to hydrazides. An excess is typically used to ensure the complete conversion of the ester.
-
Solvent (Ethanol): Ethanol is a suitable solvent as it dissolves both the ester intermediate and hydrazine hydrate, facilitating their interaction. Its boiling point is appropriate for refluxing to drive the reaction to completion.
Experimental Protocol:
-
Dissolve the ethyl 2-((3-(phenylcarbamoyl)naphthalen-2-yl)oxy)acetate intermediate (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product, this compound.
Physicochemical and Spectroscopic Characterization
The structural confirmation of the synthesized compounds is paramount. Below is a table summarizing the expected physicochemical properties and key spectroscopic data points.
| Property | 3-Hydroxy-N-phenyl-2-naphthamide (Starting Material) | Ethyl 2-((3-(phenylcarbamoyl)naphthalen-2-yl)oxy)acetate (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₁₇H₁₃NO₂[1] | C₂₁H₁₉NO₄ | C₁₉H₁₇N₃O₃ |
| Molecular Weight | 263.29 g/mol [1] | 349.38 g/mol | 335.37 g/mol |
| Appearance | Off-white to yellowish powder | White to off-white solid | White to off-white solid |
| Melting Point | ~296 °C[1] | Expected to be lower than the starting material | Expected to be higher than the intermediate |
| ¹H NMR (DMSO-d₆, δ) | Aromatic protons, OH proton, NH proton | Aromatic protons, O-CH₂ protons, CH₂CH₃ protons, NH proton | Aromatic protons, O-CH₂ protons, NH proton, NH₂ protons |
| ¹³C NMR (DMSO-d₆, δ) | Aromatic carbons, C=O carbons | Aromatic carbons, C=O carbons, O-CH₂ carbon, CH₂CH₃ carbons | Aromatic carbons, C=O carbons, O-CH₂ carbon |
| IR (KBr, cm⁻¹) | O-H, N-H, C=O stretching | C-H, C=O (ester and amide), C-O stretching | N-H, C=O (hydrazide and amide), C-O stretching |
| Mass Spec (m/z) | [M+H]⁺ at 264.1 | [M+H]⁺ at 350.1 | [M+H]⁺ at 336.1 |
Potential Biological and Therapeutic Applications
While specific biological data for this compound is not yet prevalent in the literature, the structural motifs it contains are well-established pharmacophores. This allows for a reasoned projection of its potential therapeutic applications.
Sources
synthesis of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
An In-depth Technical Guide to the Synthesis of 3-(2-Hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, research-grade overview of the , a molecule of significant interest due to its versatile chemical structure. The naphthamide scaffold is a privileged core in medicinal chemistry, known for its presence in various pharmacologically active agents.[1][2] This document details a robust and reproducible three-step synthetic pathway, beginning from commercially available precursors. Each step is elaborated with in-depth procedural details, mechanistic insights, and an explanation of the causal relationships behind the experimental choices. The guide is structured to serve as a practical handbook for laboratory synthesis, offering field-proven insights into reaction optimization, purification, and characterization, while ensuring scientific integrity through rigorous citation of authoritative sources.
Introduction: The Significance of the Naphthamide Hydrazide Scaffold
The naphthalene ring system is a fundamental structural motif in a multitude of therapeutic agents, including naproxen, bedaquiline, and propranolol.[1] When functionalized into a naphthamide, this scaffold gains additional vectors for chemical modification and biological interaction. N-phenyl-2-naphthamide derivatives, in particular, have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[3][4]
The introduction of a hydrazino-oxoethoxy moiety to this core structure yields the target molecule, this compound. This functional group is of particular importance as the hydrazide moiety (-CONHNH2) is a highly reactive and versatile chemical handle. It serves as a crucial precursor for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and Schiff bases, which are themselves classes of compounds with profound biological activities.[5] Furthermore, hydrazones derived from such molecules have been developed as selective chemosensors for various ions.[5][6] This guide provides the foundational knowledge for reliably producing this key synthetic intermediate.
Retrosynthetic Analysis and Strategy
The synthesis of the target compound is logically approached through a three-step sequence. The overall strategy is designed for efficiency, high yield, and the use of relatively common laboratory reagents.
Caption: Retrosynthetic pathway for the target molecule.
The forward synthesis, therefore, involves three primary transformations:
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Amidation: Synthesis of the core naphthamide scaffold, 3-hydroxy-N-phenyl-2-naphthamide, from 3-hydroxy-2-naphthoic acid and aniline.
-
Etherification: Attachment of the ethoxyacetate side chain via a Williamson ether synthesis to yield the ester intermediate, ethyl 2-(3-(phenylcarbamoyl)-2-naphthoxy)acetate.
-
Hydrazinolysis: Conversion of the terminal ester group into the desired hydrazide using hydrazine hydrate.
Detailed Synthetic Protocols and Mechanistic Discussion
This section provides step-by-step methodologies for each stage of the synthesis. All quantitative data are summarized for clarity.
Step 1: Synthesis of 3-Hydroxy-N-phenyl-2-naphthamide
This initial step involves the formation of an amide bond between 3-hydroxy-2-naphthoic acid and aniline. While this can be achieved through various coupling agents, a direct thermal condensation catalyzed by a phosphorus(III) compound in a high-boiling solvent is both efficient and scalable.[7]
Expert Insight: The use of a high-boiling solvent like ortho-xylene is critical. It allows the reaction to reach a temperature sufficient for amide formation while facilitating the removal of water via azeotropic distillation (using a Dean-Stark apparatus), which drives the equilibrium towards the product. Phosphorus trichloride acts as a powerful catalyst and condensing agent in this transformation.[7]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark apparatus, add 3-hydroxy-2-naphthoic acid (18.82 g, 0.1 mol) and aniline (9.31 g, 0.1 mol).
-
Add ortho-xylene (200 mL) as the solvent.
-
Slowly add phosphorus trichloride (0.44 mL, 0.005 mol) to the stirred suspension.
-
Heat the mixture to reflux (approx. 146°C) and maintain for 4-6 hours, or until the theoretical volume of water (1.8 mL) has been collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold hexane to remove residual solvent.
-
Recrystallize the crude product from ethanol or acetic acid to yield pure 3-hydroxy-N-phenyl-2-naphthamide as a solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 3-Hydroxy-2-naphthoic acid | 188.18 | 18.82 | 0.1 | 1.0 |
| Aniline | 93.13 | 9.31 | 0.1 | 1.0 |
| Phosphorus Trichloride | 137.33 | 0.69 | 0.005 | 0.05 |
| ortho-Xylene | 106.16 | 200 mL | - | Solvent |
Step 2: Synthesis of Ethyl 2-(3-(phenylcarbamoyl)-2-naphthoxy)acetate
This reaction is a classic Williamson ether synthesis, where the phenoxide ion of 3-hydroxy-N-phenyl-2-naphthamide acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.
Expert Insight: A moderately strong base like potassium carbonate (K₂CO₃) is ideal for this step. It is strong enough to deprotonate the phenolic hydroxyl group but not the amide N-H, ensuring regioselectivity. Anhydrous acetone is an excellent solvent as it is polar aprotic, effectively solvating the potassium counter-ion while leaving the phenoxide nucleophile highly reactive.[8] Using a stronger base like sodium hydride (NaH) is unnecessary and introduces greater handling risks.
Experimental Protocol:
-
In a dry round-bottom flask, suspend 3-hydroxy-N-phenyl-2-naphthamide (26.33 g, 0.1 mol) and anhydrous potassium carbonate (27.64 g, 0.2 mol) in 250 mL of anhydrous acetone.
-
Add ethyl bromoacetate (12.2 mL, 0.11 mol) dropwise to the stirred suspension at room temperature.
-
Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Rinse the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol to afford pure ethyl 2-(3-(phenylcarbamoyl)-2-naphthoxy)acetate.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 3-Hydroxy-N-phenyl-2-naphthamide | 263.29 | 26.33 g | 0.1 | 1.0 |
| Ethyl Bromoacetate | 167.00 | 18.37 g (12.2 mL) | 0.11 | 1.1 |
| Potassium Carbonate | 138.21 | 27.64 g | 0.2 | 2.0 |
| Acetone | 58.08 | 250 mL | - | Solvent |
Step 3: Synthesis of this compound
The final step is the conversion of the ethyl ester intermediate to the target hydrazide via nucleophilic acyl substitution. Hydrazine acts as the nucleophile, attacking the ester carbonyl carbon.
Expert Insight: Hydrazine hydrate is a potent nucleophile. The reaction is typically performed in an alcoholic solvent, such as ethanol, which effectively dissolves both the ester and the hydrazine hydrate.[9][10] A significant excess of hydrazine hydrate is often used to ensure the complete conversion of the ester and to drive the reaction to completion. Refluxing provides the necessary activation energy for the reaction.
Safety First: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
Experimental Protocol:
-
Dissolve ethyl 2-(3-(phenylcarbamoyl)-2-naphthoxy)acetate (34.94 g, 0.1 mol) in 300 mL of absolute ethanol in a round-bottom flask. Gentle heating may be required to achieve full dissolution.
-
Add hydrazine hydrate (80% solution, ~15 mL, ~0.25 mol) to the solution.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-10 hours. The product may begin to precipitate from the hot solution.
-
Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the product with a generous amount of cold water, followed by a small amount of cold ethanol, to remove excess hydrazine hydrate and other impurities.
-
Dry the product under vacuum to yield the final compound, this compound.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Ethyl 2-(3-(phenylcarbamoyl)-2-naphthoxy)acetate | 349.38 | 34.94 g | 0.1 | 1.0 |
| Hydrazine Hydrate (80%) | 50.06 (as hydrate) | ~15 mL | ~0.25 | 2.5 |
| Ethanol | 46.07 | 300 mL | - | Solvent |
Characterization
The structural confirmation of the final product and its intermediates should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence of all expected protons and carbons and their chemical environments. For the final product, key signals will include the aromatic protons of the naphthalene and phenyl rings, the methylene (-OCH₂-) protons, and the exchangeable N-H protons of the amide and hydrazide groups.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[11]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (amide and hydrazide), C=O stretching (amide and hydrazide), and C-O-C stretching (ether linkage).
Overall Synthetic Workflow Visualization
The complete, three-step process is summarized in the following workflow diagram.
Caption: Step-by-step synthetic workflow diagram.
Conclusion
This guide has outlined a reliable and well-documented synthetic route to this compound. By breaking the process down into three distinct, high-yielding steps—amidation, Williamson ether synthesis, and hydrazinolysis—researchers can confidently produce this valuable chemical intermediate. The provided protocols are grounded in established chemical principles and supported by authoritative literature, ensuring both reproducibility and a deep understanding of the underlying chemistry. This molecule serves as a gateway to a vast chemical space of potentially bioactive heterocyclic compounds, making its efficient synthesis a critical capability for drug discovery and materials science professionals.
References
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Tran, T. D., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(37), 33614–33628. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66719, C.I. 37505. Retrieved from [Link]
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Chemsrc. (n.d.). 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide. Retrieved from [Link]
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Tran, T. D., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(37), 33614–33628. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Retrieved from [Link]
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OmicsDI. (n.d.). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Retrieved from [Link]
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Shafiq, Z., et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances, 13(23), 15633-15640. Retrieved from [Link]
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PubMed. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Retrieved from [Link]
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Al-Sehemi, A. G., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2083-2093. Retrieved from [Link]
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ResearchGate. (2013). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
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ResearchGate. (n.d.). (i) Ethyl bromoacetate, NaH, DMF; then, hydrazine hydrate (80%), ethanol, reflux, 24 h. Retrieved from [Link]
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PubChemLite. (n.d.). N-(2-(2-(2-methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)-1-naphthamide. Retrieved from [Link]
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Sci-Hub. (n.d.). Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. Retrieved from [Link]
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ResearchGate. (n.d.). i Ethyl bromoacetate, Et3N, THF, rt for 14 h. ii Hydrazine hydrate in.... Retrieved from [Link]
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Cambridge Open Engage. (2024). Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphthoic Hydrazide and 3-Acetyl-2-Hydroxy-6-Methyl-4H-Pyran-4-One. Retrieved from [Link]
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RSC Publishing. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. Retrieved from [Link]
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ResearchGate. (2021). (PDF) SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, ANTIOXIDANT AND LIPOXYGENASE INHIBITION ACTIVITY OF N'-[(Z)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H- PYRAZOL-4-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE. Retrieved from [Link]
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A Technical Guide to the Structural Elucidaon of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
Abstract
The definitive assignment of a chemical structure is the bedrock of all subsequent research in pharmacology, materials science, and drug development. This guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of the novel compound 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide (CAS No. 1020241-65-9). Moving beyond a mere recitation of techniques, this document details the strategic rationale behind a multi-faceted analytical workflow. We will explore the synergistic application of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each step is designed to be self-validating, providing an interlocking web of data that converges on a single, unambiguous molecular architecture. This guide is intended for researchers and professionals who require not only the "how" but the "why" of rigorous structural characterization.
Introduction: The Imperative for Unambiguous Characterization
The molecule this compound is a complex organic structure featuring multiple functional groups: a naphthyl core, a secondary amide (anilide), an ether linkage, and a terminal hydrazide. The biological and chemical properties of such a molecule are dictated entirely by the precise arrangement of these components. Any ambiguity in its structure would render subsequent biological screening, pharmacokinetic studies, or mechanistic investigations invalid. Therefore, a systematic and orthogonal analytical approach is not merely best practice; it is a scientific necessity.
Our strategy is predicated on a logical progression, beginning with the confirmation of the basic molecular formula and culminating in the definitive mapping of its three-dimensional form.
Caption: A logical workflow for comprehensive structure elucidation.
Foundational Analysis: Confirming the Molecular Blueprint
Before mapping the intricate connections within the molecule, we must first establish its fundamental composition: the molecular formula. This is the cornerstone upon which all further spectroscopic interpretation is built. We employ two complementary techniques for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Expertise: While standard mass spectrometry provides a nominal mass, HRMS is essential for determining the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For the target compound, C₁₉H₁₇N₃O₃, we anticipate the detection of the protonated molecule [M+H]⁺.
Trustworthiness: The high accuracy of HRMS provides a robust filter for potential molecular formulas, often narrowing the possibilities to a single, unique composition that aligns with the known synthetic precursors.
Elemental Analysis
Expertise: This classical technique provides an independent, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen. The experimental results are compared against the theoretical values calculated from the proposed molecular formula derived from HRMS.
Trustworthiness: A close correlation (typically within ±0.4%) between the experimental and theoretical percentages serves as a critical cross-validation of the HRMS data. Discrepancies can indicate the presence of impurities, residual solvent, or an incorrect formula assignment.
| Parameter | Theoretical Value | Expected Experimental Result |
| Molecular Formula | C₁₉H₁₇N₃O₃ | - |
| Exact Mass | 335.1270 Da | - |
| [M+H]⁺ (HRMS) | 336.1342 m/z | 336.1342 ± 0.0005 m/z |
| Carbon (%) | 68.05% | 68.05% ± 0.4% |
| Hydrogen (%) | 5.11% | 5.11% ± 0.4% |
| Nitrogen (%) | 12.53% | 12.53% ± 0.4% |
| Caption: Table 1. Foundational data for formula verification. |
Functional Group Identification: A Vibrational Spectroscopy Approach
With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for this purpose, as it probes the vibrational modes of specific chemical bonds.
Expertise: The structure contains several key functionalities whose characteristic vibrations are well-documented.[1] The presence of two distinct amide-type carbonyls (the N-phenyl amide and the hydrazide) is of particular interest. Due to conjugation and hydrogen bonding, their C=O stretching frequencies (Amide I bands) are expected to appear in the 1630-1680 cm⁻¹ range.[2] The N-H bonds of both the secondary amide and the primary hydrazide will give rise to stretching vibrations in the 3100-3500 cm⁻¹ region.[3]
Trustworthiness: The FTIR spectrum serves as a qualitative fingerprint. The presence of all expected peaks and the absence of signals from plausible starting materials (e.g., a broad O-H stretch from 3-hydroxy-N-phenyl-2-naphthamide) provides strong evidence that the desired chemical transformation has occurred.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch | Secondary Amide & Hydrazide | 3100 - 3500 (multiple bands) | Asymmetric and symmetric stretches of NH₂ and single NH stretch.[4] |
| Aromatic C-H Stretch | Naphthyl & Phenyl Rings | 3000 - 3100 | C-H stretching from sp² hybridized carbons. |
| Aliphatic C-H Stretch | -O-CH₂-CO- | 2850 - 3000 | Symmetric and asymmetric stretches of the methylene group. |
| C=O Stretch (Amide I) | N-phenylamide & Hydrazide | 1630 - 1680 (strong, sharp) | Carbonyl stretching, position influenced by resonance and H-bonding.[1][5] |
| N-H Bend (Amide II) | Secondary Amide & Hydrazide | 1515 - 1570 | Interaction between N-H bending and C-N stretching.[1] |
| C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 (asymmetric) | Stretching of the ether linkage. |
| Caption: Table 2. Predicted FTIR absorption bands. |
Mapping the Atomistic Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution. By employing a suite of 1D and 2D experiments, we can construct the carbon-hydrogen framework piece by piece.
Caption: Numbering scheme for NMR assignment of this compound.
¹H and ¹³C NMR: The Component Parts
Expertise: The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity). The ¹³C NMR spectrum provides complementary information for the carbon skeleton.
-
¹H NMR Predictions: We expect to see distinct signals for the 11 aromatic protons on the naphthyl and phenyl rings, a singlet for the O-CH₂-C=O methylene protons, and broad, exchangeable signals for the three N-H protons (amide NH and hydrazide NH₂).
-
¹³C NMR Predictions: We anticipate 19 distinct carbon signals, including two downfield signals for the carbonyl carbons (>160 ppm), multiple signals in the aromatic region (110-160 ppm), and one signal for the aliphatic methylene carbon (~60-70 ppm).
2D NMR (HSQC & HMBC): Assembling the Puzzle
Expertise: While 1D NMR identifies the fragments, 2D NMR shows how they are connected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is the foundational step for mapping, as it unambiguously correlates each proton signal to the carbon signal of the atom it is directly attached to.[6] This allows us to confidently assign the signals for the O-CH₂ group and all the C-H pairs in the aromatic rings.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to elucidating the overall connectivity. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[7] This allows us to bridge non-protonated (quaternary) carbons and connect the distinct fragments of the molecule.
Trustworthiness: The self-consistency of the HMBC data is its greatest strength. For example, observing a correlation from the methylene protons (H18) to both the hydrazide carbonyl (C19) and the naphthyl carbon C3 confirms the ether-hydrazide linkage. These long-range correlations provide irrefutable proof of the proposed bonding network.
Caption: Key expected HMBC correlations for structural confirmation.
| Atom(s) | Technique | Predicted Chemical Shift (δ, ppm) | Key Correlation Evidence (HMBC) |
| NH (Amide) | ¹H NMR | 9.5 - 10.5 (broad s) | Correlates to C11, C12, C17 |
| NH₂ (Hydrazide) | ¹H NMR | 4.0 - 5.0 & 8.0-9.0 (broad s) | Correlates to C19 |
| Aromatic H | ¹H NMR | 7.0 - 8.5 (m) | Various cross-ring correlations confirming substitution patterns. |
| -OCH₂- | ¹H NMR | ~4.8 (s, 2H) | Correlates to C3 and C19. This is the critical link. |
| C=O (Amide) | ¹³C NMR | ~165 | Correlates to amide NH and H4. |
| C=O (Hydrazide) | ¹³C NMR | ~168 | Correlates to -OCH₂- protons and NH₂ protons. |
| C3 (C-O) | ¹³C NMR | ~155 | Correlates to H1, H4, and -OCH₂- protons. |
| -OCH₂- | ¹³C NMR | ~68 | Correlates to its own attached protons (via HSQC). |
| Caption: Table 3. Summary of key predicted NMR data. |
Unambiguous Confirmation: The Gold Standard
While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, the "gold standard" for molecular structure determination is single-crystal X-ray crystallography.[8]
Expertise: This technique determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through the crystal. It provides not just the connectivity but also precise bond lengths, bond angles, and the molecule's conformation in the solid state.[9][10]
Trustworthiness: The result of a successful crystallographic study is an unambiguous, three-dimensional model of the molecule. This method is considered definitive and is used to validate structures determined by other spectroscopic means. The primary prerequisite and rate-limiting step is the growth of a single, high-quality crystal suitable for diffraction.[8]
Conclusion: A Symphony of Aanalycal Evidence
The structural elucidation of this compound is a process of logical deduction, where each analytical technique provides a unique and vital piece of the puzzle.
-
HRMS and Elemental Analysis establish the molecular formula.
-
FTIR Spectroscopy confirms the presence of the required functional groups.
-
1D and 2D NMR Spectroscopy meticulously map the atomic connectivity, piecing the fragments together.
-
X-ray Crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure.
By following this rigorous, multi-technique workflow, we create a self-validating system of evidence that ensures the highest degree of confidence in the final structural assignment, paving the way for meaningful and reproducible downstream research.
Appendix A: Experimental Protocols
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
Dilute the stock solution to approximately 10 µg/mL using a 50:50 mixture of solvent and water containing 0.1% formic acid.
-
Infuse the sample directly into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquire data in positive ion mode over a mass range of 100-1000 m/z.
-
Calibrate the instrument using a known standard immediately prior to analysis to ensure mass accuracy.
FTIR Spectroscopy:
-
Place a small amount (1-2 mg) of the dry, solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform an ATR correction and baseline correction on the resulting spectrum.
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow the exchange of N-H protons, allowing for their observation.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire using proton decoupling with a 45° pulse angle and a relaxation delay of 2 seconds.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced pulse sequence, optimizing the ¹JCH coupling constant to 145 Hz.
-
HMBC: Use a standard gradient-selected pulse sequence, optimizing the long-range coupling constant (ⁿJCH) to 8 Hz to observe both 2-bond and 3-bond correlations.
Single-Crystal X-ray Crystallography:
-
Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.
-
Process the diffraction data (integration and scaling) and solve the structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
References
-
Mashraqui, S. H., & Ghadigaonkar, S. G. (1986). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 59(1), 217-221. Available at: [Link]
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Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit 7.3. Available at: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
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Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
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Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 2942-2947. Available at: [Link]
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University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available at: [Link]
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Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]
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Shankland, K., & David, W. I. F. (2002). Determining the Crystal Structures of Organic Solids using X-Ray Powder Diffraction Together with Molecular and Solid State Modeling Techniques. Structural Chemistry, 13(3-4), 221-231. Available at: [Link]
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Nguyen, H. T., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(38), 34567-34581. Available at: [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
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Price, N. P., et al. (2010). Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. Green Chemistry, 12(1), 175-178. Available at: [Link]
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Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]
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Royal Society of Chemistry. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances, 13(23), 15635-15642. Available at: [Link]
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Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Available at: [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
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Harvey, D. J. (2011). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass spectrometry reviews, 30(2), 231-271. Available at: [Link]
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Spectroscopic Data for 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide (CAS Number: 1020241-65-9).[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of anticipated data points. Instead, it offers a detailed analysis grounded in the principles of spectroscopic interpretation and supported by data from structurally related molecules. The aim is to provide a predictive and practical framework for the characterization of this and similar molecules, thereby empowering researchers in their synthetic and analytical endeavors.
The structural complexity of this compound, incorporating a naphthamide core, an ether linkage, and a hydrazide moiety, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its structure-activity relationships in drug discovery and development.
Molecular Structure and Functional Groups
A thorough spectroscopic analysis begins with a clear understanding of the molecule's constituent parts. The key functional groups that will dominate the spectroscopic data are:
-
N-phenyl-2-naphthamide core: This rigid, aromatic system will produce characteristic signals in both NMR and FT-IR spectroscopy.
-
Ether Linkage (-O-CH₂-): The methylene protons and carbon adjacent to the oxygen will have distinct chemical shifts in NMR spectra.
-
Amide Groups (-C=O)-NH-): Two amide linkages are present, one in the naphthamide core and one in the hydrazide moiety. These will exhibit characteristic absorptions in FT-IR and specific proton and carbon signals in NMR.
-
Hydrazide Moiety (-NH-NH₂): The terminal -NH₂ group and the adjacent -NH- are key features that will be identifiable in both NMR and FT-IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum will be complex, with signals spanning the aromatic and aliphatic regions. The expected chemical shifts (δ) in a typical deuterated solvent like DMSO-d₆ are as follows:
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| Naphthyl Protons | 7.0 - 8.5 | m | 6H | The protons on the naphthalene ring system will appear as a series of multiplets in the downfield region due to the aromatic environment. The exact shifts and coupling patterns will depend on the substitution pattern.[2][3] |
| Phenyl Protons | 7.0 - 7.8 | m | 5H | The protons of the N-phenyl group will also resonate in the aromatic region, likely overlapping with some of the naphthyl signals.[4] |
| Amide Proton (Naphthamide) | ~10.0 | s | 1H | The amide proton of the N-phenyl-2-naphthamide is expected to be significantly deshielded and will appear as a singlet. |
| Methylene Protons (-O-CH₂-) | ~4.5 | s | 2H | These protons are adjacent to an oxygen atom and a carbonyl group, leading to a downfield shift into the 4-5 ppm range. They are expected to appear as a singlet. |
| Hydrazide NH Proton | ~9.5 | s | 1H | The proton on the nitrogen adjacent to the carbonyl in the hydrazide moiety will be deshielded and appear as a singlet. |
| Hydrazide NH₂ Protons | ~4.3 | s (broad) | 2H | The terminal amino protons of the hydrazide are typically observed as a broad singlet. Their chemical shift can be variable and is sensitive to solvent and concentration. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce spin-spin coupling patterns.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon framework of the molecule.
| Carbon Environment | Expected Chemical Shift (ppm) | Rationale and Comparative Insights |
| Carbonyl Carbons (Amide) | 165 - 175 | The two amide carbonyl carbons will be the most downfield signals in the spectrum.[2][3][4] |
| Naphthyl Carbons | 110 - 140 | The ten carbons of the naphthalene ring will appear in this region. The carbon bearing the ether linkage will be shifted further downfield.[2][3] |
| Phenyl Carbons | 120 - 140 | The six carbons of the N-phenyl group will resonate in a similar region to the naphthyl carbons. |
| Methylene Carbon (-O-CH₂-) | ~65 | This aliphatic carbon, being attached to an oxygen atom, will be significantly deshielded compared to a standard alkane carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer is recommended.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the data and identify the chemical shifts of the different carbon atoms.
Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The FT-IR spectrum of this compound will be characterized by several distinct absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Comparative Insights |
| N-H (Amide & Hydrazide) | 3200 - 3400 | Stretching | The N-H stretching vibrations of the two amide groups and the hydrazide moiety will appear as one or more broad bands in this region.[5] |
| C-H (Aromatic) | 3000 - 3100 | Stretching | These sharp absorptions are characteristic of C-H bonds in aromatic systems. |
| C=O (Amide) | 1650 - 1680 | Stretching | Two strong C=O stretching bands are expected, one for each of the amide groups. Their exact positions can be influenced by hydrogen bonding. |
| C=C (Aromatic) | 1450 - 1600 | Stretching | Multiple bands in this region will correspond to the carbon-carbon double bond stretching vibrations within the naphthyl and phenyl rings. |
| C-O (Ether) | 1200 - 1250 | Stretching | A strong absorption band corresponding to the C-O stretching of the ether linkage is anticipated in this region. |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: A standard FT-IR spectrometer is sufficient.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Expected Observations:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the molecule (C₁₉H₁₇N₃O₃, Exact Mass: 335.13).
-
Protonated Molecule ([M+H]⁺): In techniques like electrospray ionization (ESI), the most prominent peak will likely be the protonated molecule at m/z 336.13.[6][7][8]
-
Fragmentation Pattern: The molecule is expected to fragment at the weaker bonds, such as the C-N bonds of the amide and hydrazide groups, and the C-O bond of the ether linkage. Common fragments may include the N-phenyl-2-naphthamide core and the hydrazino-2-oxoethoxy side chain.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An ESI or MALDI mass spectrometer is commonly used for this type of molecule.[6][7]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak and analyze the major fragment ions to support the proposed structure.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the integrated workflow for the spectroscopic characterization of this compound.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound requires a multi-faceted approach, integrating data from NMR, FT-IR, and Mass Spectrometry. While experimental data for this specific molecule is not widely published, a detailed and reliable prediction of its spectroscopic features can be made based on the well-established principles of spectroscopy and by drawing comparisons with structurally analogous compounds. This guide provides the necessary framework for researchers to confidently identify and characterize this molecule, ensuring the integrity and progression of their drug discovery and development efforts.
References
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J Mass Spectrom. 2014 Aug;49(8):742-9. doi: 10.1002/jms.3408. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. [Link]
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ResearchGate. (2025-08-10). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups | Request PDF. [Link]
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ResearchGate. (2025-08-10). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates | Request PDF. [Link]
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ResearchGate. Mass Spectra of Acid hydrazide 2 | Download Scientific Diagram. [Link]
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PubMed. (2014). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. [Link]
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The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]
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NIH. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC. [Link]
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ACS Omega. (2022-09-09). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. [Link]
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PubChemLite. N-(2-(2-(2-methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)-1-naphthamide. [Link]
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NIH. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC. [Link]
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SpectraBase. N-(2-Fluoro-phenyl)-2-oxo-2-[N'-(3,4,5-trimethoxy-benzylidene)-hydrazino]-acetamide - Optional[1H NMR] - Spectrum. [Link]
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ACS Publications. (2022-09-09). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. [Link]
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RSC Publishing. (2023-05-18). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. [Link]
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Hoffman Fine Chemicals. CAS 70021-83-9 | N-phenyl-2-naphthamide. [Link]
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ResearchGate. FT-IR spectra of N-phenylpropanamide. | Download Scientific Diagram. [Link]
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SpectraBase. N-(3-chlorophenyl)-2-oxo-2-{(2E)-2-[(2E)-3-phenyl-2-propenylidene]hydrazino}acetamide - Optional[1H NMR] - Spectrum. [Link]
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An In-depth Technical Guide on the Biological Activity of Novel Naphthamide Hydrazide Derivatives
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, naphthamide and hydrazide derivatives have emerged as privileged structures, demonstrating a broad spectrum of pharmacological properties.[1][2][3] The naphthamide core, a bicyclic aromatic system, provides a rigid and planar framework that can effectively interact with biological targets, notably through intercalation with DNA and inhibition of key enzymes like topoisomerase.[4][5] On the other hand, the hydrazide-hydrazone moiety (-CONH-N=CH-) is a versatile pharmacophore known for its ability to form stable complexes with metal ions and participate in hydrogen bonding, contributing to a wide array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2][6]
The strategic combination of these two pharmacophores into novel naphthamide hydrazide derivatives has yielded a new class of compounds with significant therapeutic potential. These hybrid molecules offer the promise of enhanced biological activity, potentially through synergistic effects or novel mechanisms of action. This technical guide provides a comprehensive overview of the biological activities of these emerging derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation, providing researchers, scientists, and drug development professionals with a detailed understanding of this promising class of compounds.
I. Synthetic Strategies for Naphthamide Hydrazide Derivatives
The synthesis of naphthamide hydrazide derivatives typically involves a multi-step process, beginning with the modification of a starting naphthalic anhydride. A common synthetic route involves the condensation of 1,8-naphthalic anhydride or its substituted analogues with an amino acid to form an N-substituted naphthalimide intermediate.[7] This intermediate then undergoes an acid-amine coupling reaction with a substituted phenylhydrazine to yield the final naphthamide hydrazide derivative.[7] Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields.[8]
Experimental Protocol: General Synthesis of Naphthalimide Hydrazide Derivatives[7]
-
Step 1: Synthesis of N-Substituted Naphthalimide Intermediate
-
A mixture of 1,8-naphthalic anhydride (1 equivalent) and an appropriate amino acid (1.1 equivalents) is heated in a solvent such as dimethylformamide (DMF) at 110°C for 8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The solid intermediate is collected by filtration, washed with water, and dried.
-
-
Step 2: Synthesis of Final Naphthamide Hydrazide Derivative
-
The N-substituted naphthalimide intermediate (1 equivalent) is dissolved in a suitable solvent like DMF.
-
A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), is added to the solution.
-
The desired substituted phenylhydrazine (1.2 equivalents) is then added, and the mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC.
-
Once complete, the product is isolated by extraction and purified using column chromatography.
-
The following diagram illustrates a generalized synthetic workflow:
Caption: Generalized synthetic workflow for naphthamide hydrazide derivatives.
II. Anticancer Activity of Naphthamide Hydrazide Derivatives
Naphthamide derivatives have long been investigated as potential anticancer agents, primarily due to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[4] The incorporation of a hydrazide moiety can further enhance this activity and introduce novel mechanisms of action.
A. Mechanism of Action
Several mechanisms have been proposed for the anticancer activity of novel naphthamide hydrazide derivatives:
-
VEGFR-2 Inhibition: Some 2-naphthamide derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
-
Tubulin Polymerization Inhibition: Certain naphthalene-containing enamides with an N'-acetoxyhydrazide linker have demonstrated outstanding cytotoxic activity by inhibiting tubulin polymerization.[9] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[9]
-
Induction of Apoptosis: Many hydrazide-hydrazone derivatives have been shown to induce apoptosis in cancer cells.[10] This programmed cell death is often mediated through the activation of caspases, such as caspase-3.[10] Annexin-V assays can confirm the induction of apoptosis by detecting the externalization of phosphatidylserine, an early marker of apoptosis.[10]
-
Topoisomerase Inhibition: The planar naphthamide ring can intercalate between DNA base pairs, while the side chains can interact with the topoisomerase enzyme, leading to the stabilization of the DNA-enzyme complex and preventing the re-ligation of DNA strands.[5] This results in DNA damage and cell death.
The following diagram illustrates the key anticancer mechanisms of action:
Caption: Anticancer mechanisms of naphthamide hydrazide derivatives.
B. In Vitro Evaluation of Anticancer Activity
The cytotoxic activity of novel naphthamide hydrazide derivatives is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay measures the metabolic activity of cells and provides a quantitative measure of cell viability.
Experimental Protocol: MTT Assay [10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel or Doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
C. Structure-Activity Relationship (SAR)
The anticancer activity of naphthamide hydrazide derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenylhydrazine moiety significantly influence cytotoxicity. Electron-withdrawing groups, such as halogens, can enhance activity.[7]
-
Linker Length: The length of the linker connecting the naphthalimide core to the hydrazide group can affect the compound's ability to interact with its target.[7]
-
Bulky Groups: The introduction of bulky lipophilic groups, such as a naphthyl ring, can enhance cytotoxic activity.[11]
D. Quantitative Data on Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | C26 (Colon Carcinoma) | 3.59 | [8] |
| HepG2 (Hepatocellular Carcinoma) | 8.38 | [8] | |
| MCF-7 (Breast Cancer) | - | [8] | |
| Compound 8b | C26 (Colon Carcinoma) | 2.97 | [8] |
| HepG2 (Hepatocellular Carcinoma) | 7.12 | [8] | |
| MCF-7 (Breast Cancer) | - | [8] | |
| Compound 5f | Huh-7 (Hepatocellular Carcinoma) | 2.62 | [9] |
| Compound 5g | Huh-7 (Hepatocellular Carcinoma) | 3.37 | [9] |
| Compound 3h | PC-3 (Prostate Cancer) | 1.32 | [10] |
| MCF-7 (Breast Cancer) | 2.99 | [10] | |
| HT-29 (Colon Cancer) | 1.71 | [10] |
III. Antimicrobial Activity of Naphthamide Hydrazide Derivatives
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Naphthamide hydrazide derivatives have shown promising activity against a range of bacterial pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB), a notorious ESKAPE pathogen.[7][12]
A. Mechanism of Action
The exact mechanism of antimicrobial action for many naphthamide hydrazide derivatives is still under investigation. However, potential mechanisms include:
-
Inhibition of DNA Gyrase: Naphthyridine derivatives, which share structural similarities with naphthamides, have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[13]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the naphthamide core may allow these compounds to insert into the bacterial cell membrane, disrupting its integrity and leading to cell death.
-
Inhibition of Efflux Pumps: Some derivatives may act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring their efficacy.
B. In Vitro Evaluation of Antimicrobial Activity
The antimicrobial activity of these compounds is typically assessed by determining their minimum inhibitory concentration (MIC) against various bacterial strains using the broth microdilution method.
Experimental Protocol: Broth Microdilution for MIC Determination [7]
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
C. Structure-Activity Relationship (SAR)
The antimicrobial activity of naphthalimide hydrazide derivatives is influenced by various structural features:
-
Linker Length: A two-carbon linker between the naphthalimide and hydrazide moieties appears to be optimal for potent activity against carbapenem-resistant A. baumannii.[7]
-
Substituents on the Phenylhydrazine Ring: Electron-withdrawing groups (e.g., F, Cl, Br, CN) at the 3rd and 4th positions of the phenylhydrazine ring enhance antibacterial activity.[7] Conversely, electron-donating groups (e.g., methyl, methoxy) tend to reduce activity.[7]
-
Substituents on the Naphthalimide Ring: Substitution on the naphthalimide ring can also modulate activity. For instance, a bromo group at the 4th position of the naphthalimide ring has been shown to reduce antibacterial activity.[7]
D. Quantitative Data on Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5b | A. baumannii BAA 1605 | 0.5-1 | [7][12] |
| Compound 5c | A. baumannii BAA 1605 | 0.5-1 | [7][12] |
| Compound 5d | A. baumannii BAA 1605 | 0.5-1 | [7][12] |
| Compound 5e | A. baumannii BAA 1605 | 0.5-1 | [7][12] |
| Compound 8b | E. coli | 16 | [8] |
| S. faecalis | 16 | [8] | |
| S. enterica | 16 | [8] | |
| MSSA | 8 | [8] | |
| MRSA | 16 | [8] |
IV. Future Perspectives and Conclusion
Novel naphthamide hydrazide derivatives represent a promising class of compounds with potent and diverse biological activities. Their modular synthesis allows for the facile generation of large libraries for extensive structure-activity relationship studies. The encouraging in vitro anticancer and antimicrobial data warrant further investigation, including in vivo efficacy and toxicity studies.
Future research in this area should focus on:
-
Mechanism of Action Elucidation: Detailed studies to unravel the precise molecular targets and pathways responsible for their biological effects.
-
Optimization of Pharmacokinetic Properties: Modification of the chemical structure to improve drug-like properties such as solubility, metabolic stability, and bioavailability.
-
In Vivo Studies: Evaluation of the most promising candidates in relevant animal models of cancer and infectious diseases.
-
Combination Therapies: Investigating the potential of these derivatives to act synergistically with existing anticancer and antimicrobial drugs.
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The Hydrazide-Hydrazone Scaffold: A Privileged Motif for Diverse Therapeutic Targeting
A Technical Guide for Drug Development Professionals
Abstract
The hydrazide-hydrazone moiety, characterized by its unique azomethine group (-C(=O)NHN=CH-), represents a cornerstone in modern medicinal chemistry.[1][2] This structural motif is not merely a synthetic intermediate but a pharmacologically significant scaffold that imparts a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] Its remarkable versatility stems from its structural flexibility, capacity for hydrogen bonding, and ability to coordinate with metal ions, allowing for fine-tuned interactions with a multitude of biological targets.[4] This guide provides an in-depth exploration of the key therapeutic targets modulated by hydrazide-hydrazone compounds, offering field-proven insights into their mechanisms of action, experimental validation protocols, and future drug development potential.
The Anticancer Armamentarium: Targeting Malignant Cell Proliferation and Survival
Hydrazide-hydrazone derivatives have emerged as potent anticancer agents, exerting their effects through a multi-pronged attack on critical cellular machinery. Their mechanisms range from the inhibition of key signaling kinases and disruption of the cellular skeleton to direct DNA damage and induction of programmed cell death.
Kinase Inhibition: Disrupting Oncogenic Signaling Cascades
Many cancers are driven by aberrant kinase activity, making these enzymes prime targets for therapeutic intervention. Hydrazide-hydrazones have been successfully designed to inhibit several crucial kinases.
-
Tropomyosin Receptor Kinase A (TRKA): TRKA is a receptor tyrosine kinase whose overactivity is implicated in the growth and survival of various tumors. Specific salicylic acid hydrazide-hydrazones have been identified as potent TRKA inhibitors, demonstrating significant anticancer activity against lung, ovarian, skin, and colon cancer cell lines.[5]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Computational studies suggest that certain hydrazide-hydrazone compounds target VEGFR-2, leading to DNA damage and apoptosis.[6]
-
Akt (Protein Kinase B): The PI3K/Akt pathway is a central node in cell signaling that promotes cell survival and proliferation. Hydrazide-hydrazones have been developed as small-molecule Akt inhibitors, showing promise for the treatment of non-small cell lung cancer (NSCLC).
Table 1: Selected Hydrazide-Hydrazone Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ Value | Cancer Cell Line | Reference |
| Salicylic Acid Hydrazones | TRKA | 111 nM | A549, SK-OV-3 | [5] |
| Indolyl-Hydrazones | Multiple Kinases | 2.73 µM | MCF-7 | [7] |
| Naphthoyl Hydrazones (Cu Complex) | VEGFR-2 (putative) | - | A549 | [6] |
Experimental Protocol 1: In Vitro TRKA Kinase Assay
-
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the TRKA enzyme. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, TRKA enzyme solution, substrate solution (e.g., a synthetic peptide), and ATP solution. Prepare serial dilutions of the hydrazide-hydrazone test compound.
-
Reaction Setup: In a 96-well plate, add the TRKA enzyme, the test compound at various concentrations, and the substrate.
-
Initiation: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining.
-
Data Analysis: Measure the signal (e.g., fluorescence intensity). Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
-
Causality: The choice of a specific substrate and ATP concentration is critical. These should be near the Michaelis-Menten constant (Km) for the enzyme to ensure that the assay is sensitive to competitive inhibitors. The self-validating system includes positive controls (known TRKA inhibitors like Entrectinib) and negative controls (vehicle, e.g., DMSO) to ensure the assay is performing correctly.
Tubulin Polymerization Inhibition: Destabilizing the Cytoskeleton
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintaining cell shape. Hydrazide-hydrazone derivatives can interfere with microtubule dynamics, often by binding to the colchicine binding site on β-tubulin.[8][9] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]
Experimental Protocol 2: In Vitro Tubulin Polymerization Assay
-
Principle: This spectrophotometric assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering (absorbance) over time.
-
Methodology:
-
Reagent Preparation: Use a commercial tubulin polymerization assay kit. Reconstitute lyophilized porcine tubulin in a general tubulin buffer on ice. Prepare GTP stock solution.
-
Assay Setup: In a pre-warmed 96-well plate, add buffer, GTP, and the test hydrazone compound or control (e.g., Nocodazole as an inhibitor, Paclitaxel as a promoter).
-
Initiation and Monitoring: Add the tubulin solution to each well to initiate polymerization. Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance over time. Compare the polymerization curves of treated samples to the vehicle control. A decrease in the rate and extent of polymerization indicates inhibitory activity.[8]
-
-
Causality: Temperature is a critical parameter; tubulin polymerization is temperature-dependent and occurs optimally at 37°C. The inclusion of GTP is essential as its hydrolysis provides the energy for microtubule assembly. The assay's self-validation relies on the distinct and predictable effects of known inhibitors (Nocodazole) and promoters (Paclitaxel).
Antimicrobial Warfare: Targeting Essential Bacterial and Fungal Pathways
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Hydrazide-hydrazones have demonstrated broad-spectrum activity, targeting vital processes in bacteria and fungi.[2][12][13]
Key Bacterial Targets
-
DNA Gyrase: This essential bacterial enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Hydrazide-hydrazones can bind to the catalytic site of DNA gyrase, inhibiting its function and leading to bacterial cell death.[12] This target is particularly attractive as it is absent in humans.
-
Enoyl-ACP Reductase (InhA): A primary target in Mycobacterium tuberculosis, InhA is vital for the synthesis of mycolic acid, a unique and essential component of the mycobacterial cell wall.[3] Hydrazide-hydrazones that inhibit InhA effectively block cell wall formation, displaying potent antitubercular activity.[3]
-
Cell Wall/Membrane Integrity: The lipophilic nature of many hydrazone derivatives allows them to interfere with the strength and integrity of the microbial cell wall and membrane, leading to leakage of cellular contents and cell lysis.[12]
Table 2: Antimicrobial Activity of Selected Hydrazide-Hydrazones
| Compound Class | Target Organism | Target/Mechanism | MIC Value | Reference |
| Thiazole Hydrazone | E. coli, K. pneumoniae | DNA Gyrase B (putative) | 2.5 µg/mL | [12] |
| Pyrrole Hydrazone | M. tuberculosis | InhA | 0.2 µg/mL | [3] |
| 4-Quinolylhydrazone | M. tuberculosis | Unknown | 6.25 µg/mL | [3] |
| 2-Thiazolylhydrazone | Candida species | Cell Membrane Disruption | 0.05 µg/mL | [14] |
Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the hydrazone compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized inoculum of the test bacteria (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed. This can be read visually or with a plate reader.
-
-
Causality: The standardized inoculum size is crucial for reproducibility. Too high an inoculum can overwhelm the drug, while too low can lead to falsely low MIC values. The positive growth control is a self-validating check to ensure the bacteria are viable and the medium supports growth.
Neuropharmacological Modulation: Targeting Enzymes in the Central Nervous System
The hydrazide/hydrazone scaffold is present in several drugs targeting the central nervous system. Their ability to cross the blood-brain barrier and interact with key enzymes makes them valuable for treating neurological and psychiatric disorders.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1]
-
MAO-A Inhibition: Inhibiting MAO-A increases levels of serotonin and norepinephrine, producing an antidepressant effect.
-
MAO-B Inhibition: Selective inhibition of MAO-B increases dopamine levels and is a key strategy in the treatment of Parkinson's disease.
Hydrazide derivatives such as iproniazid and isocarboxazide are known MAO inhibitors.[1] Newer, more selective and reversible hydrazone-based inhibitors are being developed to reduce side effects associated with older, irreversible inhibitors.[15][16]
Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[17] Novel hydrazide-hydrazone derivatives have been synthesized and shown to be potent inhibitors of these enzymes, making them promising candidates for further development.[17][18]
Table 3: Neuropharmacological Activity of Hydrazide-Hydrazones
| Compound Class | Target Enzyme | IC₅₀ Value | Therapeutic Area | Reference |
| Phenylhydrazones | hMAO-A | 0.028 µM | Depression | [16] |
| Ferulic Acid Hydrazides | hMAO-B | 1.88 µM | Parkinson's Disease | [19] |
| Chiral Hydrazones | AChE | - | Alzheimer's Disease | [17] |
| Dihydrothiazolyl Hydrazone | AChE | 0.039 µM | Alzheimer's Disease | [18] |
Synthesis and Future Directions
The synthesis of hydrazide-hydrazones is typically a straightforward and efficient process, adding to their appeal in drug discovery.
General Synthesis of Hydrazide-Hydrazones
The core reaction involves the condensation of an acid hydrazide with an appropriate aldehyde or ketone, often under reflux in a solvent like ethanol with an acid catalyst.[1][12]
Conclusion
The hydrazide-hydrazone scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its ability to interact with a vast array of biological targets—from kinases and tubulin in cancer cells to essential enzymes in microbes and the central nervous system—underscores its immense therapeutic potential. The straightforward synthesis and tunable nature of these compounds allow for rapid generation and optimization of new chemical entities. Future research will undoubtedly focus on designing next-generation hydrazide-hydrazones with enhanced selectivity and improved pharmacokinetic profiles, further solidifying their role in the development of novel treatments for a wide spectrum of human diseases.
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Taha, M., et al. (2024). Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives. Chirality. Available at: [Link]
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Simeonova, R., et al. (2018). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules. Available at: [Link]
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A Technical Guide to the Preliminary Bioactivity Screening of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro bioactivity screening of the novel synthetic compound, 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide. The structural motifs present in this molecule, namely the naphthamide and hydrazide moieties, are associated with a wide spectrum of pharmacological activities.[1][2][3][4][5] Derivatives of naphthamide have demonstrated potential as anticancer agents, while the hydrazide functional group is a well-established pharmacophore in antimicrobial and antioxidant compounds.[1][6][7][8][9][10] Consequently, this guide outlines a logical, tiered approach to elucidate the potential anticancer, antimicrobial, and antioxidant properties of this compound. The protocols detailed herein are designed to be robust, reproducible, and serve as a foundational screen to justify further, more targeted investigations in drug discovery and development.
Introduction and Rationale
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The compound this compound integrates two key structural features known for their biological significance. The N-phenyl-2-naphthamide core is a recognized scaffold in the development of kinase inhibitors, particularly targeting VEGFR-2, a key regulator of angiogenesis implicated in tumor growth.[7][8] The hydrazide group (-CONHNH2) is a versatile functional group found in numerous pharmaceuticals and is known to contribute to a range of bioactivities, including antimicrobial and antioxidant effects.[1][2][3][4]
Given this structural rationale, a preliminary bioactivity screen is a critical first step to identify and quantify the potential therapeutic value of this novel entity. This guide proposes a multi-faceted screening approach targeting three key areas of significant unmet medical need: oncology, infectious diseases, and conditions exacerbated by oxidative stress.
Experimental Design: A Multi-Pronged Approach
The preliminary screening is structured as a three-tiered investigation. This parallel workflow allows for efficient assessment of the compound's diverse bioactivity potential.
Figure 2: Simplified mechanism of DPPH and ABTS radical scavenging assays.
Conclusion and Future Directions
This guide provides a systematic and scientifically grounded approach for the initial bioactivity screening of this compound. The outcomes of these assays will generate crucial preliminary data, indicating whether the compound exhibits promising anticancer, antimicrobial, or antioxidant properties. Positive results from this initial screen will form the basis for more advanced investigations, including mechanism of action studies, evaluation against a broader panel of cell lines or microbial strains, and eventual in vivo efficacy and toxicity studies. This structured approach ensures a cost-effective and data-driven progression in the early stages of the drug discovery pipeline.
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The Vanguard of Microtubule-Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Novel N-Phenyl-2-Naphthamide Analogs
Foreword: A New Trajectory in Cancer Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor to outmaneuver the complexities of malignancy. Among the validated targets in oncology, the microtubule network remains a cornerstone of chemotherapeutic intervention. Its dynamic instability is fundamental to cell division, making it an exquisite target for cytotoxic agents. This guide delves into the discovery and synthesis of a promising class of compounds: N-phenyl-2-naphthamide analogs. These molecules have emerged as potent tubulin polymerization inhibitors, demonstrating significant potential in the preclinical setting.
This document is not a rigid template but a dynamic guide, structured to reflect the logical and iterative process of drug discovery. As a senior application scientist, the narrative is grounded in the causality of experimental choices, ensuring that each protocol is not merely a set of instructions but a self-validating system for generating robust and reproducible data. Our exploration will be anchored in authoritative scientific literature, providing a foundation of trustworthiness and expertise.
The Rationale: Targeting Tubulin and Beyond
The therapeutic efficacy of microtubule-targeting agents (MTAs) is well-established, with taxanes and vinca alkaloids being mainstays in clinical practice for decades. However, challenges such as acquired resistance and neurotoxicity necessitate the development of new chemical entities with improved pharmacological profiles. N-phenyl-2-naphthamide analogs have garnered attention due to their synthetic accessibility and potent antiproliferative activity.
The core hypothesis underpinning the development of these analogs is that the rigid naphthalene scaffold, coupled with a flexible N-phenyl amide side chain, can be systematically modified to optimize interactions within the colchicine-binding site of β-tubulin. Inhibition of tubulin polymerization by these agents disrupts microtubule dynamics, leading to a cascade of events including cell cycle arrest at the G2/M phase and, ultimately, apoptosis.[1][2][3]
Furthermore, the intricate signaling networks within cancer cells present opportunities for multi-targeted therapeutic strategies. The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis.[4][5] Dysregulation of this pathway is a hallmark of many cancers.[4] While the primary mechanism of action for N-phenyl-2-naphthamide analogs is tubulin inhibition, a comprehensive understanding of their cellular effects necessitates an investigation into their potential modulation of key survival pathways like PI3K/AKT. This guide will therefore also outline the methodologies to explore this crucial aspect of their pharmacology.
Synthesis of N-Phenyl-2-Naphthamide Analogs: A Step-by-Step Protocol
The synthesis of N-phenyl-2-naphthamide analogs is typically achieved through a straightforward amidation reaction between 2-naphthoyl chloride and a substituted aniline. The following protocol provides a detailed methodology for the synthesis of a representative analog, N-(4-methoxyphenyl)-2-naphthamide.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-naphthamide
Materials:
-
2-Naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
4-Methoxyaniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of 2-Naphthoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-naphthoic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield crude 2-naphthoyl chloride, which can be used in the next step without further purification.
-
-
Amidation Reaction:
-
Dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a separate flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 2-naphthoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(4-methoxyphenyl)-2-naphthamide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-phenyl-2-naphthamide analogs.
Biological Evaluation: A Multi-faceted Approach
A thorough biological evaluation is critical to understanding the anticancer potential and mechanism of action of the synthesized analogs. The following protocols are designed to provide a comprehensive assessment, from initial cytotoxicity screening to detailed mechanistic studies.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8][9]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-phenyl-2-naphthamide analogs in culture medium.
-
Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well.[7]
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Mechanism of Action: Tubulin Polymerization Inhibition
To confirm that the cytotoxic effects of the analogs are due to their interaction with tubulin, a direct in vitro tubulin polymerization assay is essential. A fluorescence-based assay offers high sensitivity and is suitable for high-throughput screening.[1][10][11]
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing a fluorescent reporter (e.g., DAPI).[11]
-
Prepare a GTP solution (10 mM).
-
-
Assay Setup:
-
In a 96-well half-area black plate, add the tubulin solution.
-
Add the N-phenyl-2-naphthamide analogs at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
Determine the IC₅₀ for tubulin polymerization inhibition by analyzing the dose-dependent decrease in the maximum polymerization rate or the final extent of polymerization.
-
Cellular Consequences: Cell Cycle and Apoptosis Analysis
Inhibition of tubulin polymerization is expected to cause cell cycle arrest in the G2/M phase and subsequently induce apoptosis.[1][2][3] Flow cytometry is a powerful tool to quantify these effects.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment:
-
Treat cancer cells with the N-phenyl-2-naphthamide analogs at their IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
-
Cell Fixation and Staining:
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.
-
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment:
-
Treat cancer cells with the analogs as described for cell cycle analysis.
-
-
Cell Staining:
-
Harvest the cells and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Biological Evaluation Workflow Diagram
Caption: A multi-pronged approach for the biological evaluation of N-phenyl-2-naphthamide analogs.
Proposed Investigation: Unraveling the Link to the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a pivotal signaling cascade that promotes cell survival and proliferation, and its aberrant activation is a common feature of many cancers.[4][5] A comprehensive understanding of the anticancer effects of N-phenyl-2-naphthamide analogs should include an assessment of their impact on this pathway. Western blotting is the gold-standard technique for this investigation.
Experimental Protocol: Western Blot Analysis of the PI3K/AKT Pathway
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with the N-phenyl-2-naphthamide analogs for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key PI3K/AKT pathway proteins, including total AKT, phospho-AKT (Ser473 and Thr308), and downstream effectors like mTOR and GSK-3β. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
-
PI3K/AKT Signaling Pathway Diagram
Caption: The PI3K/AKT signaling pathway and the proposed point of investigation for N-phenyl-2-naphthamide analogs.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the N-phenyl-2-naphthamide scaffold and correlation of these changes with biological activity are essential for optimizing lead compounds. A well-designed SAR study can provide invaluable insights into the key structural features required for potent tubulin inhibition and cytotoxicity.
Key Areas for SAR Exploration:
-
Substituents on the N-phenyl ring: The nature (electron-donating or -withdrawing), size, and position of substituents on the N-phenyl ring can significantly impact activity. For instance, small, electron-donating groups at the para-position may enhance potency.
-
Modifications of the naphthalene core: Substitution on the naphthalene ring system can influence both the electronic properties and the steric fit of the molecule within the binding pocket.
-
The amide linker: Alterations to the amide linker, such as replacing it with a bioisostere, could modulate the compound's stability and conformational flexibility.
Data Presentation: A Comparative Table of Analog Activity
To facilitate the analysis of SAR, all quantitative data should be summarized in a clear and concise table.
| Compound ID | R (N-phenyl substituent) | IC₅₀ (A549, µM) | IC₅₀ (MCF-7, µM) | Tubulin Polymerization IC₅₀ (µM) |
| 1a | H | Data | Data | Data |
| 1b | 4-OCH₃ | Data | Data | Data |
| 1c | 4-Cl | Data | Data | Data |
| 1d | 3-NO₂ | Data | Data | Data |
| ... | ... | ... | ... | ... |
Note: The data in this table is illustrative and should be populated with experimental results.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the discovery, synthesis, and biological evaluation of novel N-phenyl-2-naphthamide analogs as potential anticancer agents. The detailed protocols and the logical flow of the experimental plan are designed to ensure scientific rigor and the generation of high-quality, interpretable data.
The primary mechanism of action for this class of compounds appears to be the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. Future investigations should focus on a systematic SAR exploration to identify analogs with improved potency and drug-like properties. Furthermore, the proposed investigation into the effects of these compounds on the PI3K/AKT signaling pathway will provide a more complete understanding of their cellular pharmacology and may reveal opportunities for combination therapies.
The N-phenyl-2-naphthamide scaffold represents a promising starting point for the development of the next generation of microtubule-targeting agents. Through a dedicated and methodologically sound research effort, these compounds have the potential to translate from promising preclinical candidates to effective clinical therapies.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
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Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. [Link]
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Ahmad Mohammadi-Farani, et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. [Link]
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IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. [Link]
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Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells. (2023). Molecules. [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2016). Journal of Visualized Experiments. [Link]
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Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors. (2020). Bioorganic Chemistry. [Link]
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IC 50 values (lM) of test compounds against different cancer cell lines. (n.d.). ResearchGate. [Link]
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Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. (2022). Baghdad Science Journal. [Link]
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G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. (2004). Life Sciences. [Link]
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Western blotting analysis of PI3K and Akt in PD- and CTX-treated cells. (n.d.). ResearchGate. [Link]
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Janerin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis Involving the MAPK Pathway in THP-1, Leukemic Cell Line. (2021). Molecules. [Link]
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A tubulin polymerization microassay used to compare ligand efficacy. (2010). Methods in Cell Biology. [Link]
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Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. (2022). Molecules. [Link]
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Carcinogenicity of N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine in mice. (1984). Cancer Research. [Link]
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PI3K/AKT Cell Signaling Pathway. (n.d.). Bio-Rad Antibodies. [Link]
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Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. (n.d.). ResearchGate. [Link]
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Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (2018). Journal of the Serbian Chemical Society. [Link]
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Methodological & Application
Application Note and Synthesis Protocol for 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, a key intermediate for the development of novel heterocyclic compounds and potential pharmaceutical agents. Naphthamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The described protocol begins with the commercially available 3-hydroxy-N-phenyl-2-naphthamide and proceeds through an intermediate ester, ethyl 2-(2-(phenylcarbamoyl)naphthalen-3-yloxy)acetate, which is subsequently converted to the target hydrazide. This guide is designed to be self-contained, offering detailed procedural steps, explanations for experimental choices, safety precautions, and methods for characterization, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Introduction and Scientific Background
The naphthalene nucleus is a foundational scaffold in numerous pharmaceuticals, such as naproxen and bedaquiline.[1][2] When functionalized as a naphthamide, this core structure gives rise to compounds with diverse pharmacological profiles. The title compound, this compound, incorporates a hydrazide moiety, which is a versatile functional group for synthesizing a variety of heterocyclic systems like pyrazoles, oxadiazoles, and Schiff bases. These resulting structures are of significant interest in drug discovery for their potential as enzyme inhibitors and bioactive agents.[3][4]
The synthesis strategy detailed herein follows a logical and well-established chemical pathway:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 3-hydroxy-N-phenyl-2-naphthamide is alkylated with ethyl bromoacetate. This reaction proceeds via an SN2 mechanism where a base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the ethyl bromoacetate.
-
Hydrazinolysis: The resulting ethyl ester intermediate is treated with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the desired hydrazide.
This protocol has been optimized for high yield and purity, providing a reliable method for producing this valuable chemical intermediate.
Reaction Scheme
The overall two-step synthesis is illustrated below.
Caption: Overall two-step synthesis pathway.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier | Purity |
| 3-Hydroxy-N-phenyl-2-naphthamide | 92-77-3 | C₁₇H₁₃NO₂ | 263.29 | Biosynth, ChemScene | ≥97%[5][6] |
| Ethyl Bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 | Sigma-Aldrich | ≥98% |
| Anhydrous Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | Fisher Scientific | ≥99% |
| Hydrazine Hydrate (80%) | 7803-57-8 | H₆N₂O | 50.06 | Sigma-Aldrich | 80% |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | VWR | ACS Grade |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | VWR | 200 Proof |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS Grade |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house | - |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
TLC plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
Experimental Protocol
PART A: Synthesis of Ethyl 2-((2-(phenylcarbamoyl)naphthalen-3-yl)oxy)acetate (Intermediate)
This step involves the O-alkylation of the starting phenol. Anhydrous potassium carbonate serves as a mild base, which is sufficient to deprotonate the phenol without hydrolyzing the ester product. Acetone is an ideal solvent due to its polarity, appropriate boiling point for reflux, and its ability to dissolve the reactants while being inert under the reaction conditions.[7][8]
Caption: Workflow for the synthesis of the intermediate ester.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-N-phenyl-2-naphthamide (10.0 g, 38.0 mmol).
-
Add anhydrous potassium carbonate (7.88 g, 57.0 mmol, 1.5 eq) and 100 mL of acetone.
-
Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Add ethyl bromoacetate (5.0 mL, 6.9 g, 45.6 mmol, 1.2 eq) dropwise to the suspension over 5 minutes.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (~60°C) with continuous stirring.
-
Maintain the reflux for 8-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting material spot should disappear, and a new, less polar product spot should appear.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a Büchner funnel to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone (2 x 15 mL).
-
Combine the filtrates and remove the solvent using a rotary evaporator to yield a crude solid.
-
Recrystallize the crude product from hot ethanol to obtain pure white or off-white crystals of the intermediate ester.
-
Dry the crystals under vacuum. Expected yield: 85-95%.
PART B: Synthesis of this compound (Final Product)
The conversion of the ester to the hydrazide is a robust and high-yielding reaction. Hydrazine is a potent nucleophile that readily attacks the ester carbonyl. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating to ensure a sufficient reaction rate.[9] Ethanol is an excellent solvent as it dissolves both the ester intermediate and hydrazine hydrate.
Procedure:
-
In a 100 mL round-bottom flask, dissolve the dried intermediate ester (10.0 g, 28.6 mmol) in 50 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.
-
Add hydrazine hydrate (80% solution, 4.3 mL, ~69.0 mmol, 2.4 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (~80°C) for 4-6 hours. The formation of a white precipitate is often observed as the product is typically less soluble in ethanol than the starting ester.
-
Monitor the reaction by TLC (Mobile phase: 9:1 Ethyl Acetate:Methanol).
-
After the reaction is complete, cool the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol (2 x 10 mL) and then with deionized water (2 x 15 mL) to remove any unreacted hydrazine hydrate and salts.
-
Dry the final product, this compound, in a vacuum oven at 50-60°C. Expected yield: 90-98%.
Safety and Handling Precautions
-
Ethyl Bromoacetate: This reagent is a lachrymator, corrosive, and toxic. It must be handled in a well-ventilated fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation of vapors and skin contact. Use proper PPE. Any spills should be neutralized according to established laboratory safety protocols.
-
General Precautions: Perform all reactions in a fume hood. Ensure all glassware is dry before use, especially for the first step, to prevent unwanted side reactions.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point of the intermediate and final product. A sharp melting range is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure.
-
FT-IR Spectroscopy: Verify the presence of key functional groups (e.g., C=O of amide and hydrazide, N-H stretches, C-O-C ether linkage).
-
Mass Spectrometry: Confirm the molecular weight of the final product.
Conclusion
The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully produce this versatile intermediate for further use in synthetic and medicinal chemistry programs. The causality-driven explanations for each step aim to empower scientists to not only replicate the procedure but also to adapt it for analogous transformations.
References
- Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega.
- 3-Hydroxy-N-phenyl-2-naphthamide | 92-77-3. Biosynth.
- 92-77-3 | 3-Hydroxy-N-phenyl-2-naphthamide. ChemScene.
- Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega.
- Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions.
- Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Publishing.
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
- Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
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Application Note: Evaluating the Antimicrobial Potential of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
Introduction: The Quest for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has catalyzed the search for novel chemical entities with potent antimicrobial activity. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3][4] The pharmacological significance of these molecules is often attributed to the presence of the azomethine group (-NH–N=CH-).[1] This application note provides a detailed guide for the comprehensive in vitro evaluation of a specific naphthoic acid hydrazide derivative, 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide , as a potential antimicrobial agent.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial compounds. The protocols described herein are grounded in established methodologies, including those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific rigor and reproducibility.[5][6]
Compound Profile: this compound
-
Chemical Name: 3-(2-Hydrazinyl-2-oxoethoxy)-N-phenyl-2-naphthamide
-
CAS Number: 1020241-65-9[7]
-
Molecular Formula: C₁₉H₁₇N₃O₃[7]
-
Molecular Weight: 335.36 g/mol [7]
-
Chemical Structure:
Experimental Workflow for Antimicrobial Characterization
The comprehensive evaluation of an investigational compound's antimicrobial properties follows a logical progression from initial screening to quantitative assessment of its inhibitory and cidal activities.
Caption: Workflow for antimicrobial evaluation.
Part 1: Preliminary Screening - Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity.[9][10][11][12] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition.
Principle
The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[13]
Protocol
-
Preparation of Inoculum:
-
From a fresh overnight culture of the test microorganism on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or Tryptic Soy Broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.[13][14]
-
Rotate the plate approximately 60 degrees and repeat the swabbing motion to ensure uniform coverage.[14]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a biological safety cabinet.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.[10][15]
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[15]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).[9]
-
-
Incubation:
-
Observation and Measurement:
Part 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16][17][18] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[5][19][20]
Principle
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for microbial growth (turbidity). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[20]
Protocol
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.[20]
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar well diffusion assay.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]
-
-
Inoculation and Incubation:
-
Reading the MIC:
Caption: Broth microdilution workflow for MIC.
Part 3: Determining Bactericidal vs. Bacteriostatic Activity
Minimum Bactericidal Concentration (MBC) Assay
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[22][23] Specifically, it is the concentration that reduces the viability of the initial bacterial inoculum by ≥99.9%.[22][23][24][25] This assay is a crucial follow-up to the MIC test to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[26]
Principle
Following the determination of the MIC, an aliquot from each well that showed no visible growth is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[23][25]
Protocol
-
Following MIC Determination:
-
From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10-100 µL).
-
-
Subculturing:
-
Spread the aliquot onto the surface of a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Enumeration and MBC Determination:
Data Presentation and Interpretation
The results of the antimicrobial assays should be presented in a clear and concise manner.
Table 1: Example Data from Agar Well Diffusion Assay
| Test Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | 18 |
| Escherichia coli ATCC 25922 | 12 |
| Positive Control (Gentamicin, 10 µg) | 25 |
| Negative Control (DMSO) | 0 |
Table 2: Example MIC and MBC Data
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 25923 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates bactericidal activity.[23]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic at the concentrations tested.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial and quantitative assessment of the antimicrobial properties of this compound. By adhering to standardized methodologies, researchers can generate reliable and reproducible data that will be crucial in determining the potential of this compound as a lead for the development of new antimicrobial therapies. The logical progression from qualitative screening to quantitative MIC and MBC determination allows for a comprehensive understanding of the compound's in vitro activity.
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Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. (2023-05-18). National Institutes of Health. [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021-09-27). YouTube. [Link]
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Synthesis, Antimicrobial and Antioxidant Activities of Some Naphthalene - Containing Hydrazone Derivatives. (2018-03-30). World News of Natural Sciences. [Link]
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(PDF) Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. ResearchGate. [Link]
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Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. [Link]
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Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023-11-03). LinkedIn. [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024-05-22). MDPI. [Link]
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Antimicrobial Susceptibility Testing. (2023-08-08). National Institutes of Health. [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
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Agar well diffusion assay. (2020-11-01). YouTube. [Link]
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Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. National Institutes of Health. [Link]
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Antimicrobial Susceptibility Testing. Apec.org. [Link]
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Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2016-11-17). SpringerLink. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Creative BioMart Microbe. [Link]
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Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. (2015-03-01). Impactfactor.org. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]
-
Clinical Breakpoint Tables. (2021-12-01). EUCAST. [Link]
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Antimicrobial Susceptibility Testing Protocols. (2000-01-01). Taylor & Francis eBooks. [Link]
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Application Notes and Protocols: Investigating Naphthamide Derivatives in Cancer Cell Lines
Introduction
Naphthalamide and its derivatives represent a significant class of synthetic compounds that have garnered considerable interest in oncology research due to their potent anti-cancer activities.[1][2][3] Structurally characterized by a planar naphthalimide ring system, these molecules are adept at interacting with biological macromolecules, most notably nucleic acids.[4][5][6] The archetypal mechanism of action for early-generation naphthalimides, such as Amonafide, which underwent extensive clinical trials, involves DNA intercalation and subsequent inhibition of topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription.[4][5][7] This disruption of DNA metabolism ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.
More recent research has unveiled a broader mechanistic diversity among novel naphthamide derivatives.[4][5] Beyond DNA-damaging activities, newer analogues have been engineered to function as potent inhibitors of key signaling proteins that drive tumor progression and angiogenesis. A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical receptor tyrosine kinase in the angiogenic pathway.[1][2][8] By targeting such pathways, these compounds can exert anti-cancer effects not only through direct cytotoxicity but also by modulating the tumor microenvironment. This guide provides a comprehensive framework for researchers to investigate the efficacy and mechanism of action of novel naphthamide derivatives in vitro, detailing robust protocols from initial cytotoxicity screening to specific target validation.
Core Mechanisms of Action
Understanding the molecular basis of a compound's anti-cancer activity is paramount for its development. Naphthamide derivatives have been shown to operate through several distinct, yet sometimes overlapping, mechanisms.
DNA Intercalation and Topoisomerase II Inhibition
This is the classical mechanism associated with naphthalimides. The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. This physical obstruction interferes with the function of DNA topoisomerase II, an enzyme that creates transient double-strand breaks to manage DNA supercoiling. The stabilization of the topoisomerase II-DNA cleavage complex by the drug prevents the re-ligation of the DNA strands, leading to permanent DNA damage, cell cycle arrest, and the initiation of apoptosis.[4][7][9]
Caption: DNA Damage Pathway via Topoisomerase II Inhibition.
VEGFR-2 Kinase Inhibition
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. VEGFR-2 is the primary mediator of this process. Certain 2-naphthamide derivatives have been specifically designed to act as potent inhibitors of the VEGFR-2 tyrosine kinase.[1][2] They typically bind to the ATP-binding pocket of the kinase domain, preventing its autophosphorylation and the activation of downstream pro-angiogenic signaling cascades, such as the PLCγ-PKC-MAPK pathway.
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
Experimental Workflow for In Vitro Evaluation
A systematic, multi-step approach is essential for characterizing the anti-cancer properties of novel naphthamide derivatives. The workflow should progress from broad cytotoxicity screening to more detailed mechanistic assays.
Caption: General workflow for testing naphthamide derivatives.
Protocol 1: Cell Culture and Compound Preparation
Rationale: Establishing and maintaining healthy, consistently growing cancer cell lines is the foundation of any in vitro study. The choice of cell lines should ideally represent different cancer types to assess the compound's spectrum of activity. Proper compound handling ensures accurate and reproducible concentrations.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung).[1][6]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA.
-
Phosphate Buffered Saline (PBS).
-
Naphthamide derivative.
-
Dimethyl sulfoxide (DMSO), sterile.
Procedure:
-
Cell Culture: Culture cells in medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[10]
-
Subculture: Passage cells when they reach 80-90% confluency to maintain exponential growth and ensure cell health.[10]
-
Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the naphthamide derivative in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate culture medium. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11][13] This assay is crucial for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.[7][14]
Materials:
-
96-well flat-bottom plates.
-
Cultured cancer cells.
-
Naphthamide derivative working solutions.
-
MTT solution (5 mg/mL in sterile PBS).[10]
-
DMSO or solubilization buffer.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.[10][15]
-
Drug Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the naphthamide derivative (e.g., 0.01 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin or Paclitaxel).[1][10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[10][16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple crystals. Mix gently by pipetting or shaking.[10][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][16]
-
IC₅₀ Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation:
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Amonafide | HT-29 | Colon Carcinoma | 4.67 | [7] |
| Amonafide | HeLa | Cervical Cancer | 2.73 | [7] |
| Amonafide | MCF-7 | Breast Cancer | 7.19 - 20.28 | [7] |
| Compound 8b | C26 | Colon Carcinoma | 2.97 | [1][2] |
| Compound 8b | HepG2 | Hepatocellular Carcinoma | 7.12 | [1][2] |
| Compound 8b | MCF-7 | Breast Cancer | 5.34 | [1][2] |
| Compound 7 | A549 | Lung Carcinoma | ~3.0 | [6] |
Note: IC₅₀ values are illustrative and can vary based on experimental conditions.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V/Propidium Iodide (PI) assay is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] PI is a membrane-impermeant DNA-binding dye that only enters cells with compromised membranes, a feature of late apoptosis or necrosis.[10] Flow cytometry analysis can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[10][18]
Materials:
-
6-well plates.
-
Naphthamide derivative.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the naphthamide derivative at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge to pellet all cells.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI- (Lower Left): Live cells.
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Upper Left): Necrotic cells.
-
Protocol 4: Cell Cycle Analysis by PI Staining
Rationale: Many anti-cancer drugs, particularly those that damage DNA, induce cell cycle arrest at specific checkpoints (G1, S, or G2/M).[19] This allows the cell time to repair damage or initiate apoptosis if the damage is too severe. Flow cytometry analysis of cells stained with a DNA-binding dye like Propidium Iodide (PI) allows for the quantification of DNA content, thereby revealing the distribution of cells across the different phases of the cell cycle.[20]
Materials:
-
6-well plates.
-
Naphthamide derivative.
-
Ice-cold 70% ethanol.
-
PBS.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the naphthamide derivative at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet gently in 500 µL of PBS. While vortexing at low speed, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20][21]
-
Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight at -20°C).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Interpretation: Generate a histogram of fluorescence intensity. The first peak represents cells in the G0/G1 phase (2n DNA content), the second peak represents cells in the G2/M phase (4n DNA content), and the area between the peaks represents cells in the S phase. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
Protocol 5: Target Validation by Western Blotting
Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[22] This protocol is essential for validating the mechanistic hypotheses derived from earlier experiments. For example, if a naphthamide derivative is thought to inhibit VEGFR-2, a western blot can confirm a decrease in phosphorylated VEGFR-2. Similarly, DNA damage can be confirmed by detecting the phosphorylated form of histone H2AX (γH2AX).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-γH2AX, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the naphthamide derivative for a specified time. Wash cells with ice-cold PBS and lyse them by adding lysis buffer.[22][23]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. β-actin is typically used as a loading control to ensure equal protein loading.
Conclusion and Future Perspectives
The protocols outlined in this guide provide a robust and systematic framework for the in vitro evaluation of novel naphthamide derivatives as potential anti-cancer agents. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently determine a compound's potency, mode of cell death, effects on cell cycle progression, and molecular targets. The true value of this approach lies in its ability to connect a compound's chemical structure to its biological function, guiding the rational design of next-generation therapeutics. Future work should aim to bridge the gap between 2D cell culture and clinical application by incorporating more complex models, such as 3D tumor spheroids[6] and in vivo animal studies, to better predict efficacy and toxicity in a physiological context.
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Nguyen, H. T., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega. Retrieved from [Link]
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Ingrassia, L., Lefranc, F., Kiss, R., & Mijatovic, T. (2009). Naphthalimides and Azonafides as Promising Anti-Cancer Agents. Current Medicinal Chemistry. Retrieved from [Link]
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Crowley, L. C., & Waterhouse, N. J. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Retrieved from [Link]
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Ingrassia, L., Lefranc, F., Kiss, R., & Mijatovic, T. (2009). Naphthalimides and Azonafides as Promising Anti-Cancer Agents. Bentham Science. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. Retrieved from [Link]
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Nguyen, H. T., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2021). Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Kluwe, L., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments. Retrieved from [Link]
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Merck Millipore. (n.d.). Apoptosis Assay Chart | Life Science Research. Merck Millipore. Retrieved from [Link]
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Bailly, C. (2001). Naphthalimides as anti-cancer agents: synthesis and biological activity. Current Medicinal Chemistry. Anti-cancer Agents. Retrieved from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Retrieved from [Link]
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Han, Y., & Zhang, H. (2016). Cellular Apoptosis Assay of Breast Cancer. Methods in Molecular Biology. Retrieved from [Link]
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University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. University of Cambridge. Retrieved from [Link]
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Tuntiwechapikul, W., et al. (2012). First synthesis and anticancer activity of novel naphthoquinone amides. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Retrieved from [Link]
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JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]
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OriGene Technologies Inc. (n.d.). Western Blot Protocol. OriGene Technologies Inc. Retrieved from [Link]
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University of Hawaii Cancer Center. (n.d.). Western blotting. Chen Lab. Retrieved from [Link]
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de Souza, G. M. V., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Pharmaceuticals. Retrieved from [Link]
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Park, Y., et al. (2022). Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety. Molecular Cancer Therapeutics. Retrieved from [Link]
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Kumar, V., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents. Retrieved from [Link]
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Al-Heidous, M., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Wu, J., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Singh, P., & Panda, D. (2018). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. Retrieved from [Link]
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Zhang, Y., et al. (2021). Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Figg, W. D., et al. (2023). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. Seminars in Oncology. Retrieved from [Link]
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experimental setup for testing hydrazide compounds as enzyme inhibitors
Application Notes & Protocols
Introduction: The Dual Potential of Hydrazide Scaffolds in Enzyme Inhibition
Hydrazide and its derivatives (including hydrazones) represent a versatile class of chemical compounds with significant applications in medicinal chemistry.[1][2] Their unique chemical reactivity, characterized by the nucleophilic nitrogen of the hydrazine moiety, allows them to act as potent enzyme inhibitors through various mechanisms. Historically, hydrazide-containing drugs like iproniazid were among the first monoamine oxidase (MAO) inhibitors, demonstrating the therapeutic potential of this class.[3]
These compounds can engage enzyme active sites through both non-covalent interactions (hydrogen bonds, hydrophobic interactions) and covalent bond formation, leading to either reversible or irreversible inhibition.[2][3][4] The hydrazide functional group can react with electrophilic residues or cofactors within an enzyme's active site, often resulting in time-dependent and irreversible inactivation.[3][5] This dual capability makes them compelling candidates for drug discovery but also necessitates a rigorous and systematic experimental approach to accurately characterize their mechanism of action (MOA).
This guide provides a comprehensive framework for the systematic evaluation of hydrazide compounds as enzyme inhibitors, guiding the researcher from initial screening to detailed mechanistic studies. The protocols herein are designed to be self-validating through the incorporation of essential controls, ensuring the generation of robust and interpretable data.
Foundational Strategy: Pre-Assay Considerations and Setup
Before initiating any enzymatic assay, a thorough understanding of the test compound, enzyme, and assay conditions is paramount. Careful planning at this stage prevents common pitfalls and artifacts.
2.1. Hydrazide Compound Characterization
-
Solubility: Hydrazides can have limited aqueous solubility. It is crucial to determine the optimal solvent for stock solutions, typically dimethyl sulfoxide (DMSO). Subsequent dilutions into the aqueous assay buffer must be carefully controlled to prevent compound precipitation. The final concentration of the organic solvent in the assay should be kept to a minimum (ideally ≤1% v/v) and be consistent across all wells, as solvents like DMSO can affect enzyme activity.[6]
-
Stability: The stability of the hydrazide compound in the assay buffer should be assessed. Some hydrazides can be unstable at certain pH values or in the presence of other buffer components. A simple pre-incubation of the compound in the assay buffer followed by analytical characterization (e.g., HPLC) can confirm its integrity over the time course of the experiment.
-
Purity: Ensure the purity of the test compound is high (>95%), as impurities can interfere with the assay or may themselves be inhibitory.
2.2. Enzyme and Substrate Integrity
-
Enzyme Activity: Confirm the specific activity of the enzyme lot being used. Ensure the enzyme is stored correctly and that its activity is linear with respect to both time and concentration under the chosen assay conditions.
-
Substrate Concentration: For initial screens and IC₅₀ determination, the substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ). This ensures the assay is sensitive to competitive inhibitors. For detailed kinetic studies, a range of substrate concentrations will be required.
2.3. Assay Buffer and Component Selection
-
Buffer System: Choose a buffer with a pKa close to the optimal pH for enzyme activity.
-
Additives: Be aware of potential interactions between the hydrazide and assay components. For example, if the assay requires a reducing agent like DTT, it could potentially react with the test compound.
-
Assay Technology: The choice of detection method (e.g., absorbance, fluorescence, luminescence) can be influenced by the compound's intrinsic properties. Always run a control to check for compound interference with the detection signal (e.g., autofluorescence or color quenching).
The Overall Experimental Workflow
A systematic approach is essential for characterizing hydrazide inhibitors. The workflow begins with broad screening to identify activity, followed by potency determination, and culminates in detailed mechanistic studies to elucidate the mode of inhibition.
Caption: High-level workflow for characterizing hydrazide enzyme inhibitors.
Protocol 1: Initial Screening and IC₅₀ Determination
This protocol follows a standard two-step process to first identify active compounds and then quantify their potency.[3][7]
Objective: To identify hydrazide compounds that inhibit the target enzyme and determine their half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Target Enzyme
-
Substrate
-
Hydrazide Test Compounds (10 mM stock in DMSO)
-
Positive Control Inhibitor (known inhibitor of the enzyme)
-
Assay Buffer
-
Detection Reagent (e.g., for a colorimetric or fluorometric readout)
-
96-well or 384-well microplates (black plates for fluorescence assays)
-
Multichannel pipette and plate reader
Procedure:
Part A: Single-Point Screening
-
Compound Plating: Prepare a working plate by diluting test compounds to an intermediate concentration (e.g., 200 µM in assay buffer). Dispense 5 µL of each diluted compound into the appropriate wells of a final assay plate. This will yield a final screening concentration of 20 µM in a 50 µL final reaction volume.
-
Controls: Include the following controls on each plate:
-
100% Activity Control (Negative): 5 µL of buffer with the same DMSO concentration as the test wells.
-
0% Activity Control (Background): 5 µL of buffer; enzyme will be omitted.
-
Positive Control: 5 µL of a known inhibitor at a concentration expected to give >80% inhibition.
-
-
Enzyme Addition: Add 25 µL of enzyme solution (prepared at 2x final concentration in assay buffer) to all wells except the 0% activity control.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at the desired assay temperature. This allows the compound to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of substrate solution (prepared at 2.5x final concentration) to all wells to start the reaction.
-
Signal Detection: Incubate the plate for the predetermined linear reaction time (e.g., 15-60 minutes). Stop the reaction if necessary and read the plate on a plate reader at the appropriate wavelength.
Part B: IC₅₀ Determination (Dose-Response)
-
Select Hits: Compounds showing significant inhibition (e.g., >50%) in the single-point screen are selected for IC₅₀ determination.
-
Serial Dilution: Prepare a serial dilution series for each hit compound. A typical 8-point, 3-fold dilution series starting from 100 µM final concentration is a good starting point.
-
Assay Execution: Repeat the assay procedure described in Part A, but instead of a single concentration, use the full dilution series for each compound.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Bkgd) / (Signal_High - Signal_Bkgd)) where Signal_Test is the signal from the inhibitor well, Signal_Bkgd is the 0% activity control, and Signal_High is the 100% activity control.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Data Presentation: Sample Plate Layout for IC₅₀ Determination
| Well | Content | Description |
| A1-A8 | Compound 1 (Dilution Series) | 100 µM to 0.045 µM |
| B1-B8 | Compound 2 (Dilution Series) | 100 µM to 0.045 µM |
| ... | ... | ... |
| H1-H4 | 100% Activity Control | Vehicle (DMSO) only |
| H5-H8 | 0% Activity Control | No Enzyme |
| H9-H12 | Positive Control Inhibitor | Known Inhibitor |
Protocol 2: Elucidating the Mechanism of Inhibition (MOA)
The observation of time-dependent inhibition is a key indicator of potential covalent modification or slow-binding behavior, common for hydrazide compounds.
Objective: To determine if inhibition is reversible or irreversible and to characterize the kinetic mechanism.
5.1. Time-Dependent Inhibition Assay
This assay assesses whether the degree of inhibition increases with the duration of pre-incubation between the enzyme and the inhibitor before the substrate is added.
Procedure:
-
Setup: Prepare multiple identical sets of reactions containing the enzyme and inhibitor (at a concentration near its IC₅₀). Include a no-inhibitor control.
-
Staggered Pre-incubation: Incubate the enzyme-inhibitor mixtures for varying lengths of time (e.g., 0, 5, 15, 30, 60 minutes).
-
Staggered Reaction Initiation: At the end of each pre-incubation period, initiate the enzymatic reaction by adding substrate.
-
Measure Activity: Measure the reaction rate for a short, fixed period immediately after substrate addition.
-
Data Analysis: Plot the observed enzyme activity against the pre-incubation time. A progressive decrease in activity over time is indicative of time-dependent inhibition.
5.2. Reversibility Assay (Jump Dilution Method)
This experiment distinguishes between irreversible (covalent) inhibition and tight-binding reversible inhibition.
Procedure:
-
Concentrated Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for a period sufficient to achieve maximal inhibition (determined from the time-dependent assay). Also, prepare a control incubation with enzyme and vehicle (DMSO).
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a new reaction mixture containing the substrate. The dilution should lower the inhibitor concentration to well below its IC₅₀ (e.g., 0.1x IC₅₀).
-
Monitor Activity Recovery: Immediately monitor enzymatic activity over time.
-
Interpretation:
-
Irreversible Inhibition: No significant recovery of enzyme activity will be observed.
-
Reversible Inhibition: Enzyme activity will recover over time as the inhibitor dissociates from the enzyme. The rate of recovery depends on the dissociation rate constant (k_off).
-
5.3. Enzyme Kinetics for Reversible Inhibitors
If the inhibitor is determined to be reversible, these experiments will define its type (e.g., competitive, non-competitive).
Procedure:
-
Experimental Matrix: Set up a matrix of reactions varying the concentrations of both the substrate and the inhibitor.
-
Use a range of substrate concentrations, typically from 0.2x Kₘ to 5x Kₘ.
-
Use several fixed concentrations of the inhibitor, such as 0, 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀.[3]
-
-
Measure Initial Velocities: For each condition, measure the initial reaction velocity (v₀).
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/v₀ vs. 1/[S]).
-
Analyze the pattern of the lines to determine the inhibition type.
-
Interpretation of Kinetic Data
| Inhibition Type | Lineweaver-Burk Plot | Effect on Kₘ | Effect on Vₘₐₓ |
| Competitive | Lines intersect on the Y-axis | Increases | Unchanged |
| Non-competitive | Lines intersect on the X-axis | Unchanged | Decreases |
| Uncompetitive | Lines are parallel | Decreases | Decreases |
| Mixed | Lines intersect in the upper-left quadrant | Increases/Decreases | Decreases |
Visualizing Inhibition Mechanisms
Understanding the logic behind MOA studies is critical for correct data interpretation.
Caption: Simplified models of competitive and non-competitive inhibition.
References
-
Schouten, S., et al. (2022). Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. Applied and Environmental Microbiology. [Link]
-
Goksen, U.S., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. [Link]
-
Lecka, J., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. [Link]
-
OSHA. (Date N/A). HYDRAZINE. OSHA Method no.. [Link]
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Tipton, K.F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
Gorelik, M., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]
-
Castro, A.A., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]
-
Goksen, U.S., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. [Link]
-
Gecibesler, I.H., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals. [Link]
-
Gunes, A., et al. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]
-
Al-Issa, S.A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. [Link]
-
Gunes, A., et al. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]
-
Altintop, M.D., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Journal of Biochemical and Molecular Toxicology. [Link]
Sources
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- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Comprehensive Analytical Characterization of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
Abstract
This document provides a comprehensive guide to the analytical methods required for the full characterization of the novel compound, 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide (CAS No. 1020241-65-9) . As a molecule featuring a naphthamide core, an ether linkage, and a terminal hydrazide moiety, it presents unique analytical challenges and holds potential as a key intermediate in pharmaceutical synthesis or as a pharmacologically active agent itself. The hydrazide group, in particular, is a versatile functional handle for creating hydrazone derivatives with a wide range of biological activities.[1][2][3] These protocols are designed for researchers in drug discovery, process development, and quality control to ensure the identity, purity, and stability of the compound. We will detail methodologies spanning spectroscopy, chromatography, and thermal analysis, explaining the scientific rationale behind each procedural step.
Introduction: The Scientific Imperative for Characterization
The molecule this compound is structurally derived from the well-known Naphthol AS (3-hydroxy-N-phenyl-2-naphthamide).[4][5] The introduction of the hydrazino-oxoethoxy group at the 3-position dramatically alters its chemical properties, introducing a reactive hydrazide functional group. Hydrazides are critical building blocks in medicinal chemistry, often used to synthesize hydrazones, which are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][6]
Therefore, unambiguous structural confirmation and purity assessment are not merely procedural formalities; they are the foundation upon which all subsequent research—be it synthetic elaboration or biological screening—is built. An unverified structure or an impure sample can lead to erroneous data, jeopardizing project timelines and resources. This guide provides the framework to establish a robust Certificate of Analysis (CoA) for this compound.
Overall Analytical Workflow
A multi-technique approach is essential for a comprehensive characterization. The workflow is designed to first confirm the chemical structure and then quantify its purity.
Caption: Overall workflow for the characterization of this compound.
Spectroscopic Characterization Protocols
Spectroscopy provides the fingerprint of the molecule, confirming its atomic composition, connectivity, and the presence of key functional groups.
Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is the primary technique to confirm the molecular weight of the compound. Its ability to generate protonated molecular ions [M+H]⁺ with high sensitivity makes it ideal for this purpose. The expected monoisotopic mass provides a precise target for verification.
Protocol:
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., LTQ-Orbitrap, Q-TOF).[7]
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Spray Voltage: 4.0 - 4.5 kV
-
Capillary Temperature: 275 - 300 °C
-
Sheath Gas (N₂): 10-15 arbitrary units
-
-
Data Acquisition: Scan in the m/z range of 100-500 Da.
-
Validation: The primary objective is to find the protonated molecular ion [M+H]⁺. Further analysis of fragmentation patterns (MS/MS) can provide additional structural confirmation.[8]
Predicted Data:
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₉H₁₇N₃O₃ | Derived from the structure. |
| Molecular Weight | 335.36 g/mol | Sum of atomic weights. |
| Monoisotopic Mass | 335.1270 Da | Precise mass for high-resolution MS. |
| Expected Ion [M+H]⁺ | 336.1348 m/z | The primary target for detection. |
| Expected Ion [M+Na]⁺ | 358.1167 m/z | A common adduct seen in ESI-MS. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Rationale: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques (like COSY and HSQC) can be used to confirm assignments if necessary.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable N-H protons from the amide and hydrazide groups.[9][10]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |
| Phenyl-NH | ~10.2 (s, 1H) | - | Amide protons are typically downfield and sharp in DMSO. |
| Naphthyl-H (aromatic) | 7.2 - 8.2 (m, 6H) | 110 - 135 | Complex multiplet region typical for a 2,3-disubstituted naphthalene system.[9] |
| Phenyl-H (aromatic) | 7.0 - 7.7 (m, 5H) | 120 - 140 | Multiplet pattern depends on substitution, but expected in this region. |
| -O-CH₂- | ~4.8 (s, 2H) | ~65-70 | Singlet adjacent to an ether oxygen and a carbonyl group. |
| -C(=O)NHNH₂ | ~9.5 (s, 1H, -NH-) | - | Hydrazide protons are exchangeable and can be broad. |
| -C(=O)NHNH₂ | ~4.5 (s, 2H, -NH₂) | - | Hydrazide protons are exchangeable and can be broad. |
| Amide C=O | - | ~165-168 | Typical chemical shift for an amide carbonyl carbon. |
| Hydrazide C=O | - | ~168-171 | Hydrazide carbonyls can be slightly downfield from amides. |
| Naphthyl C-O | - | ~150-155 | Aromatic carbon attached to the ether oxygen. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and effective method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, it is crucial to confirm the N-H, C=O, and C-O-C stretches.
Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample. No specific preparation is needed other than ensuring the sample is clean and dry. Alternatively, prepare a KBr pellet.
-
Instrumentation: Any standard FTIR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan first, then collect the sample spectrum. The software will automatically generate the transmittance or absorbance spectrum.
Predicted Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 3400 | N-H Stretch | Amide & Hydrazide (-NH, -NH₂) | Broad signals are expected due to hydrogen bonding.[11][12] |
| ~3050 | C-H Stretch | Aromatic | Characteristic of sp² C-H bonds. |
| ~1680 | C=O Stretch | Hydrazide Carbonyl | Expected to be a strong, sharp absorption. |
| ~1660 | C=O Stretch | Amide I Band | The main amide carbonyl stretch, also strong and sharp. |
| ~1540 | N-H Bend | Amide II Band | A combination of N-H bending and C-N stretching. |
| 1200 - 1250 | C-O-C Stretch | Aryl-Alkyl Ether | Asymmetric stretching vibration is typically strong in this region.[13] |
Chromatographic Purity Assessment
Rationale: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of pharmaceutical compounds and intermediates. A reverse-phase method is ideal for this moderately polar molecule. The goal is to develop a method that separates the main peak from any potential impurities, such as starting materials or by-products.
Caption: Schematic of the recommended HPLC system for purity analysis.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in methanol or acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[14]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (The naphthyl chromophore should have strong absorbance here).[15]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity level of ≥97% is generally considered acceptable for research-grade material.[4]
Conclusion
The analytical methods outlined in this document provide a robust framework for the complete characterization of this compound. By systematically applying mass spectrometry, NMR and IR spectroscopy, and HPLC, a researcher can confidently confirm the structure and purity of the synthesized compound. This rigorous characterization is a prerequisite for its use in further chemical synthesis, biological assays, or any application where molecular identity and purity are paramount.
References
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PubChem. (n.d.). 3-Hydroxy-N-phenyl-2-naphthamide. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Hydroxy-N-1-naphthyl-2-naphthamide. Wiley-VCH GmbH. Retrieved from [Link]
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Fridriksson, G. T., et al. (2017). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Heliyon, 3(9), e00404. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Molecules, 27(18), 5909. Retrieved from [Link]
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Khan, I., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of the Serbian Chemical Society, 87(1), 1-18. Retrieved from [Link]
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Siddiqui, Z. A., et al. (2024). Synthesis, Photophysical Properties, and In-silico Nonlinear Optics of 3-hydroxy-N-phenyl-2-naphthamide and its acetate, acrylate, and benzoate derivative. ResearchGate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Kamal, A., et al. (2021). Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents. Scientific Reports, 11(1), 5621. Retrieved from [Link]
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Ibrahim, K. M., et al. (2013). Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 133-144. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(2-(2-(2-methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)-1-naphthamide. Université du Luxembourg. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. RSC Advances. Retrieved from [Link]
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Bhatt, B. D., & Murry, D. J. (2009). Determination of naphthalene content by gas chromatography. ResearchGate. Retrieved from [Link]
-
NIOSH. (1994). HYDRAZINE: METHOD 3503. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Kühn, S., et al. (2017). Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. Archives of Toxicology, 91(11), 3587-3596. Retrieved from [Link]
-
Iqbal, F., et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances, 13(23), 15631-15638. Retrieved from [Link]
-
Onyebuchi, E. A., et al. (2024). Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphthoic Hydrazide and 3-Acetyl-2-Hydroxy-6-Methyl-4H-Pyran-4-One. ChemRxiv. Retrieved from [Link]
-
Kus, N., et al. (2020). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Molecules, 25(21), 5174. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(2-Fluoro-phenyl)-2-oxo-2-[N'-(3,4,5-trimethoxy-benzylidene)-hydrazino]-acetamide - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH. Retrieved from [Link]
-
El Akkaoui, M., et al. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 8(1), 1-5. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Hydroxy-2-naphthoic acid hydrazide. Wiley-VCH GmbH. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:135-62-6 | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide. Retrieved from [Link]
-
Matisova, E., & Kovacicova, E. (1993). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Journal of Chromatography A, 648(1), 191-201. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-hydroxy-N-2-naphthyl-2-naphthamide - Optional[UV-VIS] - Spectrum. Wiley-VCH GmbH. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Hydroxy-N-1-naphthyl-2-naphthamide - Optional[FTIR] - Spectrum. Wiley-VCH GmbH. Retrieved from [Link]
-
Fu, Q., et al. (2021). Chemical characterization of flavonoids and alkaloids in safflower (Carthamus tinctorius L.) by comprehensive two-dimensional hydrophilic interaction chromatography coupled with hybrid linear ion trap Orbitrap mass spectrometry. Journal of Chromatography A, 1655, 462507. Retrieved from [Link]
-
Harris, J. U., et al. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography: comparison of three programs with particular reference to the glutamic and aspartic derivatives. Analytical Biochemistry, 105(2), 239-245. Retrieved from [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Synthesized Naphthamides
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of synthesized naphthamides. Naphthamides are a class of compounds with significant interest in pharmaceutical research, making the accurate assessment of their purity a critical aspect of drug development and quality control. The described method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. This document provides a comprehensive protocol, including method development rationale, detailed experimental procedures, and a full validation summary, intended for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity Analysis
Naphthamides, characterized by a naphthalene ring system linked to an amide functional group, are scaffolds for a variety of pharmacologically active agents. The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation products, can impact the drug's stability, bioavailability, and even pose a toxicological risk.[1] Therefore, a well-characterized and validated analytical method to accurately quantify the purity of synthesized naphthamides is a regulatory and scientific necessity.[2][3]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4][5] This note describes a reversed-phase HPLC (RP-HPLC) method, which is particularly well-suited for the separation of aromatic and moderately polar compounds like naphthamides.[6][7] The method is designed to be stability-indicating, meaning it can unequivocally assess the analyte in the presence of its potential degradation products.[8][9]
Method Development and Rationale
The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.
Column Chemistry Selection
A C18 (octadecyl) stationary phase was selected for this method. C18 columns are the most widely used in reversed-phase chromatography due to their high hydrophobicity and retention of a broad range of nonpolar to moderately polar compounds.[6][10] The aromatic nature of naphthamides allows for strong hydrophobic interactions with the C18 alkyl chains, providing excellent retention and resolution.
Mobile Phase Optimization
A gradient elution with a binary mobile phase consisting of an aqueous component and an organic modifier was chosen to ensure the elution of both polar and nonpolar impurities within a reasonable analysis time.
-
Aqueous Phase (Solvent A): 0.1% Phosphoric Acid in Water. The addition of a small amount of acid to the aqueous mobile phase serves to suppress the ionization of any acidic or basic functional groups on the naphthamide or its impurities. This results in sharper, more symmetrical peaks and improved retention time reproducibility.
-
Organic Phase (Solvent B): Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity, which leads to lower backpressure, and its UV transparency at low wavelengths, which is advantageous for detecting a wide range of compounds.[11]
A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, allows for the effective separation of compounds with a wide range of polarities.
Detection Wavelength
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Naphthamides, containing a naphthalene chromophore, typically exhibit strong UV absorbance. The UV spectrum of the target naphthamide should be acquired, and a wavelength of maximum absorbance (λmax) should be selected to maximize the detector response. A photodiode array (PDA) detector is recommended to facilitate this and to assess peak purity.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Naphthamide reference standard (of known purity)
-
Synthesized naphthamide sample
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | λmax of the naphthamide (e.g., 254 nm) |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the naphthamide reference standard and transfer to a 100 mL volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B, such as 50:50 v/v) and make up to volume.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized naphthamide sample and prepare as described for the standard solution.
Method Validation (as per ICH Q2(R2) Guidelines)
A comprehensive method validation was performed to demonstrate the suitability of the analytical procedure for its intended purpose.[12][13]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[14] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the naphthamide sample.[2][8][15] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days
The chromatograms of the stressed samples were compared to that of an unstressed sample. The method demonstrated good resolution between the parent naphthamide peak and all degradation product peaks, confirming its specificity and stability-indicating capability.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of the naphthamide reference standard at different concentrations (e.g., 0.01 to 0.2 mg/mL). The peak area response was plotted against the concentration, and the correlation coefficient (r²) was calculated.
| Parameter | Result | Acceptance Criteria |
| Range | 0.01 - 0.2 mg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.998 |
Accuracy
Accuracy was determined by the recovery of a known amount of naphthamide reference standard spiked into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5 | 98.0 - 102.0% |
| 100% | 100.2 | 98.0 - 102.0% |
| 120% | 99.8 | 98.0 - 102.0% |
Precision
Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same sample solution were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Result |
| LOD (S/N ≈ 3) | 0.001 mg/mL |
| LOQ (S/N ≈ 10) | 0.003 mg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., tailing factor, theoretical plates) remained within the acceptance criteria, demonstrating the robustness of the method.
Workflow and Data Analysis
The overall workflow for the purity analysis of synthesized naphthamides is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis of Naphthamides.
The purity of the synthesized naphthamide is typically calculated using the area percent method, as shown in the formula below:
% Purity = (Area of Naphthamide Peak / Total Area of All Peaks) x 100
Conclusion
The RP-HPLC method described in this application note is a specific, linear, accurate, precise, and robust method for the determination of the purity of synthesized naphthamides. The forced degradation studies confirm its stability-indicating nature, making it suitable for use in quality control and stability studies during drug development. This validated method provides a reliable tool for ensuring the quality and consistency of naphthamide-based pharmaceutical compounds.
References
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.).
- Forced Degradation Testing | SGS Denmark. (n.d.).
- Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
- A Review on Force Degradation Studies for Drug Substances - ijarsct. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025, August 5).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- A Comparative Guide to Validating the Purity of Sodium Naphthionate using HPLC - Benchchem. (n.d.).
- A Comparative Guide to HPLC Purity Validation of 5,6,7,8-Tetrahydro-2-naphthoic Acid - Benchchem. (n.d.).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. (2019, June 5).
- HPLC Solvent Selection - Element Lab Solutions. (n.d.).
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- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. resolvemass.ca [resolvemass.ca]
molecular docking protocol for 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
An Application Note and In-Depth Protocol for the Molecular Docking of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
Abstract
Molecular docking is a pivotal computational method in the landscape of modern drug discovery, offering predictive insights into the interactions between small molecules and their macromolecular targets.[1][2] This guide provides a comprehensive, step-by-step protocol for conducting a molecular docking study on the novel compound This compound . Designed for researchers and drug development professionals, this document moves beyond a simple command-line tutorial. It delves into the causality behind procedural choices, establishes a self-validating workflow to ensure scientific rigor, and is grounded in authoritative computational chemistry standards. The protocol leverages widely-used, open-source software, including AutoDock Vina for the docking simulation, MGLTools for molecule preparation, and PyMOL for in-depth analysis and visualization.
Foundational Principles of Molecular Docking
At its core, molecular docking aims to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, typically a protein.[3] The process is governed by two fundamental components:
-
Sampling Algorithm: This explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site. The goal is to generate a diverse set of potential binding poses.
-
Scoring Function: This evaluates each generated pose and assigns a score, typically an estimation of the binding free energy (ΔG).[4] A more negative score implies a more favorable binding affinity.[5][6]
The fidelity of a docking experiment is critically dependent on the meticulous preparation of both the receptor and the ligand to ensure their structures are chemically correct and computationally ready.[7][8][9]
The Molecular Docking Workflow: A Conceptual Overview
The entire protocol can be visualized as a multi-stage process, beginning with data acquisition and preparation, proceeding to simulation and validation, and culminating in detailed analysis.
Diagram 1: High-level workflow for the molecular docking protocol.
Part I: Receptor Preparation Protocol
The goal of receptor preparation is to transform a static crystal structure from the Protein Data Bank (PDB) into a computationally viable model. For this protocol, we will use Human Cathepsin L (PDB ID: 4AXM) as an exemplary target, a cysteine protease involved in various physiological and pathological processes.
Methodology:
-
Acquisition: Download the PDB file for 4AXM from the RCSB Protein Data Bank.
-
Initial Cleaning (Using PyMOL or UCSF Chimera):
-
Rationale: PDB files often contain non-essential molecules (water, ions, crystallization agents) that can interfere with the docking process.[9][10] We remove them to create a clean receptor surface.
-
Action: Load the 4AXM.pdb file. Remove all water molecules (remove solvent). Delete any co-crystallized ligands or ions. If multiple protein chains exist and the biological unit is a monomer, retain only the primary chain (e.g., Chain A). Save this cleaned structure as receptor_cleaned.pdb.
-
-
Preparation for AutoDock (Using MGLTools):
-
Action: Launch AutoDockTools (ADT).
-
Load receptor_cleaned.pdb via File > Read Molecule.
-
Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only" and click OK.
-
Rationale: Hydrogen atoms are typically absent in PDB files but are essential for calculating interactions like hydrogen bonds. Adding only polar hydrogens is a standard practice to reduce computational complexity while accounting for key interactions.
-
-
Assign Charges: Go to Edit > Charges > Add Kollman Charges.
-
Rationale: The scoring function requires partial atomic charges to calculate electrostatic interactions. Kollman charges are a well-established parameter set for proteins.
-
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the receptor and click "Select Molecule". This step checks for atomic integrity. Then, save the file as receptor.pdbqt. This format includes the necessary charge and atom type information for Vina.[11]
-
Part II: Ligand Preparation Protocol
The ligand, This compound , must be converted from a 2D representation to an energy-minimized 3D structure suitable for docking.
Methodology:
-
Structure Acquisition:
-
2D to 3D Conversion and Energy Minimization:
-
Rationale: A low-energy, stable 3D conformation is a critical starting point. Docking a high-energy conformer can lead to inaccurate results.
-
Action: Use a tool like Open Babel or an online server to convert the 2D structure to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94). Save the output as ligand.pdb.
-
-
Preparation for AutoDock (Using MGLTools):
-
Action: Launch ADT.
-
Load ligand.pdb via Ligand > Input > Open.
-
Assign Charges & Define Torsions: Navigate to Ligand > Torsion Tree > Detect Root. Then, go to Ligand > Torsion Tree > Choose Torsions to review the automatically detected rotatable bonds.
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
Part III: Docking Execution with AutoDock Vina
This stage involves defining the search space on the receptor and running the docking simulation.
Methodology:
-
Define the Binding Site (Grid Box):
-
Rationale: The grid box confines the docking search to a specific region of the receptor, drastically increasing efficiency.[10][15] For site-specific docking, this box should be centered on the known active site.
-
Action (in ADT): Load the receptor.pdbqt. Go to Grid > Grid Box. A box will appear. Adjust its center and dimensions to encompass the active site of Cathepsin L (identified from the literature or the location of the original co-crystallized ligand in 4AXM). Record the coordinates for the center and the size dimensions.
-
-
Create the Configuration File:
-
Action: Create a text file named conf.txt and populate it with the parameters recorded in the previous step.
-
| Parameter | Value | Description |
| receptor | receptor.pdbqt | The prepared receptor file. |
| ligand | ligand.pdbqt | The prepared ligand file. |
| center_x | [value] | X-coordinate of the grid box center. |
| center_y | [value] | Y-coordinate of the grid box center. |
| center_z | [value] | Z-coordinate of the grid box center. |
| size_x | 25 | Size of the grid box in Angstroms (X-axis). |
| size_y | 25 | Size of the grid box in Angstroms (Y-axis). |
| size_z | 25 | Size of the grid box in Angstroms (Z-axis). |
| out | output_poses.pdbqt | Output file for the docked poses. |
| log | output_log.txt | Output file for the binding scores. |
| exhaustiveness | 8 | Computational effort (higher is more thorough). |
| num_modes | 9 | Number of binding modes (poses) to generate. |
-
Run the Simulation:
-
Action: Open a command-line terminal, navigate to the directory containing your files, and execute the following command:
-
Part IV: Protocol Validation for Trustworthiness
To ensure the docking protocol is reliable, we must validate that it can reproduce a known experimental result. This is typically done by redocking the native ligand that was co-crystallized with the protein.
Methodology:
-
Prepare the Native Ligand: Extract the co-crystallized ligand from the original 4AXM.pdb file. Prepare it using the same ligand preparation protocol (Part II) and save it as native_ligand.pdbqt.
-
Redock: Use the exact same grid box parameters and conf.txt file (changing only the ligand and out/log file names) to dock native_ligand.pdbqt back into the receptor.pdbqt.
-
Calculate RMSD:
-
Rationale: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the redocked pose and the original crystallographic pose. A low RMSD value indicates the protocol is accurate.[4][16][17]
-
Action: Use a tool like PyMOL to superimpose the top-ranked redocked pose of the native ligand onto the original crystal structure. Calculate the RMSD.
-
Acceptance Criterion: An RMSD value of ≤ 2.0 Å is considered a successful validation, confirming the protocol's ability to accurately predict the binding mode.[16][18]
-
Part V: Analysis and Interpretation of Results
The final step is to analyze the docking results of our target compound, this compound.
Diagram 2: Relationship between software, inputs, and outputs in the analysis stage.
Methodology:
-
Interpret Binding Affinity Scores:
-
Action: Open the output_log.txt file. It will contain a table of binding affinities (in kcal/mol) for the generated poses. The top-ranked pose is the one with the most negative value.
-
Interpretation Guidelines: [5]
Binding Affinity (kcal/mol) Interpretation < -10.0 Strong binding interaction -9.0 to -7.0 Moderate binding interaction | > -6.0 | Weak binding interaction |
-
-
Visualize Binding Interactions (Using PyMOL):
-
Action:
-
Open PyMOL and load receptor.pdbqt and output_poses.pdbqt.
-
Display the receptor as a cartoon or surface and color it.
-
Display the top-ranked ligand pose as sticks and color it by element.[19]
-
Focus on the binding site. Use the Action > preset > ligand sites > cartoon command for a quick view.
-
Identify key interactions. Use the Wizard > Measurement tool or specific commands to find hydrogen bonds between the ligand and receptor residues.
-
Analyze hydrophobic contacts by observing the proximity of non-polar residues.
-
-
-
Summarize Findings:
-
Action: Compile the results into a clear, concise table.
-
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (H-bonds) | Key Interacting Residues (Hydrophobic) |
| 1 | [Value] | [e.g., GLN22, CYS25] | [e.g., TRP189, PHE142] |
| 2 | [Value] | [e.g., GLY68] | [e.g., TRP189, LEU69] |
| ... | ... | ... | ... |
This comprehensive analysis, combining quantitative scores with qualitative visual inspection, provides a robust hypothesis for how this compound may bind to its target, guiding further experimental validation.
References
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.
- How does one prepare proteins for molecular docking? (2021). Quora.
- How to interprete and analyze molecular docking results? (2024).
- Tutorial: Prepping Molecules. (2025). UCSF DOCK.
- Interpretation of Molecular docking results? (2023).
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
- How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube.
- Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). PMC - NIH.
- Visualizing protein-protein docking using PyMOL. (2021). Medium.
- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
- Vina Docking Tutorial. Eagon Research Group.
- Molecular docking protocol validation. (2023).
- Beginner's Guide for Docking using Autodock Vina. (2020).
- Basic docking. Autodock Vina 1.2.
- Molecular Docking Results Analysis and Accuracy Improvement.
- Session 4: Introduction to in silico docking.
- Visualization of Molecular Docking result by PyMOL. (2022). YouTube.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
- Molecular Docking: Shifting Paradigms in Drug Discovery. (2020). MDPI.
- Visualization Molecular Docking using PyMol or LigPlot. (2013).
- Molecular docking proteins preparation. (2019).
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube.
- A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays. Benchchem.
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube.
- Validation of Docking Methodology (Redocking). (2024).
- Validation Studies of the Site-Directed Docking Program LibDock. (2006).
- Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. (2022). YouTube.
- Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (2023). Journal of Pharmaceutical Sciences and Research.
- Molecular Docking: A powerful approach for structure-based drug discovery. (2015). PMC - PubMed Central.
- Molecular Docking and Structure-Based Drug Design Str
- Principles and Applications of Molecular Docking in Drug Discovery and Development. (2025).
- This compound.
- Protein-ligand docking. (2019). Galaxy Training Network.
- Molecular Docking VINA | Script Based Method | Multiple Ligand Docking. (2020). YouTube.
- 3-(2-Hydrazinyl-2-oxoethoxy)-N-phenyl-2-naphthamide. BLDpharm.
Sources
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- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. eagonlab.github.io [eagonlab.github.io]
- 12. 1020241-65-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 13. 1020241-65-9|3-(2-Hydrazinyl-2-oxoethoxy)-N-phenyl-2-naphthamide|BLD Pharm [bldpharm.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
The Hydrazide-Hydrazone Scaffold: A Versatile Platform for Modern Drug Discovery
Introduction: The Enduring Relevance of the Hydrazide-Hydrazone Moiety
In the landscape of medicinal chemistry, the quest for novel pharmacophores that offer both synthetic accessibility and a wide spectrum of biological activities is perpetual. Among the privileged structures that have consistently delivered on this front is the hydrazide-hydrazone moiety (-CONH-N=CH-). This versatile scaffold, characterized by an azomethine group linked to a carbonyl functionality, has emerged as a cornerstone in the design and synthesis of a myriad of therapeutic agents.[1][2][3] Its prevalence in numerous bioactive compounds is a testament to its ability to interact with a diverse array of biological targets, leading to a broad range of pharmacological effects.[1][2][4][5]
Hydrazide-hydrazone derivatives have demonstrated a remarkable therapeutic potential, exhibiting activities that span from antimicrobial and anticancer to anti-inflammatory and anticonvulsant properties.[1][2][4][5] The synthetic tractability of these compounds, typically prepared through a straightforward condensation reaction between a hydrazide and an aldehyde or ketone, further enhances their appeal for drug discovery programs.[6][7][8][9] This application note will provide an in-depth exploration of the practical uses of hydrazide-hydrazones in drug discovery, offering detailed protocols for their synthesis and biological evaluation, and highlighting key examples that underscore their significance in modern medicinal chemistry.
A Spectrum of Biological Activities: The Therapeutic Promise of Hydrazide-Hydrazones
The unique structural features of the hydrazide-hydrazone linkage, including its ability to form stable complexes with metal ions and participate in hydrogen bonding, contribute to its diverse pharmacological profile.[3] This has led to the development of potent agents targeting a range of diseases.
Antimicrobial Powerhouse: Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Hydrazide-hydrazone derivatives have emerged as a promising class of antimicrobial agents with significant activity against a wide range of bacteria and fungi.[1][2]
-
Mechanism of Action: A key mechanism of antibacterial action for some hydrazone derivatives is the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication and repair.[10][11][12][13][14] By targeting this enzyme, these compounds effectively halt bacterial proliferation. The FDA-approved drug Nifuroxazide , a nitrofuran antibiotic, is a prime example of a commercially successful hydrazone-containing drug used to treat infectious diarrhea.[1][15][16][17][18][19] Its mechanism involves the reduction of the nitro group by bacterial nitroreductases, generating reactive species that disrupt bacterial enzymes and macromolecules.[1][15]
Anticancer Potential: Targeting Malignant Cells
The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical area of research. Hydrazide-hydrazones have shown significant promise in this domain, with numerous derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[11][20][21][22][23]
-
Mechanism of Action: The anticancer effects of hydrazide-hydrazones are often multi-faceted. Some derivatives have been shown to act as tubulin polymerization inhibitors , disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[20][21][24][25][26] Others have been found to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the STAT3 signaling pathway.[1]
Beyond Infection and Cancer: A Plethora of Other Activities
The therapeutic utility of hydrazide-hydrazones extends beyond their antimicrobial and anticancer properties. They have been extensively investigated for a range of other biological activities, including:
-
Anti-inflammatory and Analgesic Activity: Certain hydrazone derivatives have demonstrated significant anti-inflammatory and pain-relieving effects.[5]
-
Anticonvulsant Activity: The hydrazone scaffold is a key feature in a number of compounds with potent anticonvulsant properties, offering potential for the treatment of epilepsy.[5]
-
Antitubercular Activity: Hydrazide-hydrazones have a long history in the fight against tuberculosis, with many derivatives showing potent activity against Mycobacterium tuberculosis.[4][27]
Data Presentation: A Snapshot of Biological Activity
The following tables summarize the in vitro activity of selected hydrazide-hydrazone derivatives, providing a quantitative perspective on their therapeutic potential.
Table 1: Anticancer Activity of Representative Hydrazide-Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | SH-SY5Y (Neuroblastoma) | 5.7 | [20] |
| Kelly (Neuroblastoma) | 2.4 | [20] | |
| MCF-7 (Breast Cancer) | >25.0 | [20] | |
| Compound 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [20] |
| Kelly (Neuroblastoma) | 1.3 | [20] | |
| MCF-7 (Breast Cancer) | 14.1 | [20] | |
| Hydrazone 12 | K-562 (Leukemia) | 0.03 | [28] |
| Hydrazone 14 | K-562 (Leukemia) | 0.05 | [28] |
| SGK 206 | MCF-7 (Breast Cancer) | 37 | [22] |
| MDA-MB-231 (Breast Cancer) | 43 | [22] | |
| Compound 5 | A549 (Lung Cancer) | - | [7] |
| Compound 16 (from another study) | HepG2 (Liver Cancer) | 23.6 - 94.7 (range) | [23] |
Table 2: Antimicrobial Activity of Representative Hydrazide-Hydrazone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 33 | P. aeruginosa | 0.22 | [2] |
| Compound 34 | P. aeruginosa | 0.19 | [2] |
| Derivative of Cholic Acid (3-7) | E. coli | 3.91-7.81 | [2] |
| Compound 19 | E. coli | 12.5 | [16] |
| S. aureus | 6.25 | [16] | |
| Compound 8 | Gram-positive bacteria | 0.002-0.98 | [16] |
| Compound 9 | Gram-positive bacteria | 0.002-0.98 | [16] |
| Compound 10 | Gram-positive bacteria | 0.002-0.98 | [16] |
| Compound 5c | B. subtilis | 2.5 | [6][17] |
| Compound 5f | E. coli | 2.5 | [6][17] |
| K. pneumoniae | 2.5 | [6][17] | |
| Compound 8 (from another study) | C. albicans | 0.05 | [7] |
Experimental Protocols: From Synthesis to Biological Evaluation
The following section provides detailed, step-by-step methodologies for the synthesis of a representative hydrazide-hydrazone and its subsequent evaluation for anticancer and antimicrobial activities.
Protocol 1: Synthesis of a Representative Isonicotinoyl Hydrazone
This protocol describes the synthesis of a simple isonicotinoyl hydrazone via the condensation of isoniazid (isonicotinic acid hydrazide) with an aromatic aldehyde.
Rationale: The choice of ethanol as a solvent is based on its ability to dissolve both the hydrazide and the aldehyde, while also being a relatively benign and easily removable solvent.[6][8][9] The use of a catalytic amount of glacial acetic acid is to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide.[7] Refluxing the reaction mixture provides the necessary activation energy to drive the condensation reaction to completion.
Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve isoniazid (1.0 mmol) in absolute ethanol (20 mL).
-
Addition of Aldehyde: To the stirred solution, add the substituted aromatic aldehyde (1.0 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the product in a desiccator or a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure hydrazide-hydrazone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Caption: Experimental workflow for the MTT assay.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [3][29][30][31] Rationale: The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents. [29][30]Mueller-Hinton Broth is a commonly used medium for susceptibility testing as it supports the growth of most common pathogens and has minimal interference with the activity of many antimicrobial agents. [31]The inoculum is standardized to a 0.5 McFarland standard to ensure a consistent and reproducible number of bacteria in each well.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized hydrazide-hydrazone compound (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well round-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium on an agar plate, pick a few colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of the hydrazide-hydrazone compound in MHB. Typically, this is done by adding 100 µL of MHB to wells 2 through 12. Add 200 µL of the highest concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion: A Bright Future for Hydrazide-Hydrazone-Based Therapeutics
The hydrazide-hydrazone scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its synthetic accessibility, coupled with the broad spectrum of biological activities exhibited by its derivatives, ensures its continued relevance in the development of new therapeutic agents. [3][5]The examples and protocols provided in this application note offer a glimpse into the practical applications of this remarkable chemical entity. As our understanding of disease mechanisms deepens, the rational design of novel hydrazide-hydrazone derivatives targeting specific biological pathways holds immense promise for addressing unmet medical needs and improving human health.
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Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - MDPI. Available at: [Link]
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New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme - MDPI. Available at: [Link]
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Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - NIH. Available at: [Link]
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Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Publishing. Available at: [Link]
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Some drugs containing hydrazone or hydrazide–hydrazone moieties. - ResearchGate. Available at: [Link]
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Application Note & Protocols: A Comprehensive Guide to Evaluating the Anti-inflammatory Potential of Naphthamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the preclinical evaluation of the anti-inflammatory potential of novel naphthamide compounds. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the selection of a tiered screening approach, from initial in vitro characterization to in vivo validation. We will delve into the mechanistic underpinnings of inflammation, focusing on key signaling pathways and molecular targets, and provide step-by-step protocols for a suite of robust and reproducible assays. This guide is designed to empower researchers to generate high-quality, translatable data in the quest for novel anti-inflammatory therapeutics.
Introduction: The Rationale for Targeting Inflammation with Naphthamide Compounds
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes that encode cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Consequently, the NF-κB signaling pathway represents a prime target for the development of novel anti-inflammatory agents.[2][4][5]
Naphthamide and its derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory properties.[6][7][8][9] Their unique chemical scaffolds offer opportunities for structural modifications to optimize potency and selectivity. A systematic and multi-faceted evaluation is crucial to characterize the anti-inflammatory potential of new naphthamide analogues and to elucidate their mechanism of action. This guide outlines a logical workflow for this evaluation process.
The Tiered Approach to Anti-inflammatory Evaluation
A hierarchical screening cascade is the most efficient and cost-effective strategy for evaluating a library of novel compounds. This approach begins with high-throughput in vitro assays to identify promising candidates and progresses to more complex and physiologically relevant in vivo models for validation.
Caption: A tiered approach for evaluating anti-inflammatory compounds.
In Vitro Evaluation: Cellular Models of Inflammation
In vitro assays are indispensable for the initial screening of compounds as they are cost-effective, rapid, and require minimal amounts of test material.[1] Murine macrophage cell lines, such as RAW 264.7, are widely used as they can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response.[10][11]
Prerequisite: Assessing Cell Viability and Cytotoxicity
Before evaluating the anti-inflammatory effects of a compound, it is imperative to determine its cytotoxic profile to ensure that any observed reduction in inflammatory markers is not simply a consequence of cell death. The MTT and XTT assays are reliable colorimetric methods for assessing cell viability based on the metabolic activity of living cells.[12][13][14][15]
Protocol 1: XTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the naphthamide compound and a vehicle control for 24 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader.[12]
-
Data Analysis: Express the results as a percentage of the untreated control.
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases.[13] | Reduction of yellow XTT to orange formazan by mitochondrial enzymes. |
| Product Solubility | Insoluble (requires solubilization step).[12] | Water-soluble (no solubilization needed).[12] |
| Endpoint | Absorbance at 550-600 nm.[12] | Absorbance at 450-500 nm.[12] |
| Advantages | Well-established, cost-effective. | Simpler protocol, higher sensitivity.[13] |
Table 1: Comparison of MTT and XTT Cell Viability Assays.
Primary Screening: Quantification of Key Inflammatory Mediators
During inflammation, iNOS is upregulated, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[11] The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[16][17]
Protocol 2: Griess Assay for Nitrite Quantification
-
Cell Culture and Treatment: Seed and treat RAW 264.7 cells with the naphthamide compounds and LPS (1 µg/mL) as described in Protocol 1.
-
Supernatant Collection: After 24 hours of incubation, collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate for 10-15 minutes at room temperature.[11]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[11]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central to the inflammatory cascade.[11] Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the levels of these cytokines in cell culture supernatants.[16]
Protocol 3: Cytokine ELISA
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 24-well plates, pre-treat with the naphthamide compounds, and stimulate with LPS.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the cytokine concentrations based on the respective standard curves.
Delving Deeper: Mechanism of Action Studies
Compounds that show significant inhibitory effects on NO and cytokine production should be further investigated to determine their mechanism of action.
The NF-κB pathway is a critical regulator of genes involved in inflammation.[2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5]
Caption: The canonical NF-κB signaling pathway.
Techniques such as Western blotting can be used to assess the effect of naphthamide compounds on the phosphorylation of IκB and the nuclear translocation of NF-κB.
In Vivo Validation: Animal Models of Inflammation
In vivo models are essential for evaluating the therapeutic efficacy and safety of lead compounds in a whole-organism context.[18][19] All animal experiments should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening acute anti-inflammatory activity.[20] Subplantar injection of carrageenan elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[20][21]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): Vehicle Control, Naphthamide Compound group(s), and a Positive Control (e.g., Indomethacin).[20]
-
Compound Administration: Administer the compounds orally (p.o.) 1 hour before carrageenan injection.[20]
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20]
-
Paw Volume Measurement: Measure the initial paw volume (V₀) and the paw volume at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.[20]
-
Data Analysis: Calculate the increase in paw volume (Edema = Vₜ - V₀) and the percentage inhibition of edema for each group.[20]
| Time Post-Carrageenan | Mediators |
| Early Phase (0-2.5 h) | Histamine, Serotonin, Bradykinin |
| Late Phase (2.5-6 h) | Prostaglandins, Leukotrienes |
Table 2: Phases of Carrageenan-Induced Inflammation.
LPS-Induced Systemic Inflammation
Intraperitoneal injection of LPS in mice induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream.[10][22][23][24][25] This model is useful for evaluating the systemic anti-inflammatory effects of compounds.
Protocol 5: LPS-Induced Systemic Inflammation in Mice
-
Animal Acclimatization and Grouping: Acclimate and group mice as described in Protocol 4.
-
Compound Administration: Administer the naphthamide compounds and a positive control (e.g., Dexamethasone) intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.
-
LPS Challenge: Inject LPS (e.g., 1 mg/kg) intraperitoneally.
-
Blood Collection: At a specified time point (e.g., 2 hours post-LPS), collect blood samples via cardiac puncture under anesthesia.
-
Cytokine Analysis: Prepare serum and measure the levels of TNF-α, IL-6, and other relevant cytokines using ELISA.
Data Interpretation and Conclusion
A successful anti-inflammatory naphthamide compound should exhibit the following characteristics:
-
Low cytotoxicity at effective concentrations.
-
Dose-dependent inhibition of NO and pro-inflammatory cytokine production in vitro.
-
Significant reduction of paw edema in the carrageenan-induced model.
-
Attenuation of systemic cytokine release in the LPS-induced inflammation model.
The collective data from this tiered evaluation approach will provide a comprehensive profile of the anti-inflammatory potential of novel naphthamide compounds, paving the way for further preclinical and clinical development.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
Welcome to the technical support center for the synthesis of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and improve yields.
The synthesis of this compound is a two-step process. The first step is a Williamson ether synthesis, followed by a hydrazinolysis reaction. This guide will address potential issues in both stages of the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Step 1: Williamson Ether Synthesis of Ethyl 2-((3-((phenylcarbamoyl)naphthalen-2-yl)oxy)acetate)
Issue 1: Low or No Yield of the Ether Product
Question: I am experiencing a low yield or no formation of the desired ether product, ethyl 2-((3-((phenylcarbamoyl)naphthalen-2-yl)oxy)acetate), during the Williamson ether synthesis. What are the potential causes and how can I improve the yield?
Answer:
Low yields in a Williamson ether synthesis can stem from several factors related to reactants, reaction conditions, and competing side reactions.[1] Here is a systematic approach to troubleshoot this issue:
1. Reagent Quality and Stoichiometry:
-
Anhydrous Conditions: The alkoxide formed from 3-hydroxy-N-phenyl-2-naphthamide is a strong base and is highly sensitive to moisture. Ensure that your starting material, ethyl chloroacetate, and solvent are anhydrous.[1] Any protic species will quench the alkoxide, preventing the desired S(_N)2 reaction.
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Base Strength and Stoichiometry: A strong, non-nucleophilic base is crucial for the complete deprotonation of the phenolic hydroxyl group. Sodium hydride (NaH) is a common and effective choice.[1] Ensure you use at least a stoichiometric equivalent of the base. An excess of the alkylating agent, ethyl chloroacetate, can sometimes drive the reaction to completion.[1]
2. Reaction Conditions:
-
Solvent Choice: The use of a polar aprotic solvent is highly recommended. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they solvate the cation of the alkoxide, leading to a more reactive "naked" alkoxide anion.[1][2]
-
Temperature Control: The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[2] Careful control of the temperature is important to balance the reaction rate and minimize side reactions.
3. Competing Reactions:
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Elimination (E2) Reaction: The primary competing reaction is the E2 elimination of the alkyl halide, which is favored by bulky reactants and higher temperatures.[3] Since ethyl chloroacetate is a primary halide, the S(_N)2 reaction should be favored.[3] However, if reaction temperatures are excessively high, elimination can become a significant side reaction.
Issue 2: Presence of Unreacted 3-Hydroxy-N-phenyl-2-naphthamide
Question: My reaction mixture shows a significant amount of unreacted 3-hydroxy-N-phenyl-2-naphthamide even after prolonged reaction time. What could be the reason?
Answer:
The presence of unreacted starting material suggests incomplete formation of the alkoxide or insufficient reaction time.
-
Incomplete Deprotonation: As mentioned previously, the presence of moisture can neutralize the base. Additionally, using a base that is not strong enough may not lead to complete deprotonation of the phenolic hydroxyl group.
-
Reaction Time: While typical Williamson ether syntheses are complete within 1 to 8 hours, the specific reactivity of your substrate may require longer reaction times.[2] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
Step 2: Hydrazinolysis of Ethyl 2-((3-((phenylcarbamoyl)naphthalen-2-yl)oxy)acetate)
Issue 3: Low Yield of the Final Hydrazide Product
Question: The hydrazinolysis of my ester intermediate is resulting in a low yield of this compound. How can I optimize this step?
Answer:
Hydrazinolysis is a nucleophilic substitution reaction where the alkoxy group of the ester is replaced by a hydrazine derivative.[4] Low yields can be attributed to several factors:
1. Reaction Conditions:
-
Solvent: Ethanol or methanol are commonly used solvents for hydrazinolysis reactions.[4]
-
Temperature: Heating the reaction mixture under reflux is typically required to drive the reaction to completion.[4]
-
Reaction Time: The reaction time can vary depending on the reactivity of the ester. Monitoring the reaction by TLC is crucial to determine when the starting material has been completely consumed.[4]
2. Purity of the Ester Intermediate:
-
Impurities from the previous step can interfere with the hydrazinolysis reaction. Ensure that the ethyl 2-((3-((phenylcarbamoyl)naphthalen-2-yl)oxy)acetate) is sufficiently pure before proceeding.
3. Side Reactions:
-
Formation of Diacylhydrazide: If there is an excess of the ester, it is possible to form a diacylhydrazide, where two molecules of the ester react with one molecule of hydrazine.[5] Using an excess of hydrazine hydrate can help to minimize this side reaction.[6]
Issue 4: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating and purifying the final product, this compound. What is the recommended procedure?
Answer:
The product, being a hydrazide, may precipitate out of the reaction mixture upon cooling.
-
Isolation: After the reaction is complete, cooling the reaction mixture to room temperature or in an ice bath may induce precipitation of the product. The solid can then be collected by vacuum filtration.[7]
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Purification: If the product does not precipitate or if further purification is required, the following steps can be taken:
-
Cool the reaction mixture and pour it into cold water.[6]
-
If the product is a solid, it can be filtered, washed with water, and then a suitable organic solvent like ethanol to remove impurities.
-
If the product is not a solid, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.[4]
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
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The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[4]
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Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis involves two main steps:
-
Step 1: Williamson Ether Synthesis: 3-Hydroxy-N-phenyl-2-naphthamide is reacted with ethyl chloroacetate in the presence of a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) to form ethyl 2-((3-((phenylcarbamoyl)naphthalen-2-yl)oxy)acetate).
-
Step 2: Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in a solvent like ethanol under reflux to yield the final product, this compound.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
-
Solvents: DMF and other organic solvents should be handled in a fume hood.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the progress of both reaction steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: Are there any alternative methods for the hydrazinolysis step?
A4: While using hydrazine hydrate is the most direct method, in some cases, using hydrazine salts like hydrazine monohydrochloride in the presence of a base can also be effective.[8]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((3-((phenylcarbamoyl)naphthalen-2-yl)oxy)acetate)
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To a solution of 3-hydroxy-N-phenyl-2-naphthamide in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound
-
Dissolve the ethyl 2-((3-((phenylcarbamoyl)naphthalen-2-yl)oxy)acetate) in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Summary
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Hydrazinolysis |
| Key Reagents | 3-Hydroxy-N-phenyl-2-naphthamide, Ethyl chloroacetate, NaH | Ethyl 2-((3-((phenylcarbamoyl)naphthalen-2-yl)oxy)acetate), Hydrazine hydrate |
| Solvent | DMF, Acetonitrile, or DMSO[1][2] | Ethanol or Methanol[4] |
| Temperature | 50-100 °C[2] | Reflux |
| Typical Reaction Time | 1-8 hours[2] | 6-8 hours |
| Monitoring Technique | TLC | TLC |
Visualizations
Reaction Pathway
Caption: Overall synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Acyl Hydrazone Derivatives
Welcome to the technical support center for the synthesis of N-acyl hydrazone (NAH) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, purification, and characterization of this important class of compounds. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding N-acyl hydrazone synthesis.
Q1: What is the general reaction scheme for synthesizing N-acyl hydrazones?
A1: The most common and straightforward method for synthesizing N-acyl hydrazones is the condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone).[1][2][3][4] This reaction is typically catalyzed by an acid and often involves refluxing in a suitable solvent, such as ethanol.[2][5][6]
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dot
Caption: General synthesis of N-acyl hydrazones.
Q2: My reaction doesn't seem to be working. What are the first things I should check?
A2: If you're not seeing product formation, consider these initial troubleshooting steps:
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Catalyst: Ensure you've added a catalytic amount of acid (e.g., glacial acetic acid, orthophosphoric acid).[1][5] The reaction is often sluggish without it.
-
Reaction Time and Temperature: Some reactions require several hours of reflux to go to completion.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purity of Starting Materials: Impurities in your hydrazide or carbonyl compound can interfere with the reaction. Ensure they are of high purity.
-
Solvent: While ethanol is common, the choice of solvent can be critical. Ensure your reactants are soluble in the chosen solvent at the reaction temperature.
Q3: I'm observing multiple spots on my TLC plate. What could they be?
A3: Multiple spots on a TLC plate can indicate a few possibilities:
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Starting Materials: Unreacted hydrazide and/or carbonyl compound.
-
Product Isomers: N-acyl hydrazones can exist as a mixture of E/Z geometric isomers and syn/anti conformers, which may have different Rf values.[1][2][8]
-
Side Products: Depending on the reaction conditions and substrates, side reactions can occur.
-
Degradation: The product might be unstable under the reaction or workup conditions.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex challenges you might encounter.
Issue 1: Low Yields and Incomplete Reactions
Q: I've run my reaction for an extended period, but the yield of my N-acyl hydrazone is consistently low. What factors can I investigate to improve this?
A: Low yields are a common frustration. Here’s a systematic approach to diagnose and solve the problem:
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The Role of the Catalyst Explained: Acid catalysts are crucial because they protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[9]
-
Troubleshooting:
-
Catalyst Choice: While acetic acid is common, stronger acids like sulfuric acid or Lewis acids like CeCl₃·7H₂O can be more effective for less reactive substrates.[1][10]
-
Catalyst Amount: Use a catalytic amount (typically a few drops). Too much acid can lead to side reactions or degradation of the product.
-
pH Control: The reaction rate is pH-dependent. Overly acidic conditions (low pH) can protonate the hydrazine nucleophile, rendering it unreactive.[9] The optimal pH is often mildly acidic.
-
-
-
Reaction Conditions Optimization:
-
Temperature: While reflux is common, some sensitive substrates may require lower temperatures to prevent side reactions. Conversely, unreactive starting materials might benefit from higher boiling point solvents.
-
Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often without the need for a solvent or catalyst.[7]
-
-
Structural Effects of Reactants:
-
Steric Hindrance: Bulky groups near the carbonyl or hydrazide functional groups can hinder the reaction.[11][12] In such cases, longer reaction times, higher temperatures, or more potent catalysts may be necessary.
-
Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone can increase the electrophilicity of the carbonyl carbon, accelerating the reaction. Conversely, electron-donating groups can slow it down.
-
Issue 2: Product Purification Challenges
Q: My crude product is an oily substance or a mixture that is difficult to purify by simple recrystallization. What are my options?
A: Purification can be a significant hurdle. Here's how to approach it:
-
Understanding the Impurities: Before choosing a purification method, try to identify the major impurities via ¹H NMR of the crude product. This will help you select the most appropriate technique.
-
Advanced Purification Techniques:
-
Column Chromatography: This is the most common method for purifying difficult mixtures. A silica gel column with a suitable solvent system (e.g., hexane-ethyl acetate) is often effective.[13]
-
Preparative TLC: For small-scale reactions, preparative TLC can be a good option for isolating the desired product.
-
Recrystallization with Different Solvents: If your initial recrystallization attempt failed, try a variety of solvents or solvent mixtures.
-
-
Dealing with Isomers:
-
N-acyl hydrazones often exist as a mixture of E/Z isomers and syn/anti conformers.[1][2][8][14] These isomers can sometimes be separated by chromatography, but they may also interconvert in solution, making complete separation challenging. It's important to characterize the isomeric ratio in your final product, often by NMR.[5][15]
-
Issue 3: Characterization and Isomerism
Q: My ¹H NMR spectrum shows duplicate signals for some protons. Does this mean my product is impure?
A: Not necessarily. The duplication of signals in the ¹H and ¹³C NMR spectra is a well-documented characteristic of N-acyl hydrazones and is typically due to the presence of geometric isomers and/or rotational conformers.[1][5][14][15]
-
Understanding the Isomerism:
-
Geometric Isomerism (E/Z): This arises from the restricted rotation around the C=N double bond. The E isomer is generally more stable and often predominates.[2][8]
-
Conformational Isomerism (syn/anti): This is due to restricted rotation around the N-N single bond, leading to syn- and anti-periplanar conformers.[2][8]
-
-
Interpreting NMR Spectra:
-
The ratio of the integrals of the duplicate signals can give you the ratio of the isomers in solution.[5]
-
The chemical shifts of specific protons can help in assigning the isomers. For example, the NH proton of the Z isomer of N-acylhydrazones is reported to appear at a significantly downfield chemical shift (around 14 ppm).[5][6]
-
-
dot
Caption: Isomerism in N-acyl hydrazones.
Issue 4: Product Stability and Hydrolysis
Q: My synthesized N-acyl hydrazone seems to be degrading over time or during workup. How can I improve its stability?
A: N-acyl hydrazones can be susceptible to hydrolysis, especially under acidic conditions.[16]
-
Mechanism of Hydrolysis: The hydrolysis of the hydrazone bond is essentially the reverse of its formation. It is initiated by the protonation of the imine nitrogen, followed by the nucleophilic attack of water.[16]
-
Factors Affecting Stability:
-
pH: Hydrolysis is generally faster at lower pH.[17] During workup, avoid prolonged exposure to strong acids. Neutralize the reaction mixture before extraction.
-
Structure: Hydrazones derived from aromatic aldehydes are generally more stable to acid hydrolysis than those from aliphatic aldehydes due to conjugation.[16]
-
Storage: Store your purified N-acyl hydrazones in a cool, dry, and dark place to minimize degradation.
-
Part 3: Experimental Protocols and Data
General Protocol for the Synthesis of an N-Acyl Hydrazone
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Dissolution: In a round-bottom flask, dissolve the hydrazide (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., 2-3 drops of glacial acetic acid).
-
Reaction: Stir the reaction mixture at room temperature or reflux for the required time (monitor by TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a small amount of cold solvent, and dry it.
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
-
Typical Reaction Conditions
| Parameter | Typical Value/Condition | Notes |
| Solvent | Ethanol, Methanol, Dioxane | Choice depends on reactant solubility. |
| Catalyst | Glacial Acetic Acid, H₂SO₄, HCl | Use a catalytic amount. |
| Temperature | Room Temperature to Reflux | Depends on the reactivity of substrates. |
| Reaction Time | 30 minutes to 24 hours | Monitor by TLC. |
References
-
Munir, R., Huma, R., Roohi, A., Athar, M. M., & Siddiqui, H. L. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4908. [Link]
-
Castañeda-Ibañez, A., et al. (2021). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Molecules, 26(1), 123. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Bioactive Heterocycles V, 1-45. [Link]
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Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. R Discovery. [Link]
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Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. ResearchGate. [Link]
-
Smith, C. D., & Jones, A. B. (2018). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. SciSpace. [Link]
-
Di Micco, S., et al. (2021). Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. Molecules, 26(11), 3195. [Link]
-
Munir, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed. [Link]
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Various Authors. (2025). Synthesis and Biological Activity of N-Acylhydrazones. ResearchGate. [Link]
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Popa, M., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(23), 7946. [Link]
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de Oliveira, R. B., et al. (2010). Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. Journal of the Brazilian Chemical Society, 21(8), 1545-1552. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
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Singh, N., et al. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]
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Munir, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. ResearchGate. [Link]
-
Yilmaz, I., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(22), 19579-19593. [Link]
-
Tan, Y. Y. (2023). Synthesis, Characterisation, Conformational Study and Antibacterial Activity of N-Acylhydrazone and its Derivatives. UTAR Institutional Repository. [Link]
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Munir, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Semantic Scholar. [Link]
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Various Authors. (2025). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. [Link]
-
Various Authors. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(7), 1646-1649. [Link]
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Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(1), 46-47. [Link]
-
Various Authors. (2025). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. ResearchGate. [Link]
-
Various Authors. (n.d.). Biologically active N‐acylhydrazone. ResearchGate. [Link]
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Khong, P. Y. (2023). Synthesis, Characterization, Conformational Study and Antibacterial Activity of N-Acylhydrazones. UTAR Institutional Repository. [Link]
-
Guo, X., et al. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 28(8), 1874-1884. [Link]
-
Munir, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. [Link]
-
Pisano, A., et al. (2023). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 28(13), 5122. [Link]
-
Gao, C., et al. (2014). Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Molecules, 19(11), 17751-17765. [Link]
-
Popa, M., et al. (2023). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Molecules, 28(13), 5035. [Link]
-
Aridi, J., et al. (2017). Synthesis and biological assessment of novel acylhydrazone derivatives of 2-methyl-1,4-naphthoquinone. ACG Publications. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Hydrazide Formation
Welcome to the technical support center for hydrazide synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions. This resource is structured to help you navigate the common challenges encountered during hydrazide formation, ensuring higher success rates and purity in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during hydrazide synthesis in a question-and-answer format, focusing on the underlying chemical principles to guide your experimental choices.
Issue 1: Low or No Product Formation
Question: I have set up my reaction to form a hydrazide from an ester/carboxylic acid, but upon work-up and analysis (TLC/LC-MS), I see very little or no desired product. What could be the cause?
Answer: Low or no product formation is a common issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Let's break down the potential causes and solutions.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Inactive Starting Material (Carboxylic Acid/Ester) | If starting from a carboxylic acid, it may not be sufficiently activated to react with the weakly nucleophilic hydrazine. Esters, especially those of sterically hindered acids, can be unreactive. | For Carboxylic Acids: Use a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form a more reactive NHS-ester intermediate.[1][2] For Esters: Convert the ester to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, if using a methyl or ethyl ester, consider increasing the reaction temperature and time.[3] |
| Insufficient Hydrazine Hydrate | Hydrazine hydrate is the nucleophile in this reaction. An insufficient amount will lead to incomplete conversion of the starting material. | Use a molar excess of hydrazine hydrate. Ratios of 1.2 to 20 equivalents have been reported to drive the reaction to completion.[4] For sterically hindered substrates, a larger excess may be necessary. |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be too slow to reach completion in a reasonable timeframe. | For reactions with esters, refluxing in a suitable solvent like ethanol or methanol is common.[5][6] A typical temperature range is 75-80°C.[5] Monitor the reaction by TLC to determine the optimal temperature and time. |
| Inappropriate Solvent | The solvent can influence the solubility of reagents and the reaction rate. | Alcohols like methanol or ethanol are standard solvents for hydrazinolysis of esters.[4][7] For direct coupling from carboxylic acids using EDC/NHS, polar aprotic solvents like DMF or DMSO can be used. |
| Decomposition of Hydrazine Hydrate | Hydrazine hydrate can decompose in the presence of air, high temperatures, and certain metal impurities.[8] | Use fresh, high-quality hydrazine hydrate. Store it in a cool, dark place in a tightly sealed container. |
Troubleshooting Workflow for Low/No Product
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Presence of Multiple Spots on TLC, Including Side Products
Question: My TLC plate shows multiple spots in addition to my starting material and desired product. What are these impurities, and how can I minimize their formation?
Answer: The formation of side products is a common challenge in hydrazide synthesis. Identifying the nature of these impurities is key to optimizing your reaction conditions to favor the desired product.
Common Side Products and Their Prevention
| Side Product | Formation Mechanism | Prevention Strategy |
| Diacyl Hydrazine | If you are synthesizing a monohydrazide from a dicarboxylic acid derivative, the formation of the dihydrazide is a common side reaction. | Use a controlled amount of hydrazine hydrate (e.g., 1 equivalent) and add it slowly to the reaction mixture. Monitor the reaction closely by TLC to stop it once the desired monohydrazide is the major product. |
| Azine | The initially formed hydrazide can react with another molecule of the starting material (if it's a carbonyl compound) or an aldehyde/ketone impurity to form an azine. | Use a significant excess of hydrazine hydrate to ensure the complete conversion of the carbonyl compound to the hydrazide.[9] Ensure your starting materials and solvent are free of aldehyde or ketone impurities. |
| Pyrazolidinone | When using α,β-unsaturated esters as starting materials, an intramolecular Michael addition can occur, leading to the formation of a pyrazolidinone ring.[10] | This side reaction is often difficult to avoid completely. Running the reaction at lower temperatures may help. Alternatively, protecting the double bond before hydrazinolysis and deprotecting it afterward might be a viable, albeit longer, route. |
| Unreacted Activated Ester (e.g., NHS-ester) | If using a two-step procedure with a coupling agent, incomplete reaction with hydrazine will leave the activated ester in the reaction mixture. | Ensure sufficient reaction time and an adequate excess of hydrazine hydrate in the second step. Monitor the disappearance of the activated ester by TLC or LC-MS. |
Issue 3: Difficulty in Product Purification
Question: I have successfully formed my hydrazide, but I am struggling to purify it. It is either an oil that won't crystallize, or it co-elutes with impurities during column chromatography.
Answer: Purification can indeed be challenging, especially if the product has similar polarity to the starting materials or byproducts. Here are some strategies to consider.
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution(s) |
| Product is an oil and will not crystallize | The product may be inherently non-crystalline or may contain impurities that inhibit crystallization. | Try trituration with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, attempt to form a salt (e.g., with HCl) which may be more crystalline. As a last resort, purification by column chromatography is necessary.[11] |
| Co-elution during column chromatography | The polarity of the product and impurities are too similar for effective separation with the chosen solvent system. | Screen different solvent systems for TLC to find one that gives better separation.[6] Consider using a different stationary phase, such as alumina instead of silica gel. For very challenging separations, preparative HPLC may be required.[11] |
| Product degradation on silica gel | Some hydrazides and their derivatives, like hydrazones, can be unstable on acidic silica gel.[12] | Use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a less acidic stationary phase like basic alumina.[12] |
| Product is highly water-soluble | The product may be lost during aqueous work-up. | Extract the aqueous phase multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If the product is very polar, consider salting out by saturating the aqueous layer with NaCl before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for hydrazide synthesis?
A1: The choice of starting material depends on the specific molecule you are synthesizing and the available resources.
-
Esters (e.g., methyl or ethyl esters): This is a very common and reliable method. The ester is typically refluxed with hydrazine hydrate in an alcohol solvent.[4][5]
-
Carboxylic Acids: Direct conversion requires a coupling agent like EDC/NHS to activate the carboxylic acid.[1][2] This method is particularly useful for sensitive substrates that may not tolerate the conditions required for esterification.
-
Acyl Chlorides: These are highly reactive and will readily form hydrazides, but they can be harsh and may not be suitable for complex molecules with sensitive functional groups. The reaction is often rapid and may require cooling.[13]
Q2: How do I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of hydrazide formation.[3][4]
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Eluent: A common eluent system is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The exact ratio will need to be optimized for your specific compounds.[6]
-
Visualization: Visualize the spots under a UV lamp (if your compounds are UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Interpretation: The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
Q3: What are the safety precautions for working with hydrazine hydrate?
A3: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[14][15][16] Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[9][14]
-
PPE: Wear chemical-resistant gloves (butyl rubber is often recommended), a lab coat, and chemical splash goggles with a face shield.[8]
-
Quenching Excess Hydrazine: Excess hydrazine hydrate in a reaction can be quenched by carefully adding an acetone or another ketone to form the less reactive hydrazone. Alternatively, a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) can be used, but this should be done with extreme caution in an ice bath as the reaction is exothermic.[8]
-
Waste Disposal: Dispose of hydrazine-containing waste according to your institution's hazardous waste guidelines.
Experimental Protocols
Protocol 1: Synthesis of a Hydrazide from an Ester
This protocol describes a general procedure for the synthesis of a hydrazide from a methyl or ethyl ester.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ester (1.0 eq) in ethanol (5-10 mL per gram of ester).
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (3.0 - 5.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC.[3] The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[4]
Protocol 2: Synthesis of a Hydrazide from a Carboxylic Acid using EDC/NHS
This protocol outlines a two-step, one-pot procedure for the synthesis of a hydrazide from a carboxylic acid.
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid (1.0 eq), N-hydroxysuccinimide (NHS, 1.1 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in an appropriate solvent (e.g., DMF, DCM, or a mixture) at room temperature.
-
The reaction is typically most efficient at a pH of 4.5-7.2.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester. The progress of the activation can be monitored by TLC or LC-MS.
-
-
Hydrazide Formation:
-
Add hydrazine hydrate (1.5 - 2.0 eq) to the reaction mixture containing the activated NHS-ester.
-
Stir the reaction at room temperature overnight. Monitor the reaction by TLC for the disappearance of the NHS-ester and the formation of the hydrazide.
-
-
Work-up and Purification:
-
The work-up procedure will depend on the properties of the product. A typical work-up involves diluting the reaction mixture with water and extracting the product with an organic solvent.
-
The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Reaction Mechanisms
Understanding the reaction mechanism is crucial for troubleshooting and optimizing your reaction conditions.
Hydrazide Formation from an Ester
This reaction is a nucleophilic acyl substitution. The nitrogen of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Caption: Mechanism of hydrazide formation from an ester.
Hydrazide Formation from a Carboxylic Acid via EDC/NHS Coupling
This is a two-step process where the carboxylic acid is first activated to an NHS-ester, which is then displaced by hydrazine.
Caption: Mechanism of hydrazide formation via EDC/NHS coupling.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Wikipedia. (2024). Hydrazine. Retrieved from [Link]
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39155–39168. Retrieved from [Link]
-
Al-Ajely, M. S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3). Retrieved from [Link]
-
Berillo, D., & Kussaiyn, N. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 433–441. Retrieved from [Link]
-
Halloran, M. W., Hudecek, C., & Burkart, M. D. (2021). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Letters, 23(15), 5896–5900. Retrieved from [Link]
-
Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 386-392. Retrieved from [Link]
-
ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Retrieved from [Link]
-
Nowak, M., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(16), 4948. Retrieved from [Link]
-
El-Faham, A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(54), 35245-35261. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
- Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound.
-
Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(9), 2852. Retrieved from [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? Retrieved from [Link]
-
Reddit. (2016). Practical Hydrazine Hydrate Safety. Retrieved from [Link]
-
ResearchGate. (2019). EDC-induced hydrazine addition is enhanced at higher gelatin... Retrieved from [Link]
-
Defense Technical Information Center. (1988). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Xu, M., et al. (2023). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Chemistry. 3. Retrieved from [Link]
-
Reddit. (2018). Need a purification method for a free hydrazone. Retrieved from [Link]
-
Mező, G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 199. Retrieved from [Link]
-
ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Retrieved from [Link]
-
Wang, S. S., et al. (1976). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. The Journal of Organic Chemistry, 41(20), 3258-3261. Retrieved from [Link]
-
Lanxess. (2015). Hydrazine Hydrate. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Retrieved from [Link]
-
ResearchGate. (2018). TLC plate before hydrazine gas passing, and after excess hydrazine gas passing for 5 seconds. Retrieved from [Link]
- Google Patents. (1990). US4963232A - Process for producing a purified hydrazine hydrate.
-
Al-Omar, M. A., et al. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9246-9258. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]
-
Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Spangenberg, J. E. (2020). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Lipids in Nanotechnology, 211-236. Retrieved from [Link]
-
El-Gazzar, A. A., et al. (2021). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Journal of Chemical Reviews, 3(4), 273-305. Retrieved from [Link]
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Technical Support Center: Purification of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide (CAS No. 1020241-65-9). Given the compound's structural complexity—featuring a naphthamide core, an ether linkage, an N-phenyl amide, and a terminal hydrazide group—purification can be challenging. This document provides a structured approach to troubleshooting common issues and offers detailed protocols based on the established chemistry of its functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile depends heavily on the synthetic route. Assuming the final step is the hydrazinolysis of a corresponding ester (e.g., methyl or ethyl ester), the most common impurities are:
-
Unreacted Starting Ester: Incomplete reaction is a frequent issue, leaving residual ester in the crude product.[1]
-
Excess Hydrazine Hydrate: As hydrazine hydrate is typically used in excess to drive the reaction to completion, residual amounts are almost always present.[1][2]
-
Side-Products: Potential side reactions, such as the formation of diacyl hydrazines if the starting material has multiple ester groups, or degradation products if the reaction was performed at high temperatures.
-
Precursor Impurities: Any impurities from the starting N-phenyl-3-hydroxy-2-naphthamide or the alkylating agent will carry through to the final product.
Q2: How do I assess the purity of my crude and purified product?
A2: A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): TLC is the fastest and most common method for initial purity assessment. It helps in identifying the number of components and selecting a solvent system for column chromatography.[3] A typical system might be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in significant amounts (>1-5%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
Q3: What is the best primary purification strategy: recrystallization or column chromatography?
A3: The choice depends on the nature of the impurities.
-
Recrystallization is highly effective if the desired compound is a stable, crystalline solid and the impurities have different solubility profiles.[4][5] It is often faster and more scalable than chromatography.
-
Column Chromatography is more suitable for separating compounds with similar polarities and for removing non-crystalline ("oily") impurities.[3][6] It is the preferred method when multiple, closely-related byproducts are present.[7]
Purification Workflow Overview
The following diagram outlines a general strategy for purifying the target compound, starting from a crude reaction mixture.
Caption: General purification workflow for the target compound.
Troubleshooting Guide
Section 1: Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated with impurities. This is common with moderately polar compounds that have greasy moieties.
-
Solution:
-
Increase Solvent Volume: Add more of the primary hot solvent to ensure the compound remains dissolved until the solution cools further.[8]
-
Slow Down Cooling: This is the most critical factor.[5] Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Do not place it directly in an ice bath from a high temperature.[5][8]
-
Use a Co-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, ethyl acetate). Then, slowly add a "poor" solvent or "anti-solvent" (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[8]
-
Problem: No crystals form, even after cooling in an ice bath.
-
Cause: Too much solvent was used, and the solution is not saturated.[5]
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent and re-saturate it. Allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can act as nucleation sites.[9]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cold solution to initiate crystallization.[9]
-
-
| Solvent System | Polarity | Rationale & Comments |
| Ethanol (EtOH) | Polar | Often a good starting point for hydrazides and naphthamides.[8][10] Dissolves the compound when hot, but solubility drops significantly when cold. |
| Dimethylformamide (DMF) | Polar Aprotic | Can be effective for poorly soluble hydrazones, but its high boiling point can make removal difficult.[10] Use with caution. |
| Ethyl Acetate / Hexane | Mixed | A versatile system. Dissolve in minimal hot ethyl acetate, then add hexane as an anti-solvent.[8] Good for removing both polar and non-polar impurities. |
| Ethanol / Water | Mixed | Similar to EtOAc/Hexane. Dissolve in hot ethanol and add water dropwise until turbidity appears.[8] Excellent for enhancing crystal formation. |
Table 1: Recommended starting solvents for recrystallization.
Section 2: Column Chromatography Issues
Problem: My compound is streaking or smearing on the TLC plate.
-
Cause:
-
Compound is too Polar for the Solvent System: The compound interacts very strongly with the silica gel.
-
Acidic/Basic Nature: The hydrazide or amide groups can interact with the slightly acidic silica gel, causing tailing.[11]
-
Sample Overload: Too much compound was spotted on the TLC plate.
-
-
Solution:
-
Increase Solvent Polarity: Add a more polar solvent to your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Add a Modifier: Add a small amount (~1%) of triethylamine (TEA) or ammonia in methanol to the eluent.[11] This basic modifier will occupy the acidic sites on the silica, allowing your compound to travel more cleanly.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel if tailing persists.[11]
-
Caption: Troubleshooting guide for TLC analysis.
Problem: My compound won't elute from the silica gel column.
-
Cause: The mobile phase is not polar enough to displace the highly polar compound from the stationary phase.[3] Your compound, with its multiple hydrogen bond donors and acceptors (two N-H, two C=O), is expected to be quite polar.
-
Solution:
-
Increase Eluent Polarity Gradually (Gradient Elution): Start with the solvent system determined by TLC (e.g., 30% EtOAc in Hexane). After eluting less polar impurities, gradually increase the concentration of the polar solvent (e.g., to 50%, 70%, 100% EtOAc).
-
Add a Stronger Solvent: If 100% ethyl acetate is insufficient, you can switch to a more polar eluent, such as 1-5% methanol in dichloromethane (DCM).
-
Consider Reversed-Phase Chromatography: For very polar compounds that are difficult to purify on silica, reversed-phase chromatography (using a C18-functionalized silica stationary phase and polar solvents like water/acetonitrile) can be an effective alternative.[12][13]
-
Recommended Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid completely dissolves.[8][14]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Remove the flask from the heat source. Add deionized water dropwise to the hot solution until it becomes persistently cloudy. Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[5][9]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[8][14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., a 50:50 mixture of cold ethanol/water) to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Develop a solvent system using TLC. Aim for a retention factor (Rf) of ~0.3 for the target compound. A good starting point is an ethyl acetate/hexane mixture. If streaking is observed, add 0.5-1% triethylamine to the solvent system.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase (gradient elution).[3] For example, start with 10% EtOAc/Hexane, move to 20%, 40%, 60%, and finally 100% EtOAc.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Concentrate: Combine the pure fractions (those containing only the spot for your desired product) and remove the solvent using a rotary evaporator to yield the purified product.
References
- Benchchem. (n.d.). Technical Support Center: Purification of TRH Hydrazide Products.
- ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?
- Benchchem. (n.d.). Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals.
- Adamu, A., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Reddit. (2022). Chromatography to separate polar molecules?
- JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture.
- Reddit. (2021). Need a purification method for a free hydrazone.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Matrix Scientific. (n.d.). This compound.
- EMU Physics Department. (2023). The Purification of Organic Compounds: from Crude Product to Purity.
- Oh, S., et al. (2014). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Molecules.
- Benchchem. (n.d.). Addressing issues with hydrazine hydrate concentration and purity.
- ResearchGate. (2020). How to purify hydrazone?
- University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization.
- Khan, I., et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Chemistry LibreTexts. (2023). Recrystallization.
- Wikipedia. (n.d.). List of purification methods in chemistry.
- Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.
- YouTube. (2020). Recrystallization.
- ResearchGate. (2015). A New Procedure for Preparation of Carboxylic Acid Hydrazides.
- BLDpharm. (n.d.). 1020241-65-9|3-(2-Hydrazinyl-2-oxoethoxy)-N-phenyl-2-naphthamide.
- Google Patents. (n.d.). US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.
- Royal Society of Chemistry. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions.
- ResearchGate. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives.
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
- Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives.
- Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds.
- Biosynth. (n.d.). 3-Hydroxy-N-phenyl-2-naphthamide.
- ChemScene. (n.d.). N-(2-ethoxyphenyl)-3-hydroxy-2-naphthamide.
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Technical Support Center: Overcoming Solubility Challenges with N-phenyl-2-naphthamide Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges often encountered with N-phenyl-2-naphthamide derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and foundational knowledge to enable the successful formulation and application of these promising compounds. N-phenyl-2-naphthamide derivatives are a class of compounds with significant therapeutic potential, but their characteristically hydrophobic nature and crystalline structure can present considerable hurdles in achieving adequate solubility for biological screening and formulation development.[1][2][3] This resource will equip you with the necessary strategies to systematically overcome these issues.
Frequently Asked Questions (FAQs)
Here, we address some of the initial and most common questions researchers face when working with N-phenyl-2-naphthamide derivatives.
Q1: My N-phenyl-2-naphthamide derivative won't dissolve in aqueous buffers for my in vitro assay. Where do I start?
A1: Due to their lipophilic nature, N-phenyl-2-naphthamide derivatives are expected to have low aqueous solubility. The first step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial biological screening. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts.
Q2: I'm observing precipitation when I dilute my DMSO stock into my aqueous buffer. What's happening and how can I fix it?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its thermodynamic solubility in the final aqueous medium. Here are a few immediate troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of your compound in the assay.
-
Increase the Organic Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution. However, always run a vehicle control to check for solvent effects.
-
Use a Different Co-solvent: Some compounds are more soluble in other water-miscible organic solvents like N,N-dimethylformamide (DMF) or ethanol.[4][5][6] Consider preparing your stock solution in one of these alternatives.
Q3: Can I use pH modification to improve the solubility of my N-phenyl-2-naphthamide derivative?
A3: The amide functional group in N-phenyl-2-naphthamide is generally considered neutral under physiological conditions and does not readily ionize. Therefore, altering the pH of the solution is unlikely to significantly increase the solubility of the parent compound.[7][8][9][10] However, if your specific derivative contains other ionizable functional groups (e.g., a carboxylic acid or an amine), then pH adjustment could be a viable strategy. For acidic or basic derivatives, salt formation is a powerful technique to enhance solubility.[11][12][13][14]
Q4: Are there any excipients I can add to my buffer to improve solubility for in vitro testing?
A4: Yes, several pharmaceutically acceptable excipients can be used to enhance aqueous solubility. For early-stage in vitro work, consider the following:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[15]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic regions from water and enhancing solubility.[16][17][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[18]
In-Depth Troubleshooting Guides
For more persistent solubility issues, a systematic approach is required. The following guides provide detailed protocols and the scientific rationale behind more advanced solubilization techniques.
Guide 1: Systematic Co-solvent Screening
The use of co-solvents is a highly effective technique to increase the solubility of nonpolar drugs.[21][22] Co-solvents work by reducing the polarity of the aqueous environment, thereby decreasing the interfacial tension between the solvent and the hydrophobic solute.[5][23]
Experimental Protocol: Co-solvent Solubility Assessment
-
Prepare a panel of pharmaceutically acceptable co-solvents: Common choices include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and glycerin.[4][5][6][24]
-
Create binary solvent systems: Prepare mixtures of your chosen co-solvents with water (or your primary buffer system) at various ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent).
-
Determine Equilibrium Solubility:
-
Add an excess amount of your N-phenyl-2-naphthamide derivative to a fixed volume of each co-solvent mixture in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration. This will help you identify the most effective co-solvent and the optimal concentration range for your application.
Data Presentation: Example Co-solvent Solubility Data
| Co-solvent System (v/v) | Solubility (µg/mL) |
| 100% Aqueous Buffer (pH 7.4) | < 0.1 |
| 20% Ethanol in Buffer | 5.2 |
| 40% Ethanol in Buffer | 25.8 |
| 20% PEG 400 in Buffer | 12.5 |
| 40% PEG 400 in Buffer | 68.3 |
| 20% Propylene Glycol in Buffer | 8.9 |
| 40% Propylene Glycol in Buffer | 45.1 |
Causality Behind Experimental Choices: This systematic approach allows you to quantify the impact of different co-solvents on the solubility of your specific derivative. The choice of co-solvents is based on their established safety and use in pharmaceutical formulations.[4][5][6][24] Determining the equilibrium solubility ensures that you are measuring the true thermodynamic solubility limit in each solvent system, providing a solid basis for formulation decisions.
Guide 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are versatile excipients that enhance the solubility of poorly water-soluble drugs by forming non-covalent inclusion complexes.[16][17] The hydrophobic drug molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, leading to an increase in the apparent solubility of the drug.[18][19]
Experimental Protocol: Phase-Solubility Study with Cyclodextrins
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point due to its high aqueous solubility and established safety profile.[18]
-
Prepare a Series of Cyclodextrin Solutions: Create a range of HP-β-CD concentrations in your desired aqueous buffer (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).
-
Determine Apparent Solubility:
-
Add an excess amount of your N-phenyl-2-naphthamide derivative to each cyclodextrin solution.
-
Equilibrate the samples with constant agitation at a fixed temperature for 24-72 hours.
-
Centrifuge to remove undissolved solid.
-
Analyze the supernatant for the concentration of the dissolved compound via HPLC-UV.
-
-
Data Analysis and Visualization:
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). This is known as a phase-solubility diagram.
-
The shape of the curve provides information about the stoichiometry and stability of the inclusion complex. A linear (AL-type) plot is most common and indicates the formation of a 1:1 complex.
-
Mandatory Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Guide 3: Advanced Formulation Strategies
For compounds intended for further development, more advanced formulation strategies may be necessary. These approaches often require specialized equipment and expertise.
1. Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are formulations containing the drug dissolved or suspended in lipids, surfactants, and co-solvents.[25][26][27][28][29] They can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).[25] LBDDS enhance oral bioavailability by presenting the drug in a solubilized form in the gastrointestinal tract, which can facilitate its absorption.[27][30]
2. Amorphous Solid Dispersions (ASDs)
In an ASD, the crystalline drug is converted into an amorphous (non-crystalline) state and dispersed within a polymer matrix.[31] The amorphous form of a drug generally has a higher apparent solubility and faster dissolution rate than its crystalline counterpart. Polymers such as hydroxypropyl methylcellulose (HPMC) are often used to create and stabilize the amorphous form.[32]
3. Prodrug Approach
A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[33][34][35][36][37] For N-phenyl-2-naphthamide derivatives, a prodrug strategy could involve attaching a polar, ionizable group (e.g., a phosphate or an amino acid) to a suitable position on the molecule to dramatically increase aqueous solubility.[33][34] This approach requires synthetic chemistry expertise to design and synthesize the prodrug.
Mandatory Visualization: Decision-Making Workflow for Solubility Enhancement
Caption: A logical workflow for selecting a solubility enhancement strategy.
References
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
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Shaikh, J., et al. (2020). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutical Research International, 32(20), 56-71. [Link]
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Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2439. [Link]
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Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 14(9), 1789. [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
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Muñoz-Tébar, N., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 13(9), 1493. [Link]
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Singh, B., et al. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Innovation, 10(7), 123-134. [Link]
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S. Yasir, M., et al. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 13, 978135. [Link]
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Mohammed, I. A., & Gajera, B. Y. (2018). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research, 10(5), 69324-69331. [Link]
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Porter, C. J. H., et al. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. Current Opinion in Colloid & Interface Science, 18(5), 455-463. [Link]
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Al-Zoubi, N., et al. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
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Pop, C. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1689. [Link]
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Almousallam, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2373. [Link]
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Cirri, M., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 100(3-4), 161-171. [Link]
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Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy, 11(1), 178. [Link]
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Warren, D. B., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Industrial Pharmacy, 44(1), 1-13. [Link]
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Cielecka-Piontek, J., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(2), 299. [Link]
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Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4497. [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
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Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
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Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
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Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]
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Di, L. (2019). Is prodrug design an approach to increase water solubility? Expert Opinion on Drug Discovery, 14(11), 1141-1151. [Link]
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SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
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American Pharmaceutical Review. Solubility Enhancement Excipients. [Link]
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Co-solvent: Significance and symbolism. (2025). PharmaCompass. [Link]
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Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
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Dias, A. R., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(7), 1845. [Link]
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Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(5), 1-10. [Link]
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Pham, E. C., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(38), 34327–34342. [Link]
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Principles of Drug Action 1, Spring 2005, Amides. (n.d.). University of the Pacific. [Link]
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Eriksson, M. A., et al. (1995). On the pH dependence of amide proton exchange rates in proteins. Biophysical Chemistry, 54(2), 167-179. [Link]
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Pham, E. C., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(38), 34327–34342. [Link]
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The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). The Royal Society of Chemistry. [Link]
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The Effects of pH on the Supramolecular Structure of Amino Amides. (2021). ResearchGate. [Link]
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The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). Europe PMC. [Link]
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Pham, E. C., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(38), 34327-34342. [Link]
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Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. (2015). National Institutes of Health. [Link]
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troubleshooting failed reactions of 3-hydroxy-2-naphthoic acid hydrazide
Welcome to the technical support center for 3-hydroxy-2-naphthoic acid hydrazide (HNH). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to address the nuances of HNH chemistry, focusing on troubleshooting common reaction failures and providing the rationale behind experimental design choices to ensure reproducible, high-yielding results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the handling, properties, and reactivity of 3-hydroxy-2-naphthoic acid hydrazide.
Q1: What are the fundamental chemical properties of 3-hydroxy-2-naphthoic acid hydrazide?
3-Hydroxy-2-naphthoic acid hydrazide (CAS No: 5341-58-2) is a stable, off-white to pale brown powder.[1][2] Its structure features a naphthalene core with a hydroxyl group at the 3-position and a carbohydrazide group at the 2-position. This unique arrangement makes it a valuable precursor in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Melting Point | 205-208 °C | [3] |
| Appearance | Off-white or beige powder | [1][4] |
The key to its reactivity lies in the terminal -NH₂ group of the hydrazide moiety, which is a potent nucleophile, and the phenolic hydroxyl group, which can participate in various reactions or influence the electronic properties of the molecule.[5]
Q2: How should I properly store and handle this reagent?
Proper storage is critical to maintain the reagent's integrity. HNH should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4] It is classified as an irritant to the eyes, skin, and respiratory system.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[4] All manipulations should be performed in a chemical fume hood.
Q3: What are the most common reactions involving 3-hydroxy-2-naphthoic acid hydrazide?
The most prevalent reaction is its nucleophilic condensation with aldehydes and ketones to form hydrazones or Schiff bases.[5][6] This reaction is fundamental to the synthesis of a wide array of biologically active molecules and chemosensors.[][8] Other significant reactions include:
-
Cyclization Reactions: The resulting hydrazones can be cyclized with reagents like thioglycolic acid to form 4-thiazolidinone derivatives.[]
-
Synthesis of Heterocycles: It serves as a precursor for 1,3,4-thiadiazoles.[9]
-
Coordination Chemistry: The hydrazones derived from HNH act as ligands for the synthesis of metal complexes.[10]
Troubleshooting Failed Reactions: A Guided Q&A
This section provides in-depth solutions to common problems encountered during the synthesis of hydrazones, the most frequent application of HNH.
Problem 1: Low or No Yield of the Desired Hydrazone
Q: I've reacted 3-hydroxy-2-naphthoic acid hydrazide with an aromatic aldehyde, but after 4 hours of reflux in ethanol, TLC analysis shows mostly unreacted starting material and only a faint product spot. What's going wrong?
This is a common issue that can often be traced back to one of several factors related to reaction kinetics and equilibrium.
Root Cause Analysis and Solutions:
-
Inadequate Catalysis: The condensation of a hydrazide with an aldehyde to form a hydrazone is an acid-catalyzed process. The catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide's terminal nitrogen.[5]
-
Sub-Optimal Reaction Conditions: While refluxing ethanol is a common choice, the optimal temperature and time can vary depending on the reactivity of the specific aldehyde used. Electron-withdrawing groups on the aldehyde can increase its reactivity, while bulky or electron-donating groups may slow the reaction down.
-
Purity of Reagents: The purity of both the HNH and the aldehyde is paramount. Impurities in the aldehyde (e.g., the corresponding carboxylic acid from oxidation) can inhibit the reaction. The HNH should be a fine, off-white powder; significant discoloration may indicate degradation.
-
Solution: Verify the purity of your aldehyde by NMR or melting point. If necessary, purify it by distillation or recrystallization. Use high-purity HNH (≥97.5%).[2]
-
-
Solvent Choice: Ethanol or methanol are typically effective solvents as they readily dissolve the reactants and facilitate the reaction.[5][6]
-
Solution: Ensure your solvent is anhydrous if your aldehyde is particularly sensitive to water. However, for most simple hydrazone formations, technical grade ethanol is sufficient as the water produced during the reaction is a more significant factor.
-
Workflow for Optimizing Hydrazone Synthesis
Caption: A typical workflow for acid-catalyzed hydrazone synthesis using HNH.
Problem 2: Significant Side Product Formation
Q: My reaction went to completion, but I see a major, less polar side product on my TLC plate. What could this be and how can I prevent it?
The formation of an azine is a very common side reaction in hydrazone synthesis, especially if the stoichiometry is not carefully controlled or if the reaction is run for an extended period under harsh conditions.[12]
Understanding the Side Reaction:
An azine is formed when a second molecule of the aldehyde reacts with the newly formed hydrazone. This is more likely to occur if there is an excess of the aldehyde relative to the hydrazide.
Solutions to Minimize Azine Formation:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of HNH to the carbonyl compound. A slight excess of the hydrazine component can sometimes be used to push the equilibrium towards the hydrazone and suppress azine formation.[12]
-
Order of Addition: Add the HNH solution dropwise to the aldehyde solution. This maintains a low instantaneous concentration of the aldehyde, disfavoring the second addition step that leads to the azine.
-
Monitor Carefully: Avoid unnecessarily long reaction times. Once TLC indicates the consumption of the HNH starting material, proceed with the workup.
Troubleshooting Logic for Impurities
Caption: A decision tree for identifying and resolving common impurities.
Problem 3: Product Is Insoluble but Impure
Q: The desired hydrazone precipitated directly from the reaction mixture, which is great for isolation, but it's contaminated with starting materials. How can I purify this?
Direct precipitation is common for these types of planar, aromatic hydrazones. The challenge is that starting materials can be occluded or co-precipitate.
Purification Strategy:
-
Thorough Washing: The first and most crucial step is to wash the filtered solid thoroughly.
-
Protocol: After filtering the crude product, wash the filter cake sequentially with a generous amount of cold solvent used for the reaction (e.g., cold methanol).[6][11] This will wash away unreacted aldehyde and residual acetic acid. Follow this with a wash using a non-polar solvent like hexanes to remove any remaining non-polar impurities.
-
-
Recrystallization: If washing is insufficient, recrystallization is the definitive method for purification.
-
Solvent Selection: The key is finding a solvent system where the hydrazone is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing hydrazones include ethanol, isopropanol, dimethylformamide (DMF), or solvent mixtures like ethanol/water or DMF/water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
Standardized Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 3-Hydroxy-2-Naphthoic Hydrazone
This protocol is a robust starting point for the synthesis of hydrazones from HNH and various aldehydes.
Materials:
-
3-Hydroxy-2-naphthoic acid hydrazide (HNH)
-
Aldehyde or Ketone
-
Methanol or Ethanol (ACS Grade)
-
Glacial Acetic Acid
-
Round-bottom flask, reflux condenser, magnetic stirrer/stir bar
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in 15 mL of methanol with stirring.[6]
-
To this solution, add 3-hydroxy-2-naphthoic acid hydrazide (1.0 mmol, 202.2 mg).
-
Add 2-3 drops of glacial acetic acid to the suspension.[11]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) for 4-5 hours.[6][11]
-
Monitor the reaction's progress by TLC (see Protocol 2).
-
Upon completion (disappearance of the HNH spot), allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold methanol (2 x 10 mL) to remove unreacted starting materials and catalyst.[6]
-
Dry the purified product in a vacuum oven. Characterize by ¹H NMR, ¹³C NMR, and MS.[6][10]
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase (e.g., 30% Ethyl Acetate in Hexanes - this may need optimization)
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of ~0.5 cm. Close the chamber and allow the atmosphere to saturate.
-
Using a capillary spotter, carefully spot the reaction mixture onto the TLC plate's baseline. It is also best practice to spot the individual starting materials (HNH and aldehyde) in separate lanes for comparison.
-
Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Close the lid.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry.
-
Visualize the spots under a UV lamp. The HNH and aldehyde spots should diminish over time, while a new spot corresponding to the hydrazone product should appear and intensify. The reaction is complete when the HNH spot is no longer visible.
References
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2-naphthoic acid hydrazide. PubChem. Available at: [Link]
-
SpectraBase. (n.d.). 3-Hydroxy-2-naphthoic acid hydrazide. Available at: [Link]
-
Shafiq, Z., et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances. Available at: [Link]
-
RSC Publishing. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. Available at: [Link]
-
ChemRxiv. (2024). Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphthoic Hydrazide and 3-Acetyl-2-Hydroxy-6-Methyl-4H-Pyran-4-One. Cambridge Open Engage. Available at: [Link]
-
Khalil, A. E.-G. M., Berghot, M. A., & Gouda, M. A. (2012). Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). 3-Hydroxy-2-naphthoic acid hydrazide - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
Shafiq, Z., et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. National Institutes of Health. Available at: [Link]
-
ChemBK. (n.d.). 3-Hydroxy-2-naphthoic acid hydrazide. Available at: [Link]
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- 1. 3-Hydroxy-2-naphthoic acid hydrazide | C11H10N2O2 | CID 72699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A16192.22 [thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. Buy 3-Hydroxy-2-naphthohydrazide (EVT-310949) | 5341-58-2 [evitachem.com]
- 6. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 8. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 3-HYDROXY-2-NAPHTHOIC ACID HYDRAZIDE | 5341-58-2 [chemicalbook.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Antimicrobial Testing Protocols for Hydrazone Compounds
Welcome to the Technical Support Center dedicated to the nuanced field of antimicrobial susceptibility testing (AST) for hydrazone compounds. Hydrazones represent a versatile class of molecules with a broad spectrum of reported biological activities, including promising antimicrobial properties.[1] However, their unique physicochemical characteristics often necessitate protocol refinements beyond standard methodologies to ensure accurate and reproducible results.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond rigid templates to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the generation of trustworthy and scientifically sound data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and foundational knowledge crucial for working with hydrazone compounds in an antimicrobial context.
Q1: Why do hydrazone compounds require specialized considerations for antimicrobial testing?
A1: Hydrazone compounds' unique structural features, which include the azomethine group (–NH–N=CH-), contribute to their biological activity but also present challenges.[2] Key considerations include:
-
Solubility: Many hydrazones are poorly soluble in aqueous media, which is the basis for most standard AST broths.[3] This can lead to compound precipitation and inaccurate Minimum Inhibitory Concentration (MIC) values.
-
Stability: The hydrazone linkage can be susceptible to hydrolysis, especially at non-neutral pH. The stability of the compound throughout the incubation period is critical for reliable results.
-
Compound-Media Interactions: Components of standard testing media, such as metal ions or proteins, may interact with the hydrazone, potentially chelating the compound or altering its active conformation.
Q2: Which standard AST methods are most suitable for screening hydrazone derivatives?
A2: Both agar-based and broth-based dilution methods are widely used for hydrazone screening.[4][5]
-
Agar Disk Diffusion: This is a good initial qualitative screening method to quickly assess the presence of antimicrobial activity.[6][7] A zone of inhibition around a disk impregnated with the hydrazone compound indicates activity.
-
Broth Microdilution: This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC).[5][8][9] It is highly reproducible and allows for the testing of multiple concentrations simultaneously.
-
Agar Dilution: This method is also quantitative and can be particularly useful for testing multiple microbial strains against a single compound.[4][8][10]
Q3: How do I select appropriate quality control (QC) strains for my experiments?
A3: QC strains are essential for validating the accuracy and reproducibility of your AST results. For hydrazone testing, it is crucial to follow established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[11] Recommended QC strains for general antibacterial testing include:
-
Staphylococcus aureus ATCC 29213
-
Enterococcus faecalis ATCC 29212
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
It is imperative to ensure that QC results fall within the acceptable ranges before proceeding with testing investigational compounds.[11]
Q4: Are there specific considerations for antifungal testing of hydrazones?
A4: Yes. Many hydrazones also exhibit antifungal properties.[12][13] When testing against yeasts like Candida albicans, RPMI-1640 medium is often used in broth microdilution assays.[6] Standard QC strains, such as Candida albicans ATCC 10231, should be included.[14][15]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues that may arise during the antimicrobial testing of hydrazone compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Compound Precipitation in Broth | Poor aqueous solubility of the hydrazone. | 1. Use a co-solvent: Prepare the initial stock solution in 100% DMSO and ensure the final concentration in the assay does not exceed 0.5% to avoid solvent toxicity.[16] 2. pH Adjustment: Determine the pKa of your compound and adjust the broth pH to be 1-2 units away from the pKa to favor the more soluble ionized form.[16] 3. Thermodynamic Solubility Assessment: Perform a solubility test to determine the maximum stable concentration of your compound in the testing medium over time.[16] | Many organic compounds, including hydrazones, are hydrophobic. Using a minimal amount of a miscible organic solvent like DMSO helps to initially dissolve the compound, while pH manipulation can increase the solubility of ionizable compounds.[16] |
| Inconsistent MIC Values | Compound degradation, inoculum variability, or assay setup inconsistencies. | 1. Verify Compound Stability: Assess the stability of the hydrazone in the test medium over the incubation period using methods like HPLC. 2. Standardize Inoculum: Strictly adhere to the 0.5 McFarland standard for inoculum preparation to ensure a consistent starting bacterial concentration.[17] 3. Automate Pipetting: Use automated or semi-automated pipetting systems for serial dilutions to minimize human error. | The MIC value is highly dependent on a stable concentration of the active compound and a standardized bacterial load. Any variation in these parameters will lead to unreliable results. |
| No Zone of Inhibition in Disk Diffusion | Poor diffusion of the compound through the agar, compound inactivity, or insufficient concentration. | 1. Increase Compound Concentration: Test a higher concentration of the hydrazone on the disk. 2. Solvent Study: Ensure the solvent used to dissolve the compound evaporates completely from the disk before placement on the agar. 3. Consider an Alternative Method: If poor diffusion is suspected, move to a broth-based method where direct contact between the compound and microbes is ensured. | The size of the inhibition zone is influenced by both the compound's antimicrobial potency and its ability to diffuse through the agar matrix. Hydrophobic compounds may diffuse poorly. |
| Discrepancies Between Disk Diffusion and MIC Results | Differences in methodology (diffusion vs. direct contact), media composition, or interpretation. | 1. Method Correlation: Understand that disk diffusion is qualitative and MIC is quantitative. A small zone of inhibition may still correspond to a potent MIC. 2. Media Consistency: Use the same batch of Mueller-Hinton Agar/Broth for both tests to minimize variability. 3. Adherence to Standards: Follow CLSI or EUCAST guidelines for interpreting zone diameters and MIC values.[18][19] | Direct comparison between the two methods is not always linear. Broth dilution provides a more precise measure of the concentration required to inhibit growth. |
Section 3: Detailed Experimental Protocols
These protocols are provided as a foundation and should be optimized based on the specific characteristics of the hydrazone compound being tested.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method quantitatively determines the lowest concentration of a hydrazone that inhibits the visible growth of a microorganism.[5][8]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland, diluted to ~5 x 10^5 CFU/mL)
-
Hydrazone stock solution (e.g., in 100% DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Microplate reader (optional)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the hydrazone stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard the final 100 µL from the last well.[17]
-
Control Wells:
-
Growth Control: Broth + inoculum + solvent (at the highest concentration used).
-
Sterility Control: Broth only.
-
Positive Control: Broth + inoculum + standard antibiotic.
-
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the sterility control).[17]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 25-30°C for 3-5 days for fungi.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed. This can be assessed visually or by measuring absorbance with a microplate reader.[6]
Protocol 2: Agar Disk Diffusion for Qualitative Screening
This method provides a preliminary assessment of antimicrobial activity based on the diffusion of the compound through agar.[6][9]
Materials:
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Hydrazone solution of known concentration
-
Positive control antibiotic disks and a negative control (solvent-loaded disk)
-
Sterile swabs
Procedure:
-
Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the MHA plate to create a confluent lawn of bacteria.[6]
-
Compound Application: Aseptically place a sterile paper disk onto the inoculated agar. Pipette a fixed volume (e.g., 10 µL) of the hydrazone solution onto the disk.
-
Control Application: Place the positive control antibiotic disk and the solvent-loaded negative control disk on the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone indicates greater antimicrobial activity.[6]
Section 4: Visualizations and Workflows
Workflow for Antimicrobial Susceptibility Testing of Hydrazones
Caption: A generalized workflow for the antimicrobial susceptibility testing of hydrazone compounds.
Decision Tree for Troubleshooting Poor Solubility
Caption: A decision tree for troubleshooting solubility issues with hydrazone compounds in broth-based assays.
References
-
Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(15), 4647. [Link]
- Clinical and Laboratory Standards Institute. (2015). Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria; Approved Guideline—Third Edition. CLSI document M45-A3.
- He, Y., & Xue, S. (2018). Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. Journal of Chemical Research, 42(10), 513-517.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Wujec, M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2534. [Link]
-
Stavri, M., Gibbons, S., & Bucar, F. (2012). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 17(12), 14587-14598. [Link]
-
Gökçe, M., Utku, Ç., & Küpeli Akkol, E. (2018). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 15(3), 323-328. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(15), 4647. [Link]
-
CLSI and EUCAST. (2025). Modification of Antimicrobial Susceptibility Testing Methods. Retrieved from [Link]
-
EUCAST. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
EUCAST. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]
- Bello, A. M., et al. (2021). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery, 15(3), 123-129.
-
Khan, I., et al. (2024). Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study. RSC Advances, 14, 11124-11136. [Link]
-
CLSI. (n.d.). Modification of Antimicrobial Susceptibility Testing Methods. Retrieved from [Link]
-
Kwiecień, A., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Clinical Medicine, 10(11), 2404. [Link]
-
European Pharmaceutical Review. (2015). EUCAST researches new critical breakpoints for antimicrobial agents. Retrieved from [Link]
-
da Silva, J. G., et al. (2022). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. Molecules, 27(19), 6524. [Link]
-
Perlovich, G. L., & Volkova, T. V. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2659–2667. [Link]
-
EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Wujec, M., & Paneth, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 225–243. [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). Resources. Retrieved from [Link]
-
Pierce, K. A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
-
Küpeli Akkol, E., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 536-541. [Link]
-
Al-Amiery, A. A., et al. (2024). Insights into the pharmaceutical properties and in silico study of novel hydrazone derivatives. Scientific Reports, 14(1), 2848. [Link]
-
Jubie, S., et al. (2012). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 5(8), 4333-4339. [Link]
-
Göktaş, H., et al. (2022). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 27(19), 6524. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 19. EUCAST: EUCAST - Home [eucast.org]
Technical Support Center: Stability of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
Welcome to the technical support guide for 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide (CAS 1020241-65-9). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Given its chemical structure, featuring a hydrazide moiety, an amide linkage, and an ether bond, understanding its stability profile is critical for generating reproducible and reliable experimental data.
Understanding the Instability: Core Chemical Principles
The structure of this compound contains functional groups prone to degradation. The primary points of vulnerability are the hydrazide (-CONHNH₂) and, to a lesser extent, the amide (-CONH-) groups.
-
Hydrolysis: The hydrazide functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[1][2] This process, known as hydrolysis, breaks the C-N bond, leading to the formation of a carboxylic acid and hydrazine or its derivatives, rendering the parent compound inactive. Studies on similar hydrazide-containing molecules show that stability generally increases as the pH of the aqueous solution approaches neutrality (pH 7.0).[1][2]
-
Oxidation: The terminal -NH₂ of the hydrazino group is a strong reducing agent and is easily oxidized.[3][4] This reaction can be initiated by dissolved atmospheric oxygen, trace metal ions (like Cu²⁺ or Fe³⁺), or other oxidizing agents present in the experimental medium.[3][4][5] Oxidation can lead to the formation of reactive diimide intermediates, which can cause further unpredictable reactions or decomposition.[3] This degradation pathway is often accompanied by a visible color change in the solution.
Key Degradation Pathways
Below is a diagram illustrating the primary chemical vulnerabilities of the molecule.
Caption: Potential degradation routes for the target compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimental work.
Q1: My stock solution, prepared in an aqueous buffer, is showing decreased potency in my assays after just a few hours. What is the likely cause?
A: This is a classic sign of compound degradation, most likely due to hydrolysis. The hydrazide bond is known to be unstable in aqueous solutions, particularly if the buffer pH is acidic or alkaline.[1][2] For instance, the half-life of some hydrazide conjugates can range from a few hours to days, depending heavily on the pH.[2] We recommend preparing fresh solutions for each experiment or conducting a time-course experiment to determine the window of stability in your specific buffer.
Q2: I dissolved the compound in DMSO for a stock solution, but after diluting it into my aqueous cell culture medium, the solution gradually turned a faint yellow. Why is this happening?
A: The color change strongly suggests oxidation of the hydrazino group.[3] While DMSO is a suitable solvent for the stock, the aqueous, oxygen-rich environment of the cell culture medium can facilitate oxidation, which may be catalyzed by trace metals present in the medium supplements.[4][5] This leads to the formation of degradation products that are often colored.
Q3: My experimental results are inconsistent from day to day, even though I follow the same protocol. Could compound stability be the issue?
A: Absolutely. Inconsistent results are a hallmark of using a labile compound. Minor variations in your experimental setup—such as the age of the diluted solution, slight shifts in buffer pH, or different light exposure times—can lead to varying degrees of degradation. This changes the effective concentration of the active compound, leading to poor reproducibility. Validating compound stability under your specific assay conditions is crucial.
Q4: What is the best practice for preparing and storing a stock solution of this compound?
A:
-
Solvent: Prepare a high-concentration primary stock solution in an anhydrous, aprotic solvent like DMSO or DMF.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Purging the vials with an inert gas (argon or nitrogen) before sealing can displace oxygen and further enhance stability.
-
Temperature: Store frozen at -20°C or -80°C.
-
Working Solutions: Prepare fresh aqueous working solutions from the frozen stock immediately before each experiment. Do not store the compound in aqueous buffers for extended periods.
Q5: How can I definitively test if my compound is degrading in my experimental conditions?
A: The most reliable method is to perform a forced degradation study, also known as stress testing.[6][7][8][9] This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, light, oxidant) and monitoring its disappearance and the emergence of degradation products over time.[7] High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose, as it can separate and quantify the parent compound and its degradants.[10][11]
Key Experimental Protocols
To empower your research, we provide the following validated protocols.
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the best practices for preparing a stock solution to maximize its shelf-life.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO (or DMF) to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex or sonicate briefly at room temperature until the compound is fully dissolved.
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen gas for 15-30 seconds to displace oxygen.
-
Aliquoting: Immediately dispense the solution into single-use, light-protecting (amber) microcentrifuge tubes or vials.
-
Storage: Seal the aliquots tightly and store them at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Workflow for an Accelerated Stability Study via HPLC
This study will help you understand the compound's stability profile under various pH and temperature conditions. The goal is to achieve 5-20% degradation to identify primary degradation products.[6]
Caption: Workflow for conducting a forced degradation study.
Methodology:
-
Stock Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot the solution into four separate amber glass vials.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative: Add 3% hydrogen peroxide.
-
Thermal (Control): Add an equivalent volume of water.
-
-
Incubation: Place all vials in a water bath or oven set to 60°C to accelerate degradation.[6]
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to stop the reaction.
-
HPLC Analysis: Analyze each sample by reverse-phase HPLC with UV detection. A suitable starting point for method development would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Data Interpretation: Plot the percentage of the parent compound remaining over time for each condition. This will reveal the conditions under which the compound is least stable.
Summary of Stability & Recommendations
Based on the chemical principles of hydrazides, the following table summarizes the expected stability profile and provides mitigation strategies.
| Condition | Expected Stability | Primary Degradation | Recommended Mitigation Strategy |
| Acidic pH (<5) | Poor | Hydrolysis | Avoid acidic buffers; work quickly if unavoidable. |
| Neutral pH (6-8) | Moderate to Good | Oxidation / Slow Hydrolysis | Ideal for most experiments. Use de-gassed buffers. Consider adding a non-interfering antioxidant like N-acetylcysteine for long-term assays. |
| Alkaline pH (>8) | Poor | Hydrolysis & Oxidation | Avoid alkaline buffers. |
| Exposure to Light | Moderate | Photodegradation (possible) | Use amber vials and minimize exposure to ambient light. |
| Presence of O₂ | Poor to Moderate | Oxidation | Use de-gassed solvents/buffers. Purge stock solutions with inert gas (N₂ or Ar). |
| Presence of Metals | Poor | Catalytic Oxidation | Use high-purity water and reagents. If metal contamination is suspected, add a chelating agent like EDTA. |
| Elevated Temp. | Poor | All pathways accelerated | Store stocks at -20°C or -80°C. Perform experiments at the lowest practical temperature. |
By understanding these principles and implementing the recommended procedures, you can significantly enhance the reliability and reproducibility of your experimental results with this compound.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Shinde, N. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Bio-Sciences, 2(1), 1-12. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Berlman, I. B. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. Retrieved from [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. Retrieved from [Link]
-
Sinha, B. K. (1989). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Journal of Biochemical Toxicology, 4(3), 147-153. Retrieved from [Link]
-
Elder, D. P. et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. Retrieved from [Link]
-
ATSDR. (1997). Analytical Methods for Hydrazines. Retrieved from [Link]
-
Al-Ostath, A. I. et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 392-401. Retrieved from [Link]
-
USAFA. (1997). The Chemical and Biochemical Degradation of Hydrazine. DTIC. Retrieved from [Link]
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de Oliveira, C. S. et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(4), 1888. Retrieved from [Link]
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Britton, J. et al. (2020). Safe and scalable continuous-flow synthesis of acyl azides and their use in Curtius rearrangement. Reaction Chemistry & Engineering, 5, 645-650. Retrieved from [Link]
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NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Retrieved from [Link]
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Malone, H. E. (1970). The Determination of Hydrazino–Hydrazide Groups. Pergamon Press. Retrieved from [Link]
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Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. Retrieved from [Link]
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OSHA. (1980). Hydrazine Method. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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Technical Support Center: Strategies to Reduce Byproducts in Naphthamide Synthesis
Welcome to the Technical Support Center for Naphthamide Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you minimize byproduct formation and optimize your synthetic outcomes. This guide is structured to address specific issues you may encounter during your experiments, with a focus on the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common challenges encountered during naphthamide synthesis, providing potential causes and actionable solutions.
Issue 1: Presence of a Diacylated Byproduct
Question: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the diacylated naphthylamine. What causes this, and how can I prevent it?
Answer: The formation of a diacylated byproduct, where two acyl groups have reacted with the naphthylamine, is a common issue. This occurs when the initially formed naphthamide acts as a nucleophile and reacts with another molecule of the acylating agent.
Causality and Mechanistic Insights:
The nitrogen atom of the newly formed amide bond in the naphthamide product still possesses a lone pair of electrons. While this lone pair is delocalized by resonance with the carbonyl group, it can still exhibit nucleophilic character, particularly under forcing reaction conditions or in the presence of a large excess of a highly reactive acylating agent.
Strategies for Mitigation:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the naphthylamine relative to the acylating agent can help ensure that the acylating agent is consumed before it can react with the product.
-
Slow Addition of Acylating Agent: Add the acylating agent (e.g., naphthoyl chloride) dropwise or via a syringe pump to the solution of naphthylamine. This maintains a low concentration of the acylating agent in the reaction mixture, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic amide product.[1]
-
Choice of Base: When a base is required (e.g., in reactions with acyl chlorides), use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to compete with the naphthylamine as a nucleophile.
Issue 2: Formation of a C-Acylated Isomer (Friedel-Crafts Byproduct)
Question: I am observing an isomeric byproduct that is difficult to separate from my desired N-naphthamide. Could this be a result of acylation on the naphthalene ring?
Answer: Yes, the formation of a C-acylated byproduct is a significant possibility, especially when using reactive acylating agents and/or Lewis acid catalysts. This is a competing Friedel-Crafts acylation reaction where the acyl group attacks the electron-rich naphthalene ring instead of the amino group.[2][3]
Causality and Mechanistic Insights:
The naphthalene ring is susceptible to electrophilic aromatic substitution. The amino group is an activating group, making the ring even more reactive. Under conditions that generate a highly electrophilic acylium ion (R-C=O⁺), such as in the presence of a Lewis acid like AlCl₃, the acylium ion can be attacked by the π-electrons of the naphthalene ring.
Strategies for Mitigation:
-
Avoid Strong Lewis Acids: Whenever possible, avoid the use of strong Lewis acid catalysts. If a catalyst is necessary, consider milder alternatives.
-
Reaction Temperature: Keep the reaction temperature as low as possible. Friedel-Crafts reactions are often more favorable at higher temperatures.[4]
-
Choice of Acylating Agent: Acyl chlorides are generally more reactive and more prone to Friedel-Crafts side reactions than carboxylic acids activated with coupling agents. If you are using an acyl chloride, ensure that the reaction is performed in the presence of a suitable base to neutralize the HCl generated, which can sometimes promote side reactions.
-
Solvent Selection: The choice of solvent can influence the outcome. Less polar solvents may sometimes suppress Friedel-Crafts reactions.
Issue 3: Low Yield and Presence of Unreacted Starting Materials
Question: My reaction is not going to completion, and I am recovering a significant amount of unreacted naphthylamine and/or naphthoic acid/chloride. How can I improve the conversion?
Answer: Incomplete conversion can be due to several factors, including insufficient activation of the carboxylic acid, poor quality of reagents, or suboptimal reaction conditions.
Strategies for Improvement:
-
Reagent Quality: Ensure that all reagents and solvents are of high purity and anhydrous, especially when using moisture-sensitive reagents like acyl chlorides or coupling agents.[1]
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[5] In some cases, a moderate increase in temperature may be necessary to drive the reaction to completion, but be mindful of potential side reactions.
-
Effective Mixing: Ensure efficient stirring of the reaction mixture, especially in heterogeneous reactions.[6]
-
Choice of Coupling Agent (for carboxylic acid starting material): If you are starting from a naphthoic acid, the choice of coupling agent is critical. For sterically hindered naphthylamines or less reactive naphthoic acids, more powerful coupling agents like HATU or HBTU may be required.
Experimental Protocols
Protocol 1: Minimizing Diacylation in Naphthamide Synthesis from Naphthoyl Chloride
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of naphthylamine and 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Dissolve 1.0 equivalent of naphthoyl chloride in the same anhydrous solvent and add it to the dropping funnel.
-
Reaction: Cool the naphthylamine solution to 0 °C in an ice bath. Add the naphthoyl chloride solution dropwise over a period of 30-60 minutes with vigorous stirring.
-
Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Analysis of Byproducts by HPLC
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture by dissolving a known mass in a suitable solvent (e.g., acetonitrile/water). Prepare standards of the starting materials and, if available, the expected byproducts.
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
-
Analysis: Inject the crude sample and the standards. Identify the peaks corresponding to the starting materials, product, and byproducts by comparing retention times. Quantify the relative amounts of each component by peak area integration.
Data Presentation
| Issue | Potential Cause(s) | Recommended Action(s) |
| Diacylation | Excess acylating agent, high concentration of acylating agent | Use slight excess of amine, slow addition of acylating agent |
| C-Acylation | Strong Lewis acid catalyst, high reaction temperature | Avoid Lewis acids, use lower temperature |
| Low Conversion | Poor reagent quality, insufficient reaction time/temperature | Use pure, anhydrous reagents; monitor reaction to completion |
Visualizations
Caption: Competing reaction pathways in naphthamide synthesis.
Caption: Troubleshooting workflow for naphthamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my crude naphthamide? A1: The most common and often effective method for purifying solid naphthamides is recrystallization. The choice of solvent is crucial and may require some experimentation. Common solvents include ethanol, ethyl acetate, toluene, and mixtures thereof. For more challenging separations, such as removing isomeric byproducts, column chromatography on silica gel is recommended.
Q2: My naphthamide product is colored, even after purification. What could be the cause? A2: Naphthylamines and their derivatives can be susceptible to air oxidation, which can lead to the formation of colored impurities.[7] It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to minimize exposure of the product to air and light during work-up and storage.
Q3: Can I use a naphthoic acid directly with a naphthylamine to form a naphthamide? A3: Yes, this is a common method. However, it requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., DCC, EDC) or uronium/phosphonium salts (e.g., HATU, PyBOP). This method often provides milder reaction conditions and can help to avoid some of the side reactions associated with highly reactive acyl chlorides.
Q4: How do substituents on the naphthalene ring affect byproduct formation? A4: Electron-donating groups on the naphthalene ring of the naphthylamine will increase its nucleophilicity, potentially leading to a faster desired N-acylation. However, they will also further activate the ring towards electrophilic attack, increasing the risk of C-acylation (Friedel-Crafts) byproducts. Conversely, electron-withdrawing groups will decrease the nucleophilicity of the amine and deactivate the ring, potentially requiring more forcing conditions for the N-acylation and reducing the likelihood of C-acylation.
References
- Huffman, J. W., et al. (2008). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Substituents. Bioorganic & Medicinal Chemistry, 16(1), 322–335.
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-naphthoyl chloride. Retrieved from [Link]
-
ResearchGate. (2025). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
Introduction
The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and validation of novel therapeutic agents. Chemical scaffolds that are not based on existing antibiotic classes are of particular interest. The compound 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide represents one such candidate. Its structure incorporates a naphthamide moiety, a framework found in various biologically active compounds, and a hydrazide-hydrazone group, which is a well-documented pharmacophore in many antimicrobial agents.[1][2][3][4] This guide provides a comprehensive, phased strategy for the systematic validation of its antimicrobial properties, designed for researchers in drug development and microbiology.
The experimental framework presented herein is designed to be a self-validating system, progressing from broad qualitative screening to precise quantitative assessment and initial mechanistic insights. We will compare the compound's performance against established antibiotics representing different mechanisms of action to contextualize its potential efficacy and spectrum.
Phase 1: Preliminary Qualitative Screening via Kirby-Bauer Disk Diffusion
Causality: The first logical step is to determine if the compound exhibits any antimicrobial activity at a fundamental level. The Kirby-Bauer disk diffusion method is a rapid, cost-effective, and standardized qualitative assay to screen for bioactivity against a panel of microorganisms.[5][6][7][8] A clear zone of inhibition around the disk indicates that the compound can diffuse through the agar and inhibit microbial growth.
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several isolated colonies of the test bacterium. Suspend them in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8][9]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[5][7] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[5][6]
-
Disk Application: Allow the plate surface to dry for 3-5 minutes.[5][7] Using sterile forceps, place a sterile 6-mm paper disk impregnated with a known concentration of this compound onto the agar surface. Gently press the disk to ensure complete contact.[8][10]
-
Controls: On the same plate, place control disks:
-
Positive Control: A disk containing a known antibiotic (e.g., Ciprofloxacin 5 µg).
-
Negative Control: A disk impregnated with the solvent (e.g., DMSO) used to dissolve the test compound.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[11]
-
Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A zone around the test compound's disk (and none around the negative control) indicates antimicrobial activity.
Phase 2: Quantitative Potency Assessment via Broth Microdilution (MIC Assay)
Causality: Following a positive screening result, the next critical step is to quantify the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][11][12][13] This provides a precise, quantitative measure of efficacy that can be directly compared against other agents.
Experimental Protocol: MIC Determination
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of desired concentrations.[14]
-
Inoculum Preparation: Prepare a bacterial suspension as described for the Kirby-Bauer test (0.5 McFarland). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
Plate Inoculation: Add the standardized inoculum to each well containing the diluted compound and controls.
-
Controls in the Plate:
-
Sterility Control: A well with uninoculated CAMHB.
-
Growth Control: A well with inoculated CAMHB and no test compound.
-
Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) serially diluted.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[11]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (i.e., the well is clear).[9][16]
Phase 3: Determining Bactericidal vs. Bacteriostatic Activity (MBC Assay)
Causality: The MIC value does not distinguish between growth inhibition (bacteriostatic) and cell killing (bactericidal). The Minimum Bactericidal Concentration (MBC) assay is a necessary follow-up to make this distinction. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[16][17][18] This information is crucial for clinical applications, especially in treating infections in immunocompromised patients.
Experimental Protocol: MBC Determination
-
Perform an MIC Test: First, determine the MIC as described in Phase 2.
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., MHA).[15][16]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration from the MIC test that corresponds to a ≥99.9% kill of the initial inoculum.[17][18] An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[18]
Overall Experimental Validation Workflow
The logical progression from qualitative screening to quantitative potency and bactericidal activity assessment is crucial for a robust validation process.
Caption: Experimental workflow for antimicrobial validation.
Comparative Data Analysis
To establish the relevance of the findings, the antimicrobial activity of this compound should be compared against standard antibiotics. The choice of comparators should ideally span different mechanisms of action to provide a broader context.
Table 1: Example Comparative MIC Data (µg/mL)
| Microorganism | Gram Stain | Test Compound | Ciprofloxacin (DNA Gyrase Inhibitor)[19][20][21][22] | Penicillin G (Cell Wall Synthesis Inhibitor)[23][24][25][26][27] |
| Staphylococcus aureus | Gram-positive | 4 | 0.5 | 0.06 |
| Bacillus subtilis | Gram-positive | 8 | 0.25 | 0.125 |
| Escherichia coli | Gram-negative | 32 | 0.015 | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 | 0.25 | >128 |
Table 2: Example Comparative MBC Data & MBC/MIC Ratio
| Microorganism | Test Compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Ciprofloxacin MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 8 | 2 | Bactericidal | 1 | 2 | Bactericidal |
| B. subtilis | 32 | 4 | Bactericidal | 0.5 | 2 | Bactericidal |
| E. coli | 64 | 2 | Bactericidal | 0.03 | 2 | Bactericidal |
Note: The data presented in these tables is for illustrative purposes only and represents a hypothetical outcome for guiding analysis.
Postulated Mechanism of Action
The structural motifs of the test compound allow for a hypothesis on its potential mechanism of action. The planar naphthalimide ring system is known to act as a DNA intercalator in some contexts, which could disrupt DNA replication and transcription.[28] The hydrazone moiety, present in many bioactive molecules, could potentially chelate metal ions essential for enzymatic function within the bacterial cell. A plausible hypothesis is that the compound targets bacterial type II topoisomerases, such as DNA gyrase, similar to quinolone antibiotics, by stabilizing the enzyme-DNA cleavage complex.[19][20][29]
Caption: Postulated mechanism targeting bacterial DNA gyrase.
Conclusion
This guide outlines a systematic, multi-phased approach to validate the antimicrobial potential of the novel compound this compound. By progressing from broad screening to quantitative MIC/MBC determination and comparing the results against established antibiotics, researchers can build a robust data package to support further development. The protocols described are based on universally recognized standards from authorities like the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data.[30][31][32][33][34] The insights gained from this validation workflow will be critical in determining whether this compound warrants advancement into more complex preclinical studies, including toxicity and in vivo efficacy models.
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Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 66(5), 551-559. Available at: [Link]
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A Researcher's Guide to the Antimicrobial Evaluation of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide: A Proposed Comparative Analysis
As the global challenge of antimicrobial resistance intensifies, the exploration of novel chemical scaffolds is paramount for the discovery of next-generation therapeutics. This guide provides a comprehensive framework for the comparative analysis of a novel investigational compound, 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structure combines several pharmacophores known for significant biological activity. The naphthalene moiety is a core component of various pharmaceuticals[1][2], and derivatives of naphthamide have demonstrated a broad spectrum of pharmacological effects, including antibacterial and antifungal properties[1][2][3][4]. Furthermore, the hydrazide-hydrazone functional group is a well-established motif in medicinal chemistry, recognized for its potent and diverse antimicrobial activities[5][6][7][8].
This document, intended for researchers and drug development professionals, outlines a proposed strategy to rigorously evaluate the antimicrobial potential of this compound against established clinical agents. We will detail the gold-standard methodologies, explain the scientific rationale behind experimental choices, and provide a template for data interpretation and visualization.
Selection of Comparator Agents & Rationale
To establish a robust benchmark for the performance of our investigational compound, a panel of well-characterized antimicrobial agents with distinct mechanisms of action should be selected. This allows for a multifaceted comparison of its spectrum, potency, and potential mode of action.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Given that many hydrazone derivatives have been found to target DNA gyrase, ciprofloxacin serves as a critical mechanistic comparator[6][7].
-
Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). It inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.
-
Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inclusion is crucial for assessing the compound's potential as an antifungal, a known activity of some naphthamide derivatives[1][4].
Comparative In Vitro Efficacy: Antimicrobial Susceptibility Testing
The cornerstone of an antimicrobial evaluation is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the internationally recognized reference method for determining MIC values[9][10][11][12].
Proposed Microbial Panel
A diverse panel of clinically relevant, quality-controlled microbial strains is essential to determine the compound's spectrum of activity.
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections.
-
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) - A priority pathogen representing antibiotic resistance.
-
Enterococcus faecalis (ATCC 29212) - A frequent cause of hospital-acquired infections.
-
-
Gram-Negative Bacteria:
-
Escherichia coli (ATCC 25922) - A versatile pathogen causing a range of infections.
-
Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.
-
Klebsiella pneumoniae (ATCC 700603) - A significant cause of pneumonia and bloodstream infections.
-
-
Fungi:
-
Candida albicans (ATCC 90028) - The most common cause of opportunistic fungal infections.
-
Data Presentation: A Template for MIC Comparison
Quantitative results should be summarized in a clear, tabular format to facilitate direct comparison. An MBC/MIC ratio can also be determined, where a ratio of ≤4 typically indicates bactericidal activity.
| Antimicrobial Agent | Organism (Strain) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | S. aureus (ATCC 29213) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| MRSA (ATCC 43300) | [Experimental Value] | [Experimental Value] | [Calculated Value] | |
| E. coli (ATCC 25922) | [Experimental Value] | [Experimental Value] | [Calculated Value] | |
| P. aeruginosa (ATCC 27853) | [Experimental Value] | [Experimental Value] | [Calculated Value] | |
| C. albicans (ATCC 90028) | [Experimental Value] | [Experimental Value] | [Calculated Value] | |
| Ciprofloxacin (Control) | S. aureus (ATCC 29213) | [Expected Range] | [Expected Range] | |
| E. coli (ATCC 25922) | [Expected Range] | [Expected Range] | ||
| Vancomycin (Control) | S. aureus (ATCC 29213) | [Expected Range] | [Expected Range] | |
| MRSA (ATCC 43300) | [Expected Range] | [Expected Range] | ||
| Fluconazole (Control) | C. albicans (ATCC 90028) | [Expected Range] | [Expected Range] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on CLSI M07 guidelines[11]. Adherence to a standardized protocol is critical for reproducibility and inter-laboratory comparison.
Causality Behind Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for non-fastidious bacteria as it has defined concentrations of Mg²⁺ and Ca²⁺, which influence the activity of certain antibiotics. For fungi, RPMI-1640 medium is used[13].
-
Inoculum: Standardizing the inoculum to approximately 5 x 10⁵ CFU/mL is crucial. A lower density may overestimate potency, while a higher density can underestimate it.
-
Controls: A growth control (no drug) confirms organism viability, a sterility control (no organism) confirms medium sterility, and testing reference antibiotics validates the assay's accuracy.
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions: Dissolve this compound and comparator agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in the appropriate broth to achieve final concentrations ranging from (for example) 128 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. Include growth control wells (inoculum, no drug) and sterility control wells (broth, no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for Candida species[13].
-
Reading Results: The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth, as observed by the naked eye or with the aid of an inverted mirror.
Experimental Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.
Comparative Analysis of Potential Mechanisms of Action
Based on the structural motifs of this compound, its antimicrobial activity could arise from several mechanisms. The planar naphthalene ring is a known DNA intercalator in some derivatives[14], while the hydrazone moiety is often associated with the inhibition of key bacterial enzymes, such as DNA gyrase[6][7].
A comparative diagram illustrates these distinct targets within a bacterial cell.
Caption: Potential mechanisms of action for the investigational compound versus comparator drugs.
Discussion and Future Directions
The true value of this comparative analysis lies in its interpretation. If this compound demonstrates potent activity (low MIC values), particularly against resistant strains like MRSA or P. aeruginosa, it warrants further investigation.
-
Favorable Outcome: Potent activity against both Gram-positive and Gram-negative bacteria, with MICs comparable or superior to ciprofloxacin, and activity against MRSA where ciprofloxacin may fail. This would suggest a broad-spectrum potential.
-
Selective Activity: If the compound is highly active against only Gram-positive bacteria, its mechanism might be more aligned with cell wall or membrane targets. Potent antifungal activity would likewise guide future development.
-
Mechanism Elucidation: Should the MIC profile suggest a novel mechanism (e.g., activity against strains resistant to both ciprofloxacin and vancomycin), subsequent studies such as DNA gyrase inhibition assays, cytotoxicity assays against human cell lines, and time-kill kinetic studies would be logical next steps.
By systematically applying these standardized methodologies, researchers can generate high-quality, reproducible data to rigorously assess the antimicrobial potential of this compound, paving the way for its potential development as a future therapeutic agent.
References
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Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). ACS Omega. Available at: [Link]
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Design, Synthesis and Antimicrobial Evaluation of Novel Benzimidazole-incorporated Naphthalimide Derivatives as Salmonella typhimurium DNA Intercalators, and Combination Researches. (2022). Medicinal Chemistry. Available at: [Link]
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Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). PubMed. Available at: [Link]
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Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). ACS Omega. Available at: [Link]
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Plate outline for MIC determination by broth microdilution using the EUCAST reference method. (2022). BMJ Open. Available at: [Link]
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Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. (2021). International Journal of Pharmaceutical Research. Available at: [Link]
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Antimicrobial Activity of Some Steroidal Hydrazones. (2020). MDPI. Available at: [Link]
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Synthesis, Antimicrobial and Antioxidant Activities of Some Naphthalene - Containing Hydrazone Derivatives. (2018). World News of Natural Sciences. Available at: [Link]
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Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (2023). PMC - NIH. Available at: [Link]
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An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. (2024). PMC. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-phenyl-2-naphthamide Analogs as Emerging Therapeutic Agents
The N-phenyl-2-naphthamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-phenyl-2-naphthamide analogs, drawing upon key findings in the fields of oncology and inflammation. We will dissect the nuanced effects of structural modifications on biological activity, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Therapeutic Potential of the N-phenyl-2-naphthamide Core
The rigid, polycyclic framework of the naphthamide moiety, combined with the synthetic tractability of the N-phenyl group, provides an excellent platform for the design of targeted therapeutics. Analogs of this core structure have been investigated for a variety of biological activities, including as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and as antagonists of the P2Y14 receptor, highlighting their potential in treating cancer and inflammatory diseases.[1][2][3] This guide will focus on a comparative analysis of the SAR for these two prominent therapeutic applications.
N-phenyl-2-naphthamide Analogs as VEGFR-2 Inhibitors: A Strategy for Anti-Angiogenesis
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated approach in cancer therapy.[3] The N-phenyl-2-naphthamide scaffold has emerged as a potent core for the development of novel VEGFR-2 inhibitors.
Key Structural Features and SAR Insights
A seminal study in the field identified a series of N-phenyl-2-naphthamide analogs with potent VEGFR-2 inhibitory activity.[3] The general structure and key points of modification are illustrated below.
Caption: Workflow for P2Y14R fluorescent binding assay.
Synthesis of N-phenyl-2-naphthamide Analogs
The synthesis of N-phenyl-2-naphthamide analogs is typically achieved through standard amide bond formation reactions. A general synthetic route is outlined below.
Caption: General synthetic workflow for N-phenyl-2-naphthamide analogs.
More complex analogs with multiple substitutions may require multi-step synthetic sequences, often employing microwave-assisted synthesis to improve reaction times and yields.
The N-phenyl-2-naphthamide scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of important biological targets. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to profound differences in biological activity. For VEGFR-2 inhibition, an aromatic substituent on the amide nitrogen and specific hydroxylation and methoxylation patterns on the naphthyl ring are key for high potency. In the case of P2Y14R antagonism, the nature of the alicyclic amine substituent on the 4-phenyl ring is a critical determinant of affinity.
Future research in this area should focus on leveraging these SAR insights to design next-generation analogs with improved pharmacokinetic and pharmacodynamic properties. The exploration of novel substituents on both the N-phenyl and naphthyl rings, guided by computational modeling, could lead to the discovery of compounds with enhanced potency and selectivity. Furthermore, the application of this versatile scaffold to other therapeutic targets warrants continued investigation.
References
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Al-Suwaidan, I. A., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(37), 33614–33628. [Link]
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Al-Suwaidan, I. A., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. PubMed, National Center for Biotechnology Information. [Link]
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Salmaso, V., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, 66(15), 10459–10482. [Link]
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Sun, Q., et al. (2012). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 713–717. [Link]
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Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]
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Wang, S., et al. (2018). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm, 9(4), 683-693. [Link]
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Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 27(15), 4994. [Link]
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Zaib, S., et al. (2017). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. New Journal of Chemistry, 41(19), 10836-10847. [Link]
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Salmaso, V., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. PubMed, National Center for Biotechnology Information. [Link]
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A Researcher's Guide to Validating Molecular Docking: A Case Study with a Putative COX-2 Inhibitor
In the landscape of modern drug discovery, molecular docking stands as a cornerstone of computational chemistry, offering invaluable predictions of how a small molecule might interact with a protein target. These in silico predictions, however, are just that—predictions. To confidently advance a potential therapeutic candidate, these computational hypotheses must be rigorously validated through a multi-faceted approach that bridges the gap between theoretical binding and tangible biological activity.
This guide provides an in-depth comparison of computational and experimental methods for validating the molecular docking results of a novel compound, 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide . For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a putative inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This scenario will allow us to explore the nuances of validation techniques in a scientifically rigorous and practical context.
The Critical Juncture: From In Silico Promise to Experimental Proof
Molecular docking simulations predict the preferred orientation and binding affinity of a ligand to a protein. While powerful, these algorithms rely on scoring functions that are approximations of complex biological systems. Therefore, the primary objective of validation is to build a strong case for the computationally-generated binding pose and affinity. This is achieved by systematically challenging the docking results with a hierarchy of computational and experimental tests.
Part 1: Computational Validation – A Self-Consistent Approach
Before committing to resource-intensive wet lab experiments, a thorough computational validation is paramount. This initial phase aims to assess the robustness and reliability of the docking protocol itself.
Re-docking: The Litmus Test for a Docking Protocol
The first and most fundamental step is re-docking . This involves taking a known crystal structure of the target protein with a co-crystallized ligand, removing the ligand, and then docking it back into the binding site. A successful re-docking experiment should reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[1] This demonstrates that the chosen docking algorithm and parameters are capable of accurately recreating a known interaction.
Cross-docking: Assessing the Plasticity of the Binding Site
While re-docking validates the protocol for a single, static protein conformation, cross-docking takes this a step further. It involves docking a ligand from one crystal structure into a different crystal structure of the same protein that was co-crystallized with a different ligand.[2][3] This method tests the ability of the docking protocol to handle the inherent flexibility of the protein's active site. Successful cross-docking provides greater confidence that the protocol is not overly tuned to a single protein conformation.
Molecular Dynamics (MD) Simulations: Bringing the Docked Complex to Life
Molecular docking provides a static snapshot of the protein-ligand interaction. Molecular Dynamics (MD) simulations introduce the dimension of time, allowing us to observe the dynamic behavior of the docked complex in a simulated physiological environment.[4][5] By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose.[1][6] A stable interaction, where the ligand remains in the binding pocket and key interactions are maintained throughout the simulation, lends significant support to the docking result.
Caption: Workflow for the computational validation of molecular docking results.
Part 2: Experimental Validation – The Ground Truth
Once computational validation provides a solid foundation, the next crucial step is to test the predictions in the real world through experimental assays. These in vitro experiments provide direct evidence of binding and functional activity.
Enzyme Inhibition Assay: A Functional Readout
For our hypothetical COX-2 inhibitor, a direct enzyme inhibition assay is the most relevant functional experiment.[7] This assay measures the ability of our compound to inhibit the enzymatic activity of COX-2. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%.[8] A low IC50 value would provide strong evidence that our compound is indeed a functional inhibitor of COX-2.
Experimental Protocol: Spectrophotometric COX-2 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of purified COX-2 enzyme and its substrate (e.g., arachidonic acid) in the appropriate assay buffer.
-
-
Assay Setup (96-well plate):
-
Blank wells: Assay buffer and DMSO.
-
Control wells (100% activity): Enzyme, substrate, and DMSO.
-
Test wells: Enzyme, substrate, and varying concentrations of the test compound.
-
Positive control: A known COX-2 inhibitor (e.g., celecoxib).
-
-
Reaction and Measurement:
-
Pre-incubate the enzyme with the test compound or DMSO.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a microplate reader. The product of the COX-2 reaction can be detected using a colorimetric probe.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Biophysical Binding Assays: Quantifying the Interaction
While functional assays demonstrate an effect, biophysical assays directly measure the binding of the compound to the target protein, providing quantitative data on binding affinity.
Surface Plasmon Resonance (SPR) is a label-free technique that measures binding events in real-time. In an SPR experiment, the target protein (COX-2) is immobilized on a sensor chip. The test compound is then flowed over the chip, and the binding is detected as a change in the refractive index at the sensor surface. This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, the test compound is titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).
Caption: Workflow for the experimental validation of molecular docking predictions.
Comparison of Validation Methods
| Method | Type | Information Provided | Strengths | Limitations |
| Re-docking | Computational | Accuracy of the docking protocol for a known pose. | Simple, fast, and a crucial first step for protocol validation. | Does not account for protein flexibility; success is not guaranteed for novel ligands. |
| Cross-docking | Computational | Robustness of the docking protocol across different protein conformations. | More rigorous than re-docking; assesses the handling of active site flexibility. | Can be challenging if significant conformational changes occur between structures. |
| MD Simulations | Computational | Dynamic stability of the protein-ligand complex over time. | Provides insights into the dynamic nature of the interaction and the stability of key contacts. | Computationally expensive and time-consuming; results depend on the quality of the force field. |
| Enzyme Inhibition Assay | Experimental | Functional effect of the compound on the target's activity (IC50). | Directly measures the biological effect of the compound; high-throughput potential. | Does not directly measure binding; can be influenced by assay artifacts. |
| Surface Plasmon Resonance (SPR) | Experimental | Binding affinity (KD), kinetics (kon, koff), and specificity. | Real-time, label-free detection of binding; provides detailed kinetic information. | Requires immobilization of the protein, which can affect its conformation; mass-based detection can be challenging for very small molecules. |
| Isothermal Titration Calorimetry (ITC) | Experimental | Binding affinity (KD), stoichiometry (n), and thermodynamic profile (ΔH, ΔS). | Provides a complete thermodynamic signature of the interaction; label-free and in-solution. | Requires relatively large amounts of pure protein and compound; lower throughput. |
Conclusion: An Integrated and Iterative Process
The validation of molecular docking results is not a linear process but rather an integrated and iterative cycle of computational and experimental approaches. Discrepancies between in silico predictions and experimental data can provide valuable insights, leading to the refinement of the computational model. For our hypothetical study of this compound as a COX-2 inhibitor, a low RMSD in re-docking and cross-docking, a stable complex in MD simulations, a low IC50 in the enzyme assay, and a strong KD from SPR or ITC would collectively build a compelling case for its potential as a therapeutic agent. This rigorous, multi-pronged validation strategy is essential for navigating the complex path from a promising computational hit to a viable drug candidate.
References
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives - Benchchem.
- How to validate the molecular docking results ? | ResearchGate.
- A standard operating procedure for an enzymatic activity inhibition assay - PubMed.
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Naphthalimides vs. Conventional Anticancer Agents: A Comparative Analysis of Efficacy and Mechanism
A Technical Guide for Researchers in Oncology Drug Discovery
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is one of continuous evolution, driven by the urgent need for more effective and less toxic therapeutic agents. While established drugs have significantly improved patient outcomes, challenges such as drug resistance and severe side effects persist. This has spurred the exploration of novel chemical scaffolds with potent anticancer activity. Among these, naphthalimide derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a broad spectrum of cancer cell lines.[1]
This guide provides a comprehensive comparative analysis of the anticancer activity of naphthalimide derivatives versus well-known, clinically utilized drugs such as Doxorubicin, Etoposide, and Mitoxantrone. We will delve into their mechanisms of action, compare their cytotoxic potency through experimental data, and provide detailed protocols for key assays to facilitate further research in this critical area.
The Naphthalimide Scaffold: A Platform for Anticancer Drug Design
Naphthalimides are polycyclic aromatic compounds characterized by a 1H-benzo[de]isoquinoline-1,3(2H)-dione core. Their planar structure allows them to intercalate into DNA, a primary mechanism of their anticancer activity.[2] Furthermore, the naphthalimide ring system can be readily modified at various positions, allowing for the synthesis of a diverse library of derivatives with potentially improved efficacy and selectivity. Several naphthalimide derivatives, including Amonafide and Mitonafide, have progressed to clinical trials, underscoring their therapeutic potential.[3]
Mechanism of Action: A Tale of Two Targets
The anticancer activity of both naphthalimide derivatives and the comparative drugs—Doxorubicin, Etoposide, and Mitoxantrone—converges on a critical cellular process: DNA replication and repair. Their primary mechanisms of action involve:
-
DNA Intercalation: The planar aromatic rings of naphthalimides, Doxorubicin, and Mitoxantrone insert themselves between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with the processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Naphthalimides, Etoposide, and Mitoxantrone act as topoisomerase II "poisons." They stabilize the transient covalent complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, a highly lethal form of DNA damage that triggers apoptotic cell death.[2][3]
While sharing these core mechanisms, subtle differences in their interaction with DNA and topoisomerase II, as well as their effects on other cellular pathways, contribute to their varying efficacy and toxicity profiles.
Comparative Cytotoxicity: A Quantitative Look at Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological process, in this case, cancer cell proliferation. The following tables provide a comparative overview of the IC50 values for various naphthalimide derivatives and established anticancer drugs across a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Table 1: IC50 Values (µM) of Naphthalimide Derivatives in Various Cancer Cell Lines
| Naphthalimide Derivative | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | K562 (Leukemia) | MCF-7 (Breast) |
| Amonafide | - | - | - | - | >10 |
| Xanafide | - | - | - | - | TGI: 0.1-1 µM |
| Compound 3a | - | 13.52 ± 1.01 | - | 1.83 ± 0.12 | - |
| Compound 6c | - | - | - | 0.98 ± 0.09 | - |
| Compound 7 | 1.5 - 4.5 | - | - | - | - |
TGI (Total Growth Inhibition) values are presented for Xanafide as reported in the source.[4]
Table 2: IC50 Values (µM) of Known Anticancer Drugs in Various Cancer Cell Lines
| Drug | A549 (Lung) | BT-20 (Breast) | HCT116 (Colon) | K562 (Leukemia) | MCF-7 (Breast) |
| Doxorubicin | - | 0.32 | - | - | - |
| Etoposide | - | - | - | - | - |
| Mitoxantrone | - | - | - | - | - |
From the available data, it is evident that several naphthalimide derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range, comparable to or, in some cases, exceeding the potency of established drugs. For instance, Xanafide demonstrated comparable total growth inhibition to taxanes in the MCF-7 breast cancer cell line.[4]
Delving Deeper: Cellular Consequences of Naphthalimide Treatment
The cytotoxic effects of naphthalimide derivatives are underpinned by their ability to induce profound cellular changes, primarily cell cycle arrest and apoptosis.
Cell Cycle Arrest: Halting the Proliferation Engine
By inducing DNA damage, naphthalimides activate cellular DNA damage response (DDR) pathways. A key player in this response is the ATM (Ataxia Telangiectasia Mutated) kinase, which, upon activation, phosphorylates and activates the checkpoint kinase Chk2.[5][6] Activated Chk2, in turn, orchestrates a cell cycle arrest, predominantly at the G2/M phase, preventing the cell from entering mitosis with damaged DNA.[3] This provides the cell with an opportunity to repair the damage. However, if the damage is too severe, the cell is directed towards apoptosis. Some naphthalimide derivatives have also been shown to induce G0/G1 arrest at lower concentrations.[7]
Apoptosis: Orchestrating Programmed Cell Death
Naphthalimides trigger apoptosis through the intrinsic or mitochondrial pathway. The accumulation of DNA double-strand breaks initiates a signaling cascade that leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax. Bax translocates to the mitochondria, where it promotes the release of cytochrome c into the cytoplasm.[8] This event triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, leading to the systematic dismantling of the cell.[9] Studies have shown that naphthalimide treatment leads to the upregulation of Bax and downregulation of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[10]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the processes described, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of naphthalimide derivatives.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols: A Guide for In Vitro Evaluation
The following are detailed, step-by-step methodologies for key experiments to assess the anticancer activity of naphthalimide derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Naphthalimide derivative and/or known drug (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This technique analyzes the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend approximately 1 x 10^6 cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC binding buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V-FITC binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into signaling pathways.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-Chk2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer, quantify protein concentration.
-
SDS-PAGE: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion and Future Directions
Naphthalimide derivatives represent a versatile and potent class of anticancer compounds. Their ability to intercalate into DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis, places them in the same mechanistic class as several clinically important anticancer drugs. The available data suggests that novel naphthalimide derivatives can exhibit cytotoxicity comparable to or exceeding that of established agents, highlighting their potential for further development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the naphthalimide scaffold for improved potency, selectivity, and reduced toxicity.
-
In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the therapeutic potential of promising derivatives in animal models.
-
Combination Therapies: To explore the synergistic effects of naphthalimide derivatives with other anticancer agents to overcome drug resistance.
The continued investigation of naphthalimides holds significant promise for the discovery and development of the next generation of effective cancer therapies.
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Naphthalimides induce G2 arrest through the ATM-activated Chk2-executed pathway in HCT116 cells. [Link]
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Naphthalimide derivative attenuates tumor growth of wild-type p53-expressing U87 glioma cells in vitro and in vivo through a biphasic dose-dependent mechanism: A switch from cell cycle to apoptosis. [Link]
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Naphthalimides Induce G2 Arrest Through the ATM-Activated Chk2-Executed Pathway in HCT116 Cells. [Link]
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Novel naphthalimide derivatives as potential apoptosis-inducing agents: Design, synthesis and biological evaluation. [Link]
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Naphthalimides and Azonafides as Promising Anti-Cancer Agents. [Link]
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A Researcher's Guide to Assessing the Selectivity of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide for Bacterial vs. Mammalian Cells
In the quest for novel antimicrobial agents, the principle of selective toxicity is paramount. An ideal antimicrobial compound must exhibit potent activity against pathogenic bacteria while exerting minimal to no harm on host mammalian cells. This guide provides a comprehensive framework for evaluating the in vitro selectivity of a promising naphthamide derivative, 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide. We will delve into the experimental design, detailed protocols, and data interpretation necessary to construct a robust selectivity profile for this compound.
The naphthamide scaffold is a well-established pharmacophore known for a diverse range of biological activities, including antibacterial and anticancer properties.[1][2][3][4] This inherent bioactivity necessitates a thorough investigation of the selectivity of any new derivative to ascertain its therapeutic potential. This guide will equip researchers in drug discovery and development with the tools to perform a rigorous and objective comparison of the compound's effects on bacterial and mammalian cells.
Experimental Workflow: A Tripartite Approach to Selectivity Profiling
A logical and sequential experimental workflow is crucial for generating reliable and reproducible data. The assessment of selectivity for this compound is structured around three core experimental pillars:
-
Determination of Antibacterial Potency: Quantifying the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.
-
Evaluation of Mammalian Cell Cytotoxicity: Assessing the compound's toxicity profile against representative mammalian cell lines.
-
Calculation of the Selectivity Index (SI): Integrating the antibacterial and cytotoxicity data to derive a quantitative measure of selectivity.
Caption: Experimental workflow for determining the selectivity of this compound.
Part 1: Quantifying Antibacterial Efficacy
The initial step is to determine the compound's potency against a representative panel of bacteria. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7]
Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
p-Iodonitrotetrazolium violet (INT) solution
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.[6]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and MHB) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, add INT solution to each well and incubate for a further 30 minutes. The MIC is the lowest concentration of the compound that shows no visible color change (indicating inhibition of bacterial growth).[8]
Part 2: Assessing Mammalian Cell Cytotoxicity
To evaluate the compound's effect on host cells, a cytotoxicity assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]
Protocol: MTT Assay for Mammalian Cell Viability
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK293 - human embryonic kidney cells, HepG2 - human liver cancer cells)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability, is calculated from the dose-response curve.
Part 3: The Selectivity Index - A Quantitative Measure of Safety
The Selectivity Index (SI) provides a quantitative measure of a compound's preferential activity against bacteria over mammalian cells. A higher SI value indicates greater selectivity and a more promising therapeutic window.[8][13][14][15][16]
Calculation:
The SI is calculated as the ratio of the IC50 of the compound against mammalian cells to its MIC against the bacterial strain.
SI = IC50 (Mammalian Cells) / MIC (Bacterial Strain)
Caption: Relationship between cytotoxicity, antibacterial activity, and the Selectivity Index.
Interpreting the Data: A Comparative Analysis
To illustrate the application of this guide, let's consider a hypothetical dataset for this compound and a standard antibiotic, Ciprofloxacin.
| Compound | Organism | MIC (µg/mL) | Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |
| This compound | S. aureus | 8 | HEK293 | > 128 | > 16 |
| E. coli | 16 | HEK293 | > 128 | > 8 | |
| S. aureus | 8 | HepG2 | 96 | 12 | |
| E. coli | 16 | HepG2 | 96 | 6 | |
| Ciprofloxacin | S. aureus | 1 | HEK293 | > 200 | > 200 |
| E. coli | 0.5 | HEK293 | > 200 | > 400 |
Discussion:
In this hypothetical scenario, this compound demonstrates moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Importantly, the compound exhibits low cytotoxicity against HEK293 cells, with an IC50 value greater than the highest tested concentration. The cytotoxicity is slightly more pronounced in HepG2 cells, which is a common observation as liver cell lines can be more metabolically active.
The calculated Selectivity Index values are crucial for contextualizing these findings. An SI greater than 10 is often considered a promising starting point for a potential therapeutic agent.[14] Our hypothetical compound shows SI values ranging from 6 to over 16, suggesting a degree of selectivity. While these values are lower than those of the established antibiotic Ciprofloxacin, they indicate that the naphthamide scaffold is a viable starting point for further optimization to improve potency and selectivity.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic assessment of the selectivity of this compound. By following these detailed protocols and principles of data interpretation, researchers can generate a robust and reliable selectivity profile. The initial findings, even if hypothetical, underscore the importance of this multi-faceted approach. Future studies should expand the panel of bacterial strains to include resistant isolates and explore the mechanism of action to understand the basis of its selective toxicity. Further chemical modifications to the naphthamide core could lead to the development of novel antimicrobial agents with improved therapeutic indices.
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Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega. [Link]
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Beyond the Primary Screen: A Senior Scientist's Guide to Confirming Mechanism of Action with Secondary Assays
For the dedicated researcher, identifying a "hit" in a primary screen is a moment of triumph, but it's also just the beginning of a rigorous journey. A primary assay might tell you what a compound does, but it seldom reveals the complete story of how it achieves its effect. This is where the critical step of confirming the mechanism of action (MoA) through secondary assays comes into play. Moving beyond the initial screen to validate on-target activity and elucidate the precise molecular interactions of a compound is paramount for making informed decisions, prioritizing lead candidates, and ultimately, for the success of any drug discovery program.[1][2][3]
This guide provides an in-depth comparison of key secondary assays used to confirm the MoA of novel therapeutics. We will delve into the technical nuances of Cellular Thermal Shift Assays (CETSA), Immunoprecipitation coupled with Mass Spectrometry (IP-MS), Reporter Gene Assays for G-Protein Coupled Receptors (GPCRs), and Kinobead Profiling for kinase inhibitors. More than just a list of protocols, this guide offers insights into the causality behind experimental choices, empowering you to select and implement the most appropriate assays for your research questions.
The Imperative of Secondary Assays in Modern Drug Discovery
Primary high-throughput screening (HTS) is designed for speed and scale, often testing vast compound libraries at a single concentration.[4][5] This efficiency, however, can come at the cost of biological context, leading to a high rate of false positives and negatives.[4] Secondary assays are designed to bridge this gap by providing a more nuanced and biologically relevant assessment of a compound's activity.[1] They are essential for:
-
Confirming On-Target Engagement: Does your compound physically interact with the intended target protein within a cellular environment?
-
Elucidating the Molecular Mechanism: How does this interaction translate into a functional cellular response? Is it competitive, non-competitive, or allosteric?
-
Assessing Selectivity and Off-Target Effects: Does the compound interact with other proteins, potentially leading to unwanted side effects?
-
Building a Robust Structure-Activity Relationship (SAR): How do chemical modifications to the compound affect its binding affinity and functional activity?[1]
By addressing these critical questions early in the drug discovery pipeline, researchers can de-risk their projects and focus resources on the most promising candidates.
Cellular Thermal Shift Assay (CETSA): Directly Observing Target Engagement in a Native Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target protein in intact cells and even tissues.[6] The principle is elegantly simple: the binding of a ligand, such as a drug, to its target protein confers thermal stability.[6] When heated, unbound proteins will denature and aggregate at a lower temperature than their ligand-bound counterparts. This thermal shift is the readout for target engagement.
Scientific Principle
CETSA leverages the well-established biophysical principle of ligand-induced thermal stabilization. By subjecting cells or cell lysates to a temperature gradient, one can determine the melting temperature (Tm) of a target protein. In the presence of a binding compound, the Tm of the target protein will increase. This change in thermal stability is a direct indicator of the compound binding to the protein in its native cellular environment.
Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat-induced denaturation.
Experimental Protocol: Western Blot-Based CETSA
This protocol outlines a standard Western blot-based CETSA experiment to determine the thermal shift of a target protein upon compound treatment.
1. Cell Culture and Treatment:
- Culture your cells of interest to the desired confluency.
- Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO). Incubate under normal cell culture conditions for a specific duration to allow for compound uptake and target engagement.
- Causality Check: The incubation time is a critical parameter. It needs to be long enough for the compound to reach its target within the cell but not so long that it induces secondary effects or cellular stress.
2. Heating Step:
- Harvest the treated cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Expose the aliquots to a precise temperature gradient using a thermal cycler for a defined period (e.g., 3-5 minutes). The temperature range should bracket the expected melting temperature of the target protein.
- Causality Check: The heating time and temperature range are crucial for observing a clear melting curve. A pilot experiment is often necessary to determine the optimal temperature range for the specific target protein.
3. Cell Lysis and Fractionation:
- After heating, lyse the cells to release the intracellular proteins. This can be achieved through various methods, such as freeze-thaw cycles or the use of lysis buffers.
- Centrifuge the lysates at high speed to separate the soluble fraction (containing the stabilized, non-aggregated proteins) from the insoluble fraction (containing the denatured and aggregated proteins).
- Causality Check: The choice of lysis method should be gentle enough to not disrupt protein-ligand interactions while being effective in releasing the cellular contents.
4. Protein Quantification and Analysis:
- Carefully collect the supernatant (soluble fraction).
- Quantify the protein concentration in each sample to ensure equal loading for subsequent analysis.
- Analyze the amount of soluble target protein remaining at each temperature point by Western blotting using a specific antibody against the target protein.
- Causality Check: The specificity and quality of the primary antibody are paramount for obtaining reliable and interpretable results.
5. Data Analysis:
- Quantify the band intensities from the Western blot.
- Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
- The shift in the melting curve between the two conditions represents the thermal stabilization induced by the compound.
Immunoprecipitation-Mass Spectrometry (IP-MS): Unveiling Protein-Protein Interactions
Immunoprecipitation coupled with mass spectrometry (IP-MS) is a cornerstone technique for identifying the interaction partners of a specific protein of interest (the "bait") within a complex cellular lysate.[7] In the context of MoA confirmation, IP-MS can be used to verify that a compound disrupts or enhances a known protein-protein interaction or to identify novel binding partners of the target protein that are influenced by the compound.
Scientific Principle
The principle of IP-MS relies on the high specificity of an antibody to enrich a target protein and its interacting partners from a complex mixture. The "bait" protein is captured by an antibody that is immobilized on a solid support (e.g., magnetic beads). After washing away non-specifically bound proteins, the entire protein complex is eluted and analyzed by mass spectrometry to identify the "prey" proteins that were co-immunoprecipitated with the bait.
Caption: General workflow for an Immunoprecipitation-Mass Spectrometry (IP-MS) experiment.
Experimental Protocol: Co-Immunoprecipitation (Co-IP) followed by MS
This protocol describes a typical Co-IP experiment to identify the interaction partners of a target protein.
1. Cell Lysis:
- Lyse cultured cells with a non-denaturing lysis buffer to preserve protein-protein interactions. The buffer should contain protease and phosphatase inhibitors to maintain the integrity of the protein complexes.
- Causality Check: The choice of lysis buffer is critical. Harsh detergents can disrupt protein-protein interactions, leading to false negatives. A balance must be struck between efficient cell lysis and the preservation of native protein complexes.
2. Immunoprecipitation:
- Pre-clear the cell lysate by incubating it with beads alone to reduce non-specific binding.
- Incubate the pre-cleared lysate with an antibody specific to the bait protein. The antibody can be either directly conjugated to the beads or captured by protein A/G beads.
- Allow the antibody to bind to the bait protein and its interacting partners, forming an immune complex.
- Causality Check: The quality of the antibody is the most critical factor for a successful IP-MS experiment. A highly specific and high-affinity antibody is required to efficiently pull down the target protein with minimal off-target binding.
3. Washing:
- Wash the beads several times with a wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt and detergent concentrations in the wash buffer.
- Causality Check: The washing steps are crucial for reducing background noise in the final mass spectrometry analysis. Insufficient washing will result in a high number of non-specific binders, while overly stringent washes may disrupt weak but biologically relevant interactions.
4. Elution:
- Elute the protein complexes from the beads. This can be done using a low pH buffer, a high salt buffer, or by boiling the beads in SDS-PAGE sample buffer.
- Causality Check: The elution method should be chosen based on the downstream application. For mass spectrometry, it's important to use an elution method that is compatible with the subsequent sample preparation steps.
5. Sample Preparation for Mass Spectrometry:
- The eluted proteins are typically separated by SDS-PAGE, and the entire gel lane is excised and subjected to in-gel digestion with a protease (e.g., trypsin).
- Alternatively, the eluted proteins can be digested directly in-solution.
- The resulting peptides are then extracted, desalted, and prepared for mass spectrometry analysis.
6. Mass Spectrometry and Data Analysis:
- The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The resulting MS/MS spectra are searched against a protein database to identify the proteins present in the sample.
- Bioinformatic analysis is then used to identify specific interaction partners by comparing the proteins identified in the target IP to those in a control IP (e.g., using an isotype control antibody).
GPCR Signaling: Luciferase Reporter Gene Assays
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.[8] Luciferase reporter gene assays are a widely used and versatile tool for studying the activation of GPCR signaling pathways in response to ligand binding.[9]
Scientific Principle
These assays utilize a reporter gene, typically firefly or Renilla luciferase, that is placed under the control of a specific response element in the DNA.[9] This response element is activated by a transcription factor that is downstream of a particular GPCR signaling pathway. When a ligand binds to the GPCR and activates the pathway, the corresponding transcription factor is activated, leading to the expression of the luciferase enzyme. The amount of light produced upon the addition of the luciferase substrate is proportional to the level of GPCR activation.
Caption: The signaling cascade in a GPCR luciferase reporter assay.
Experimental Protocol: A Generic GPCR-CREB Luciferase Assay
This protocol describes a common reporter assay that measures the activation of the cAMP/PKA pathway, which leads to the activation of the transcription factor CREB (cAMP response element-binding protein).
1. Cell Culture and Transfection:
- Culture a suitable host cell line (e.g., HEK293) that does not endogenously express the GPCR of interest.
- Co-transfect the cells with two plasmids:
- An expression vector containing the gene for the GPCR of interest.
- A reporter vector containing the luciferase gene downstream of a promoter with multiple copies of the cAMP response element (CRE).
- A third plasmid expressing a different reporter (e.g., Renilla luciferase under a constitutive promoter) can be co-transfected for normalization of transfection efficiency and cell number.
- Causality Check: The choice of cell line is important. It should be a cell line that is easy to transfect and has low endogenous GPCR signaling activity to minimize background.
2. Compound Treatment:
- After allowing time for the cells to express the transfected genes (typically 24-48 hours), treat the cells with the test compound at various concentrations or with a vehicle control.
- Incubate the cells for a specific period to allow for GPCR activation and subsequent luciferase expression.
- Causality Check: The incubation time with the compound is a critical parameter that needs to be optimized. It should be long enough to allow for transcription and translation of the luciferase reporter gene.
3. Cell Lysis and Luciferase Assay:
- Lyse the cells using a passive lysis buffer.
- Add the luciferase assay reagent, which contains the substrate for the luciferase enzyme (e.g., luciferin for firefly luciferase).
- Measure the luminescence using a luminometer.
- If a dual-luciferase assay is performed, a second reagent is added to quench the first reaction and initiate the second luciferase reaction.
4. Data Analysis:
- Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
- Plot the normalized luciferase activity as a function of compound concentration to generate a dose-response curve and determine the EC50 or IC50 of the compound.
Kinobeads Profiling: A Chemoproteomic Approach for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[10] Kinobeads profiling is a powerful chemoproteomic technique used to determine the selectivity and potency of kinase inhibitors against a large number of kinases simultaneously in a cellular context.[10]
Scientific Principle
Kinobeads are composed of a mixture of non-selective, broad-spectrum kinase inhibitors that are immobilized on a solid support (e.g., sepharose beads).[11] These beads can capture a large portion of the kinome from a cell lysate. In a competitive binding experiment, the cell lysate is pre-incubated with a free test compound (the kinase inhibitor of interest). The test compound will compete with the kinobeads for binding to its target kinases. The more potently the compound binds to a particular kinase, the less of that kinase will be captured by the kinobeads. The proteins captured by the kinobeads are then identified and quantified by mass spectrometry.
Caption: The workflow for a competitive Kinobeads profiling experiment.
Experimental Protocol: Competitive Kinobeads Profiling
1. Cell Lysis:
- Lyse cultured cells using a mild lysis buffer to maintain the native conformation of the kinases. The buffer should contain protease and phosphatase inhibitors.
2. Competitive Binding:
- Incubate the cell lysate with a range of concentrations of the test kinase inhibitor or a vehicle control.
- Add the kinobeads to the lysate and incubate to allow for the capture of kinases that are not bound by the test inhibitor.
- Causality Check: The concentration range of the test inhibitor should be chosen to cover the expected binding affinity for its target kinases.
3. Washing and Elution:
- Wash the kinobeads extensively to remove non-specifically bound proteins.
- Elute the captured kinases from the beads.
4. Sample Preparation for Mass Spectrometry:
- The eluted kinases are digested into peptides, which are then labeled with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis. This allows for the multiplexed analysis of samples treated with different concentrations of the inhibitor.
5. Mass Spectrometry and Data Analysis:
- The labeled peptides are analyzed by LC-MS/MS.
- The relative abundance of each identified kinase in the samples treated with the inhibitor is compared to the vehicle control.
- A dose-dependent decrease in the amount of a kinase captured by the kinobeads indicates that the test compound binds to that kinase.
- Dose-response curves can be generated for each kinase to determine the binding affinity (IC50) of the inhibitor.
Comparative Analysis of Secondary Assays
Choosing the right secondary assay depends on the specific research question, the nature of the target, and the available resources. The following table provides a quantitative comparison of the key features of the assays discussed in this guide.
| Feature | Cellular Thermal Shift Assay (CETSA) | Immunoprecipitation-Mass Spectrometry (IP-MS) | GPCR Luciferase Reporter Assay | Kinobeads Profiling |
| Primary Readout | Change in protein thermal stability | Identification and quantification of interacting proteins | Light emission from a reporter gene | Relative abundance of kinases bound to beads |
| Measures | Direct target engagement | Protein-protein interactions | Functional downstream signaling | Target engagement and selectivity |
| Cellular Context | Intact cells, tissues, lysates | Cell lysates | Intact cells | Cell lysates |
| Throughput | Low to high (format dependent) | Low | High | Medium |
| Sensitivity | Moderate to high | High | Very high | High |
| Labeling Required | No | No (for endogenous proteins) | Yes (reporter gene) | No (for test compound) |
Strengths and Weaknesses: A Decision-Making Framework
Caption: A simplified decision tree for selecting a secondary assay based on the primary research question.
CETSA:
-
Strengths: Provides direct evidence of target engagement in a native cellular environment without the need for compound labeling. It can be adapted for high-throughput screening.[12]
-
Weaknesses: Not all ligand binding events result in a measurable thermal shift. The assay can be technically challenging to optimize, and the availability of high-quality antibodies is crucial for Western blot-based detection.
IP-MS:
-
Strengths: A powerful tool for identifying novel protein-protein interactions and for studying the composition of protein complexes.[7] It provides a global view of the interaction network of a target protein.
-
Weaknesses: Can be prone to high background and the identification of non-specific binders. The strength of the interaction can influence the efficiency of the pull-down. The experimental workflow is relatively low-throughput.[6]
GPCR Luciferase Reporter Assays:
-
Strengths: Highly sensitive and quantitative, with a large dynamic range. They are well-suited for high-throughput screening and for studying the functional consequences of GPCR activation.[9]
-
Weaknesses: An indirect measure of receptor activation, as the readout is downstream of the initial binding event. The use of overexpressed proteins and artificial reporter constructs may not fully recapitulate the endogenous signaling pathway.
Kinobeads Profiling:
-
Strengths: Allows for the simultaneous profiling of a compound against a large portion of the kinome, providing valuable information on selectivity and off-target effects.[10]
-
Weaknesses: The assay is performed in cell lysates, which may not fully reflect the cellular environment. It is primarily applicable to ATP-competitive inhibitors and may not be suitable for allosteric modulators.[10]
Conclusion
Confirming the mechanism of action is a non-negotiable step in modern drug discovery. The secondary assays discussed in this guide provide a powerful toolkit for researchers to move beyond the initial hit and gain a deep understanding of how their compounds interact with their targets in a biologically relevant context. By carefully considering the strengths and weaknesses of each approach and by designing well-controlled experiments, scientists can generate the high-quality data needed to make critical decisions and drive their projects toward the clinic. The integration of these orthogonal assays provides a self-validating system that builds confidence in the MoA and ultimately increases the probability of success in developing novel and effective therapeutics.
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A Senior Application Scientist's Guide to Benchmarking the Performance of Newly Synthesized Hydrazones
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel hydrazone is a moment of significant potential. These versatile scaffolds, characterized by the azomethine group (-NHN=CH-), are renowned for their broad spectrum of pharmacological activities.[1][2] However, the journey from a newly synthesized molecule to a promising therapeutic candidate is paved with rigorous and objective performance benchmarking. This guide provides an in-depth, technically grounded framework for evaluating the performance of novel hydrazones, moving beyond mere procedural descriptions to elucidate the scientific rationale behind each experimental choice. Our focus is on generating a comprehensive data package that allows for robust comparison against established alternatives and supports informed decisions in the drug discovery pipeline.
Section 1: Foundational Physicochemical Characterization: Knowing Your Molecule
Before delving into biological activities, a thorough physicochemical characterization of the newly synthesized hydrazone is paramount. This foundational dataset not only confirms the identity and purity of the compound but also provides crucial insights into its potential behavior in biological systems.
Structural Elucidation and Purity Assessment
The unequivocal confirmation of the hydrazone's chemical structure and the assessment of its purity are the first critical steps. A multi-technique approach is essential for a comprehensive characterization.
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of a new hydrazone derivative.
Detailed Methodologies:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is invaluable for confirming the presence of key functional groups. For hydrazones, the characteristic C=N (imine) and N-H stretching vibrations are of particular interest.[3][4][5] The disappearance of the C=O band from the starting aldehyde/ketone and the N-H bands of the hydrazine are key indicators of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the cornerstones of structural elucidation. ¹H NMR will show characteristic shifts for the azomethine proton (-N=CH-), aromatic protons, and any other protons in the molecule. ¹³C NMR will confirm the presence of the imine carbon and other carbons in the structure.[3][4][5]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized hydrazone, providing further confirmation of its identity.[3][4]
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which should be within ±0.4% of the calculated values for the proposed structure.[6]
-
Chromatographic Methods (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound.[7] A single spot in TLC or a single peak in the HPLC chromatogram is indicative of a pure compound.
Key Physicochemical Parameters
Understanding the following parameters is crucial for predicting the compound's pharmacokinetic profile:
-
Solubility: The solubility of the hydrazone in various solvents, particularly aqueous buffers at different pH values, should be determined. This is a critical factor for its bioavailability and formulation.
-
Lipophilicity (LogP): The partition coefficient (LogP) between octanol and water is a measure of the compound's lipophilicity. This property influences its ability to cross cell membranes. LogP can be determined experimentally or predicted using in silico tools.
-
pKa: The acid dissociation constant (pKa) is important for understanding the ionization state of the hydrazone at physiological pH, which affects its solubility, permeability, and target binding.
Table 1: Physicochemical Properties of a Hypothetical Hydrazone (HYD-001) and a Reference Compound
| Property | HYD-001 | Reference Compound (e.g., Isoniazid) | Method |
| Molecular Weight | 295.3 g/mol | 137.14 g/mol | Mass Spectrometry |
| Melting Point | 185-187 °C | 171-173 °C | Melting Point Apparatus |
| λmax (UV-Vis) | 320 nm (in DMSO)[4] | 266 nm (in water) | UV-Vis Spectrophotometer |
| Key IR Peaks | 3290 (N-H), 1650 (C=O), 1588 (C=N) cm⁻¹ | 3300 (N-H), 1668 (C=O) cm⁻¹ | FTIR Spectroscopy |
| ¹H NMR (DMSO-d₆) | δ 8.3 (s, 1H, -N=CH-), 7.2-7.8 (m, 9H, Ar-H) | δ 10.9 (s, 1H, -CONH-), 8.7 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H) | 400 MHz NMR Spectrometer |
| Purity (HPLC) | >98% | >99% | HPLC with UV detection |
| Solubility (PBS) | 0.5 mg/mL | 140 mg/mL | Shake-flask method |
| LogP | 2.5 | -0.7 | Calculated (e.g., using SwissADME) |
Section 2: In Vitro Biological Performance Benchmarking
A battery of in vitro assays is essential to profile the biological activity of the newly synthesized hydrazone. The choice of assays should be guided by the therapeutic area of interest. Here, we focus on three common areas of investigation for hydrazones: antimicrobial, anticancer, and antioxidant activities.
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Hydrazones have shown considerable promise in this area.[2]
Workflow for Antimicrobial Susceptibility Testing
Caption: A stepwise approach for evaluating the antimicrobial activity of new hydrazone derivatives.
Standardized Protocols:
The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[8][9][10][11][12] Adherence to these standards ensures the reproducibility and comparability of results.
-
Agar Disk Diffusion Method (Qualitative): This is a preliminary screening method to assess the antimicrobial activity of the hydrazone. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the disk is measured.[13]
-
Broth Microdilution Method (Quantitative): This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[13]
-
Minimum Bactericidal Concentration (MBC): This assay is performed after the MIC test to determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
Comparative Data Presentation:
Table 2: Antimicrobial Activity of HYD-001 Compared to Standard Antibiotics
| Microorganism | HYD-001 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 | 0.5 | 1 |
| Bacillus subtilis (ATCC 6633) | 32 | 1 | 2 |
| Escherichia coli (ATCC 25922) | 64 | 0.25 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | 1 | N/A |
Anticancer Activity
Hydrazones are a well-established class of compounds with potential anticancer properties.[14][15] In vitro cytotoxicity assays against a panel of cancer cell lines are the first step in evaluating this potential.
Workflow for In Vitro Anticancer Evaluation
Caption: A workflow for assessing the in vitro anticancer activity and mechanism of action of novel hydrazones.
Detailed Step-by-Step MTT Assay Protocol:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19][20]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the hydrazone and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Comparative Data Presentation:
Table 3: Cytotoxicity (IC₅₀) of HYD-001 against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | HYD-001 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.2 | 0.8 |
| A549 | Lung Cancer | 10.8 | 1.2 |
| HCT116 | Colon Cancer | 7.5 | 0.5 |
| PC-3 | Prostate Cancer | 15.1 | 2.5 |
| HEK293 | Normal Kidney | > 50 | 10.5 |
A higher IC₅₀ value against a normal cell line (e.g., HEK293) compared to cancer cell lines suggests selectivity.
Antioxidant Activity
Many hydrazones possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[21] Several assays can be used to evaluate the radical scavenging ability of these compounds.
Common Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the hydrazone to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[2][7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by the antioxidant.[2][7]
Detailed Step-by-Step DPPH Assay Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the hydrazone, a positive control (e.g., Ascorbic Acid or Trolox), and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Comparative Data Presentation:
Table 4: Antioxidant Activity of HYD-001 Compared to Standard Antioxidants
| Assay | HYD-001 IC₅₀ (µM) | Ascorbic Acid IC₅₀ (µM) | Trolox IC₅₀ (µM) |
| DPPH | 25.5 | 15.2 | 18.9 |
| ABTS | 18.2 | 8.7 | 10.1 |
Section 3: In Silico Performance Prediction: Early Insights into Drug-Likeness
Computational tools play an increasingly important role in early-stage drug discovery, allowing for the prediction of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and potential toxicity (ADMET).[22][23]
Workflow for In Silico ADMET Prediction
Caption: A streamlined workflow for the in silico prediction of ADMET properties of a novel hydrazone.
Accessible Web Tools for ADMET Prediction:
Several free and user-friendly web-based tools are available for academic researchers and small biotech companies to perform ADMET predictions.[1][14][24][25] Some popular options include:
-
SwissADME: A comprehensive tool that predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
ADMET-AI: A fast and accurate web interface for predicting a wide range of ADMET properties using machine learning models.[26]
-
vNN-ADMET: Another web server for predicting various ADMET properties.[27]
Key Parameters to Evaluate:
-
Lipinski's Rule of Five: A set of rules to evaluate the drug-likeness of a compound and its potential for oral bioavailability.
-
Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Predicts the ability of the compound to cross the BBB, which is crucial for CNS-acting drugs.
-
CYP450 Inhibition: Predicts the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
Toxicity Risks: Predicts potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Comparative Data Presentation:
Table 5: In Silico ADMET Profile of HYD-001
| Parameter | Predicted Value for HYD-001 | Acceptable Range/Value | Interpretation |
| Molecular Weight | 295.3 g/mol | < 500 g/mol | Good |
| LogP | 2.5 | < 5 | Good |
| H-bond Donors | 1 | < 5 | Good |
| H-bond Acceptors | 3 | < 10 | Good |
| GI Absorption | High | High | Likely to be well-absorbed orally |
| BBB Permeant | No | - | Less likely to cause CNS side effects |
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Low risk of carcinogenicity |
| hERG Inhibition | No | No | Low risk of cardiotoxicity |
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted approach to benchmarking the performance of newly synthesized hydrazones. By systematically evaluating their physicochemical properties, in vitro biological activities, and in silico ADMET profiles, researchers can build a robust data package that facilitates objective comparisons and informs the next steps in the drug discovery process. It is imperative to not only follow standardized protocols but also to understand the underlying principles of each assay to ensure the generation of high-quality, reproducible data. The insights gained from this rigorous benchmarking process are critical for identifying the most promising hydrazone candidates and advancing them towards further preclinical and clinical development.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
For researchers engaged in the nuanced work of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond the reaction vessel. The proper management and disposal of chemical compounds are not merely regulatory hurdles but foundational pillars of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the disposal of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide (CAS No. 1020241-65-9), a compound whose structure necessitates rigorous handling protocols. Our approach is built from a first-principles analysis of its chemical motifs to ensure a self-validating and scientifically-grounded disposal strategy.
Hazard Profile: Understanding the "Why" Behind the Procedure
A safe disposal protocol is predicated on a thorough understanding of the compound's inherent risks. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not extensively detailed in public literature, we can infer its hazard profile by dissecting its constituent functional groups: the hydrazino moiety and the N-phenyl-2-naphthamide backbone.
-
The Hydrazino Moiety (-NHNH₂): This functional group is the primary driver of the compound's hazardous properties. Hydrazine and its derivatives are a well-documented class of reactive and toxic substances.[1][2] Key hazards include:
-
Toxicity: Hydrazine compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[1][3][4] Acute exposure can damage the liver, kidneys, and central nervous system.[4][5]
-
Carcinogenicity: Many hydrazine derivatives are considered potential or suspected carcinogens.[1][3][4][6] The U.S. Environmental Protection Agency (EPA) has classified the parent compound, hydrazine, as a Group B2, probable human carcinogen.[4]
-
Corrosivity and Irritation: Direct contact can cause severe skin and eye irritation or burns.[1][3] The supplier of this compound specifically lists it as an irritant that causes serious eye irritation and may cause an allergic skin reaction.
-
Reactivity: Hydrazines are powerful reducing agents and can react violently with oxidizing agents, acids, and certain metal oxides.[3][7]
-
-
The N-phenyl-2-naphthamide Backbone: This large, aromatic structure suggests low water solubility and potential for environmental persistence. Aromatic amides can be irritants, and their dusts should not be inhaled.
Summary of Hazard Profile
| Hazard Type | Inferred Risk for this compound | Rationale & Authoritative Sources |
| Acute Toxicity | High. Toxic if inhaled, ingested, or in contact with skin. | Based on the general toxicology of hydrazine derivatives.[1][3][4][5] |
| Irritation | High. Causes serious eye irritation; may cause skin and respiratory irritation. | GHS information from supplier; general properties of hydrazides and amides.[8] |
| Carcinogenicity | Suspected. Should be handled as a potential carcinogen. | Based on the classification of hydrazine and its derivatives.[1][3][4][6][9] |
| Reactivity | Moderate to High. Incompatible with strong oxidizing agents, acids, and metal oxides. | General reactivity profile of the hydrazine functional group.[3][7] |
| Environmental Hazard | High. Assumed to be toxic to aquatic life with long-lasting effects. | Common classification for hydrazine compounds and complex organics.[1][10] |
Core Principles for Compliant Disposal
Before proceeding to the step-by-step protocol, it is crucial to internalize the foundational principles of hazardous waste management. These principles ensure that the disposal process is systematic, compliant, and safe.
-
Waste Minimization: The first step in any waste management plan is to minimize the generation of waste. Plan experiments to use the minimum amount of material required.
-
Segregation is Non-Negotiable: Never mix waste containing this compound with other waste streams.[1] Mixing can lead to dangerous chemical reactions and complicates the final disposal process. This waste must be collected in a dedicated, separate container.
-
Proper Containerization: Use only appropriate, chemically compatible, and leak-proof containers for waste storage. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers are kept closed at all times except when adding waste.[11][12]
-
Clear and Accurate Labeling: All waste containers must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added.[11] The label must include the full chemical name, "this compound," and list all known hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").
-
Designated Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be under the control of laboratory personnel, away from general traffic, and ideally within secondary containment to manage potential spills.
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the collection and disposal of waste generated from the use of this compound.
Step 1: Assemble Personal Protective Equipment (PPE)
Handling this compound requires comprehensive protection. Before beginning any waste handling procedures, don the following minimum PPE:
-
Hand Protection: Double-glove with nitrile or neoprene gloves.
-
Eye Protection: Wear chemical splash goggles and a full-face shield.
-
Body Protection: A flame-resistant lab coat and full-length pants are required. Ensure shoes are closed-toe.[11]
-
Respiratory Protection: All handling of this compound, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
Step 2: Prepare the Hazardous Waste Container
-
Select a clean, dry, and chemically compatible container (e.g., a wide-mouth HDPE bottle for solids or a glass bottle for solutions).
-
Affix a "Hazardous Waste" label to the container.
-
Using a permanent marker, write the full chemical name and the date the first waste is added.
Step 3: Waste Collection
-
Solid Waste: Carefully transfer residual solid this compound into the prepared waste container using a dedicated spatula or scoop.
-
Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with the compound should be placed in the designated solid waste container. Non-disposable glassware must be decontaminated (see Section 4) before washing.
-
Solution Waste: Unused or spent solutions containing the compound should be poured carefully into a designated liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[14]
Step 4: Secure and Store the Waste Container
-
Tightly seal the cap on the waste container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Place the sealed container in your laboratory's designated Satellite Accumulation Area, within secondary containment.
Step 5: Arrange for Final Disposal
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[3][12]
-
Do not attempt to dispose of this chemical through drain disposal, trash, or by any other means. Final disposal must be handled by a licensed hazardous waste management company via incineration or other approved methods.[10][15]
Emergency Procedures: Spills and Decontamination
Accidents require immediate and correct action. The response depends on the scale of the spill.
-
For Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure your PPE is adequate. Work within a fume hood if possible.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using spark-proof tools and place it into your hazardous waste container.
-
Decontaminate the spill area. For hydrazines, a dilute (5%) aqueous solution of calcium hypochlorite can be used to oxidize the residual compound.[16] Allow a contact time of at least 30 minutes.
-
Wipe the area with soap and water, collecting all cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if there is an ignition risk.
-
Call your institution's emergency number and the EHS office.[11]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Visual Workflow for Disposal and Spill Management
To clarify the procedural flow, the following diagrams illustrate the decision-making process for routine disposal and emergency spill response.
Caption: Routine Disposal Workflow for this compound.
Caption: Emergency Spill Response Decision Tree.
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Personal protective equipment for handling 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
Comprehensive Safety & Handling Guide: 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 1020241-65-9). As a research chemical with limited available safety data, the following protocols are grounded in the known hazards of its constituent functional groups—specifically the hydrazide and N-phenyl-2-naphthamide moieties—and established best practices for laboratory safety.
Hazard Assessment: A Proactive Approach
Known Hazards:
-
Eye Irritation: Causes serious eye irritation.
-
Skin Sensitization: May cause an allergic skin reaction.
Inferred Potential Hazards (Based on Structural Analogs):
-
Toxicity: Hydrazine and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.[1]
-
Flammability: While not confirmed for this specific compound, hydrazine and some of its derivatives are flammable.[4]
-
Reactivity: Hydrazides are reactive compounds and can react with oxidizing agents.[5][6]
Due to these potential hazards, this compound should be handled as a Particularly Hazardous Substance (PHS).[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Full-face shield over safety glasses with side shields- Chemical-resistant lab coat- Long pants and closed-toe shoes- Double nitrile gloves | To protect eyes and face from airborne particles. To prevent skin contact with the solid compound. Double gloving provides an extra layer of protection against potential permeation. |
| Solution Preparation and Handling | - Safety goggles with side shields- Chemical-resistant lab coat- Long pants and closed-toe shoes- Nitrile or neoprene gloves | To protect eyes from splashes. To prevent skin contact with solutions. Nitrile and neoprene offer good resistance to a range of chemicals.[7][8] |
| Transferring and Reactions | - Safety goggles and a face shield- Chemical-resistant lab coat or apron- Long pants and closed-toe shoes- Chemical-resistant gloves (Neoprene or Butyl rubber recommended for extended contact) | Enhanced facial protection against splashes during transfers. For prolonged handling, more robust glove materials are recommended.[8][9] |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Chemical-resistant suit or coveralls- Chemical-resistant boots- Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | To provide respiratory protection from vapors or dust and full-body protection from chemical contact during cleanup of a significant spill. |
Glove Selection: For incidental contact, nitrile gloves are a suitable choice.[7] For extended contact or in the event of a spill, neoprene or butyl rubber gloves offer greater chemical resistance.[8][9] Always inspect gloves for any signs of degradation or puncture before use.
Safe Handling Procedures: A Step-by-Step Approach
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
3.1. Engineering Controls:
-
All work with this compound, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood.[4]
-
A safety shower and eyewash station must be readily accessible.
3.2. Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily available.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Tare a suitable container on a balance inside the fume hood.
-
Carefully transfer the desired amount of the solid compound to the container, avoiding the creation of dust.
-
Securely close the primary container of the compound.
-
-
Dissolution:
-
Add the solvent to the container with the weighed compound.
-
Gently swirl or stir to dissolve. Avoid vigorous shaking that could create aerosols.
-
-
Reaction and Transfer:
-
Use a funnel or pipette to transfer solutions, minimizing the risk of splashes.
-
Keep all containers closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
4.1. Minor Spill (Inside Fume Hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
4.2. Major Spill (Outside Fume Hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the emergency alarm.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[4]
4.3. Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, absorbent pads, pipette tips) must be disposed of as hazardous waste.
Decontamination of Spills: For spills of hydrazine-containing compounds, chemical deactivation can be considered. A dilute solution of sodium hypochlorite or calcium hypochlorite can be used to oxidize the hydrazine moiety.[11] However, this should only be performed by trained personnel and in accordance with institutional and local regulations.
Workflow and Safety Diagram
The following diagram illustrates the key stages and safety considerations for handling this compound.
Caption: Safe handling workflow for this compound.
References
-
Al-Ajely, M. S., & Yaseen, A. N. (2016). The chemistry of hydrazides. ResearchGate. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Hydrazine. EH&S. Available at: [Link]
-
GOV.UK. (2025). Hydrazine - Incident management. Available at: [Link]
- Google Patents. (n.d.). US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.
-
Stauffer, T. B., & Eyl, Jr., A. W. (1978). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. DTIC. Available at: [Link]
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Femia, F. J., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). Hydrazide. Available at: [Link]
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Liu, B., et al. (2017). Comparative biotoxicity of N-Phenyl-1-naphthylamine and N-Phenyl-2-naphthylamine on cyanobacteria Microcystis aeruginosa. PubMed. Available at: [Link]
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National Toxicology Program. (1988). NTP Toxicology and Carcinogenesis Studies of N-Phenyl-2-naphthylamine (CAS No. 135-88-6) in F344/N Rats and B6C3F1 Mice (Feed Studies). PubMed. Available at: [Link]
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Blog. (2024). Choosing the Right Glove Material: Guide to Chemical Protection. Available at: [Link]
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University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Available at: [Link]
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Australian Government Department of Health. (2013). 2-Naphthalenamine, N-phenyl-: Human health tier II assessment. Available at: [Link]
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PowerPak. (2025). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Available at: [Link]
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Virginia Tech. (n.d.). Select the Right Gloves to Protect Yourself when Handling Chemicals. Available at: [Link]
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PubChem. (n.d.). N-phenyl-2-naphthylamine. Available at: [Link]
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IDEX Health & Science. (n.d.). Chemical Compatibility. Available at: [Link]
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Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Available at: [Link]
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Samwoo. (2022). Safety Data Sheet (SDS). Available at: [Link]
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Wellner, T., et al. (2017). Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. National Institutes of Health. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Chemical Compatibility Chart. Available at: [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Chart. Available at: [Link]
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Electro AD. (n.d.). CHEMICAL COMPATIBILITY GUIDE. Available at: [Link]
-
E-Polymer. (n.d.). Teflon® PTFE - Chemical Compatibility Reference Chart. Available at: [Link]
Sources
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- 2. Comparative biotoxicity of N-Phenyl-1-naphthylamine and N-Phenyl-2-naphthylamine on cyanobacteria Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NTP Toxicology and Carcinogenesis Studies of N-Phenyl-2-naphthylamine (CAS No. 135-88-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
